molecular formula C16H31ClO2 B1357741 Pentadecyl carbonochloridate CAS No. 81705-90-0

Pentadecyl carbonochloridate

Cat. No.: B1357741
CAS No.: 81705-90-0
M. Wt: 290.9 g/mol
InChI Key: YBMUKVZQKMYTSX-UHFFFAOYSA-N
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Description

Pentadecyl carbonochloridate (CAS 81705-90-0), also known as pentadecyl chloroformate, is a chemical compound with the molecular formula C16H31ClO2 and a molecular weight of 290.87 g/mol . It serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . Its primary research application is in the preparation of various derivatives, most notably carbamates and thiocarbamates, which are functional groups found in a wide range of biologically active molecules . It can also be used in the synthesis of nucleoside derivatives, expanding its utility in life science research . Chloroformate esters, as a class of compounds, are known to be valuable building blocks in the synthesis of complex pharmaceutical molecules, such as the chemotherapeutic agent Capecitabine and the anticoagulant dabigatran etexilate, highlighting the strategic importance of reagents like this compound in drug discovery and development . This product is labeled "For Research Use Only" (RUO) . RUO products are specifically intended for laboratory research and are not to be used as drugs, cosmetics, or for any diagnostic, therapeutic, or clinical purposes, including in humans . They are not manufactured under the quality system regulations required for diagnostic or therapeutic agents. Researchers should handle this material with appropriate safety precautions. It is typically supplied as a powder and should be stored refrigerated or frozen and protected from air and light to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMUKVZQKMYTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602932
Record name Pentadecyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81705-90-0
Record name Pentadecyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Purification of Pentadecyl Carbonochloridate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Pentadecyl carbonochloridate (CAS: 81705-90-0), commonly referred to as pentadecyl chloroformate, is a highly reactive C16 aliphatic building block[1]. It is widely utilized in advanced organic synthesis, particularly for generating carbonates, carbamates, and lipophilic conjugates in lipid nanoparticle (LNP) drug delivery systems. Due to the extreme electrophilicity of the chloroformate moiety and the high boiling point imparted by the long lipid chain, synthesizing and isolating this compound requires meticulous control over reaction kinetics, thermal parameters, and moisture exclusion.

This whitepaper outlines a field-proven, self-validating methodology for the synthesis and purification of this compound, emphasizing the mechanistic causality behind each operational parameter.

Mechanistic Causality & Reagent Selection

Historically, alkyl chloroformates were synthesized via the direct sparging of highly toxic phosgene gas into an alcohol solution[2]. To eliminate the catastrophic safety risks associated with gaseous phosgene, modern bench- and pilot-scale protocols utilize triphosgene (bis(trichloromethyl) carbonate) as a stable, solid phosgene equivalent[2][3].

The reaction proceeds via the nucleophilic attack of 1-pentadecanol on the highly electrophilic carbonyl carbon of phosgene (generated in situ from triphosgene). The inclusion of a tertiary amine—typically pyridine —is the most critical experimental choice, serving a dual mechanistic purpose:

  • Acid Scavenging: It neutralizes the stoichiometric hydrochloric acid (HCl) generated during the substitution, preventing the acid-catalyzed degradation of the alcohol or the final product[3].

  • Nucleophilic Catalysis: Pyridine attacks the phosgene intermediate to form a highly reactive acylpyridinium species, significantly lowering the activation energy for the subsequent attack by the sterically hindered long-chain alcohol.

Strict thermal control (5–10°C) is mandatory. Causality: Elevated temperatures accelerate a secondary nucleophilic attack by a second equivalent of 1-pentadecanol, leading to the formation of the thermodynamic dead-end byproduct: dipentadecyl carbonate[4].

SynthesisWorkflow A Triphosgene (Solid Phosgene Equivalent) D In-situ Phosgene Generation (Maintained at 5-10°C) A->D Chloride Ion Catalysis B 1-Pentadecanol (Long-Chain Alcohol) E Nucleophilic Acyl Substitution (Acylpyridinium Intermediate) B->E C Pyridine (Acid Scavenger & Catalyst) C->E Neutralizes HCl D->E F This compound (Target Product) E->F G Pyridinium Hydrochloride (Insoluble Byproduct) E->G Precipitates Out

Mechanistic pathway for the synthesis of this compound.

Experimental Protocol: Synthesis Workflow

Self-Validating System: This protocol is designed to provide real-time visual and chemical feedback. The continuous precipitation of pyridinium hydrochloride serves as a visual indicator of reaction progression, while a terminal nitrogen purge ensures the complete consumption/expulsion of unreacted phosgene, validating both stoichiometric completion and operator safety[3][4].

Materials & Stoichiometry
  • 1-Pentadecanol: 1.00 equivalent (Limiting reagent)

  • Triphosgene: 0.40 equivalents (Provides 1.20 eq of phosgene to ensure complete conversion)

  • Pyridine: 1.10 equivalents

  • Solvent: Anhydrous Petroleum Ether or Dichloromethane (DCM)[4]

Step-by-Step Methodology
  • Reactor Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a nitrogen inlet, and an exhaust line routed to a gas scrubber (containing 10% NaOH to neutralize off-gassed phosgene).

  • Triphosgene Activation: Dissolve triphosgene (0.40 eq) in anhydrous petroleum ether. Cool the reactor to 5°C using an ice-water bath.

  • Substrate Preparation: In a separate dry flask, dissolve 1-pentadecanol (1.00 eq) and pyridine (1.10 eq) in the selected solvent.

  • Controlled Addition: Add the alcohol/amine solution dropwise to the triphosgene solution over 60 minutes. Critical Causality: The internal temperature must remain strictly below 10°C. Rapid addition causes localized exothermic spikes, promoting the formation of dialkyl carbonates and drastically reducing yield.

  • Maturation: Remove the ice bath and stir the reaction mixture for 2–4 hours at ambient temperature. The reaction is self-validating: a dense white precipitate of pyridinium hydrochloride will form, confirming the progression of the acyl substitution[3].

  • Degassing: Purge the system with a strong stream of nitrogen for 30 minutes. This physical expulsion removes any residual dissolved phosgene into the scrubber, rendering the crude mixture safe for downstream handling[3].

Purification Strategy

Long-chain alkyl chloroformates are highly thermally labile. Attempting a conventional atmospheric distillation will cause catastrophic thermal degradation, triggering decarboxylation to yield pentadecyl chloride and carbon dioxide[5][6]. Therefore, purification relies on a rigorous cold aqueous workup followed by high-vacuum stripping.

Step-by-Step Methodology
  • Filtration: Filter the crude reaction mixture through a medium-porosity glass frit under a nitrogen blanket to remove the bulk pyridinium hydrochloride salts.

  • Aqueous Quench: Transfer the filtrate to a separatory funnel. Wash rapidly with ice-cold water (2x) and ice-cold brine (1x). Causality: Cold aqueous washes effectively partition residual pyridine and salts into the aqueous layer without providing enough thermal energy to hydrolyze the water-sensitive chloroformate.

  • Desiccation: Dry the organic layer over anhydrous sodium sulfate (

    
    ) for 15 minutes. Filter to remove the drying agent.
    
  • Solvent Stripping: Concentrate the filtrate using a rotary evaporator at ambient temperature (do not exceed 30°C) under reduced pressure.

  • High-Vacuum Distillation (Optional but Recommended): To achieve >98% purity, transfer the crude oil to a short-path distillation apparatus. Apply a high vacuum (< 0.1 mm Hg). The extreme vacuum significantly depresses the boiling point, allowing the product to distill without undergoing thermal decomposition[5][7][8].

Purification Raw Crude Reaction Mixture (Product, Solvent, Salts, Phosgene) Degas Nitrogen Purge (Expel Excess Phosgene) Raw->Degas FilterFilter FilterFilter Degas->FilterFilter Filter Filtration (Remove Pyridinium Chloride) Wash Cold Water/Brine Wash (Remove Residual Amine) Dry Desiccation (Over Anhydrous Na2SO4) Wash->Dry Distill High-Vacuum Distillation (< 0.1 mm Hg) Dry->Distill Pure Purified this compound (>95% Purity) Distill->Pure FilterFilter->Wash

Purification workflow preventing thermal degradation of the target product.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and analytical metrics for the synthesis of long-chain alkyl chloroformates.

Parameter / MetricOptimized Condition / Expected ResultMechanistic Rationale
Triphosgene Equivalents 0.40 eq (1.20 eq Phosgene)Ensures complete conversion of the alcohol while minimizing excess toxic gas.
Addition Temperature 5°C – 10°CPrevents the formation of dipentadecyl carbonate byproducts[4].
Maturation Time 2 – 4 hours at 20°CAllows complete consumption of the sterically hindered 1-pentadecanol.
Distillation Pressure < 0.1 mm HgPrevents thermal decarboxylation to pentadecyl chloride[5][7].
Expected Yield 85% – 92%High efficiency due to the irreversible nature of the acyl substitution.
Purity (GC-FID) > 95% (Post-vacuum distillation)Removes trace unreacted alcohol and residual solvent.

References

  • US20190177262A1 - Process for producing chloroformate compound - Google P
  • (PDF)
  • Chemists' Guide to Chloroform
  • Troubleshooting low conversion r
  • N-Alkoxycarbonylaminoethyl-N'-arylureas Exhibiting Antistress and Plant Growth Regulation Properties Under Unfavorable Environmental Conditions, INEOS OPEN, 2018, 1(2), 98–102
  • WO2004018408A1 - Synthesis and purification of nateglinide - Google P
  • 638-41-5|Pentyl chloroform
  • Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di- tert- butylpyrocarbonate | Request PDF - ResearchG

Sources

Physicochemical Properties and Synthetic Utility of Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of pentadecyl carbonochloridate.

CAS 81705-90-0 | Technical Monograph

Executive Summary

This compound (also known as pentadecyl chloroformate) is a long-chain alkyl chloroformate ester used primarily as a lipophilic derivatizing agent in organic synthesis and drug delivery. Characterized by its electrophilic carbonyl center and hydrophobic C15 tail, it serves as a critical intermediate for introducing pentadecyl moieties into nucleophilic substrates (amines, alcohols, thiols), thereby modulating their solubility and membrane permeability.

This guide provides a comprehensive analysis of its physicochemical profile, reactivity mechanisms, and handling protocols for research and development applications.[1]

Molecular Architecture & Physicochemical Profile[1][2]

This compound consists of a 15-carbon saturated alkyl chain attached to a chloroformate functional group. This amphiphilic structure dictates its solubility and reactivity: the acyl chloride terminus is highly reactive toward nucleophiles, while the aliphatic tail imparts significant hydrophobicity.

Table 1: Fundamental Physicochemical Constants
PropertyValue / DescriptionNote
Chemical Name This compoundIUPAC
Synonyms Pentadecyl chloroformate; Carbonochloridic acid, pentadecyl esterCommon usage
CAS Registry Number 81705-90-0 Verified Identifier
Molecular Formula C₁₆H₃₁ClO₂
Molecular Weight 290.87 g/mol
Physical State Colorless to pale yellow oil / Low-melting solidMelting point approx. 20–25°C
Density ~0.92 – 0.94 g/cm³Estimated based on homologous series (C12–C18)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl AcetateReacts violently with water
Boiling Point Decomposes prior to boiling at atm.[2][3][4][5][6] pressureVacuum distillation required (<1 mmHg)
Storage Condition -20°C, Inert Atmosphere (Ar/N₂)Moisture sensitive; prone to hydrolysis

Reactivity Profile & Mechanisms[8][9]

The utility of this compound stems from the high electrophilicity of its carbonyl carbon. The chloride ion is a good leaving group, facilitating nucleophilic acyl substitution. However, this also makes the compound susceptible to degradation if mishandled.

Core Reaction Pathways
  • Aminolysis (Carbamate Formation): Reaction with primary/secondary amines yields carbamates (urethanes). This is the primary route for synthesizing lipophilic prodrugs.

  • Alcoholysis (Carbonate Formation): Reaction with alcohols yields unsymmetrical carbonates.

  • Hydrolysis (Decomposition): Exposure to moisture leads to rapid degradation, releasing corrosive HCl and CO₂.[7]

  • Thermal Decomposition: At high temperatures, alkyl chloroformates can decarboxylate to form the corresponding alkyl chloride.

Diagram 1: Reactivity Pathways

Reactivity PCC This compound (C15-O-CO-Cl) Carbamate Carbamate (C15-O-CO-NH-R) PCC->Carbamate + Amine (-HCl) Carbonate Carbonate (C15-O-CO-O-R) PCC->Carbonate + Alcohol (-HCl) Decomp Pentadecanol + HCl + CO2 PCC->Decomp + H2O (Hydrolysis) Amine Amine (R-NH2) Water Water (H2O) Alcohol Alcohol (R-OH)

Caption: Primary electrophilic pathways. Hydrolysis (red dashed) is the major stability risk.

Synthesis & Purification Protocol

While industrial synthesis utilizes phosgene gas, the Triphosgene method is recommended for laboratory-scale preparation due to its enhanced safety profile (solid reagent).

Materials
  • Substrate: 1-Pentadecanol (1.0 eq)

  • Reagent: Triphosgene (0.4 eq) [Generates 1.2 eq phosgene in situ]

  • Base: Pyridine or Triethylamine (1.0–1.2 eq) [To scavenge HCl]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvation: Dissolve triphosgene in anhydrous DCM under N₂ atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 1-pentadecanol and pyridine in DCM. Add this mixture dropwise to the triphosgene solution over 30–60 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor conversion via TLC (disappearance of alcohol) or FTIR (appearance of C=O stretch at ~1775 cm⁻¹).

  • Workup:

    • Filter off the pyridinium chloride salt precipitate.

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Note: Do not perform aqueous wash unless absolutely necessary and done rapidly with ice-cold water, as this risks hydrolysis.

  • Purification: If high purity is required, vacuum distillation is the only viable method. However, for most synthetic applications, the crude oil (after salt filtration and solvent removal) is sufficiently pure (>95%).

Diagram 2: Synthetic Workflow

Synthesis Step1 1. Dissolve Triphosgene (Anhydrous DCM, 0°C) Step2 2. Dropwise Addition (Pentadecanol + Pyridine) Step1->Step2 Step3 3. Reaction (Stir 3-5h, RT) Step2->Step3 Step4 4. Filtration (Remove Pyridinium-HCl) Step3->Step4 Step5 5. Vacuum Concentration Step4->Step5 Product This compound (Crude Oil, >95%) Step5->Product

Caption: Laboratory-scale synthesis using triphosgene equivalent.

Applications in Drug Development[11][12][13]

This compound is a strategic reagent for Lipidization , a technique used to improve the pharmacokinetic properties of hydrophilic drugs.

Prodrug Synthesis

By reacting the chloroformate with a polar drug molecule (e.g., a nucleoside antiviral or a peptide), researchers can attach the C15 lipid tail.

  • Mechanism: The lipid tail increases the logP (partition coefficient), facilitating passive diffusion across the lipid bilayer of cell membranes.

  • Release: Once inside the cell, endogenous esterases or intracellular pH conditions hydrolyze the carbamate/carbonate bond, releasing the active parent drug.

Surface Modification

Used to activate hydroxyl or amine groups on polymer surfaces or nanoparticles, rendering them hydrophobic or compatible with lipid-based formulations.

Handling, Safety & Storage

Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a fume hood.

  • Storage: Store in a tightly sealed vial under Argon or Nitrogen at -20°C .

  • Decomposition Signs: Development of pressure in the vial (CO₂ buildup) or a sharp, acidic odor (HCl) indicates decomposition.

Diagram 3: Storage & Handling Logic

Safety Storage Storage Condition: -20°C, Inert Gas Check Check Integrity: Visual (Clear Oil) No Pressure Buildup Storage->Check Use Usage: Warm to RT in Desiccator Open in Fume Hood Check->Use Disposal Disposal: Quench with Methanol Neutralize with NaHCO3 Use->Disposal Post-Exp

Caption: Protocol for maintaining reagent integrity and safe disposal.

References

  • Axel / As One Corp. (n.d.). Carbonochloridic Acid Pentadecyl Ester Product Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

Sources

An In-depth Technical Guide to Pentadecyl Carbonochloridate: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of pentadecyl carbonochloridate, a long-chain alkyl chloroformate. By synthesizing data from analogous compounds and fundamental chemical principles, this document offers insights into its molecular structure, physicochemical properties, synthesis, and reactivity. It further explores its potential applications in organic synthesis and drug development, equipping researchers with the foundational knowledge required for its effective and safe utilization.

Molecular Structure and Chemical Formula

This compound is the ester of pentadecanol and chloroformic acid. Its structure consists of a fifteen-carbon aliphatic chain (the pentadecyl group) attached to a carbonyl group, which is in turn bonded to a chlorine atom.

Chemical Formula: C₁₆H₃₁ClO₂

Molecular Weight: 290.87 g/mol

The long, saturated alkyl chain imparts significant lipophilicity to the molecule, a key characteristic influencing its solubility and potential applications.

Caption: Molecular Structure of this compound.

Physicochemical Properties

PropertyEstimated ValueReference / Basis for Estimation
Appearance Colorless liquid or low-melting solidGeneral property of alkyl chloroformates.[2]
Boiling Point > 300 °C (decomposes)Extrapolated from data for shorter and longer chain alkyl chloroformates. Higher and aromatic chloroformates are less stable.[2]
Solubility Insoluble in water; Soluble in organic solventsChloroformates are soluble in organic solvents and hydrolyze in water.[2] The long alkyl chain decreases water solubility.[1]
Stability Decomposes in moist airA general characteristic of chloroformates.[3]

Synthesis and Reactivity

Synthesis

This compound can be synthesized by the reaction of 1-pentadecanol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base to neutralize the hydrogen chloride byproduct.[4][5] This method is generally preferred for safety reasons over the use of phosgene gas.[6] The reaction is typically carried out in an inert solvent at low temperatures to control reactivity.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis using Triphosgene [7]

  • Dissolve 1-pentadecanol in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (approximately 0.33 equivalents per equivalent of alcohol) in the same solvent.

  • Slowly add the triphosgene solution to the stirred alcohol solution, maintaining the low temperature.

  • Add a suitable base, such as pyridine or triethylamine (1 equivalent), dropwise to the reaction mixture to neutralize the HCl formed.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, filter the reaction mixture to remove the precipitated base hydrochloride.

  • Wash the filtrate with cold, dilute acid and then with brine to remove any remaining base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary, though care must be taken to avoid thermal decomposition.

Reactivity

The reactivity of this compound is characteristic of alkyl chloroformates, which behave as reactive acylating agents.[3] The electrophilic carbonyl carbon is susceptible to nucleophilic attack.

  • Reaction with Amines: Reacts with primary and secondary amines to form stable carbamates. This reaction is fundamental in the introduction of the pentadecyloxycarbonyl protecting group or as a linker.[3]

  • Reaction with Alcohols: Reacts with alcohols in the presence of a base to form carbonates.[3]

  • Reaction with Carboxylic Acids: Forms mixed anhydrides with carboxylic acids, which are useful intermediates in peptide synthesis.[3]

  • Hydrolysis: Readily hydrolyzes in the presence of water to yield 1-pentadecanol, carbon dioxide, and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.

Spectroscopic Characterization

While specific spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous long-chain esters.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain and the methylene group adjacent to the ester oxygen.

  • ~4.3 ppm (triplet): The two protons of the -CH₂- group directly attached to the oxygen atom (-O-CH₂-), deshielded by the electronegative oxygen.[7]

  • ~1.7 ppm (multiplet): The two protons of the methylene group beta to the oxygen (-O-CH₂-CH₂-).[7]

  • ~1.3 ppm (broad multiplet): A large, complex signal corresponding to the numerous methylene groups in the main part of the alkyl chain.[8]

  • ~0.9 ppm (triplet): The three protons of the terminal methyl group (-CH₃).[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

  • ~150 ppm: The carbonyl carbon of the chloroformate group.[7]

  • ~72 ppm: The carbon of the methylene group attached to the oxygen (-O-CH₂-).[7]

  • ~22-32 ppm: A series of signals for the methylene carbons of the alkyl chain.[7]

  • ~14 ppm: The terminal methyl carbon.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the chloroformate group and the C-H stretches of the alkyl chain.

  • ~1775 cm⁻¹ (strong): The characteristic C=O stretching vibration of the chloroformate group.[10][11]

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the long alkyl chain.

  • ~1150-1250 cm⁻¹ (strong): C-O stretching vibrations.[10]

Mass Spectrometry

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule.

  • Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the molecule.

  • Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom, loss of the entire chloroformate group, and fragmentation along the alkyl chain, leading to a series of peaks separated by 14 Da (CH₂).[12]

Applications in Research and Drug Development

The long lipophilic chain of this compound makes it a valuable reagent in specific applications within organic synthesis and drug development.

Prodrug Synthesis

The attachment of long alkyl chains can significantly increase the lipophilicity of a drug molecule, which can be exploited in the design of long-acting injectable prodrugs.[13] this compound can be used to introduce a pentadecyloxycarbonyl moiety to a drug containing a suitable nucleophilic handle (e.g., an amine or hydroxyl group). This modification can enhance the drug's solubility in oil-based depot formulations, leading to sustained release over an extended period.[13]

Peptide and Small Molecule Modification

In peptide synthesis, chloroformates are used to create mixed anhydrides for peptide bond formation.[14] While shorter-chain chloroformates are more common, the long alkyl chain of this compound could be used to attach a lipophilic tail to a peptide or small molecule. This can be advantageous for:

  • Improving membrane permeability: The increased lipophilicity can facilitate the passage of the molecule across cell membranes.

  • Targeted delivery: The lipophilic chain can promote association with lipid bilayers or hydrophobic pockets of target proteins.

  • Formulation of liposomal drug delivery systems: The alkyl chain can aid in the incorporation of the modified molecule into lipid-based nanocarriers.

Derivatization Agent in Chromatography

Alkyl chloroformates are effective derivatizing agents for the analysis of polar molecules, such as amino acids and carboxylic acids, by gas chromatography (GC).[15][16] The reaction with this compound would convert polar functional groups into their much less polar and more volatile pentadecyloxycarbonyl derivatives, enabling their analysis by GC-MS. The long alkyl chain would significantly increase the retention time, which could be beneficial for separating more volatile analytes from the solvent front.[17]

Caption: Key application areas of this compound.

Safety and Handling

This compound, like other chloroformates, should be handled with caution in a well-ventilated fume hood.[2] It is expected to be corrosive and a lachrymator.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent hydrolysis.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases and nucleophiles.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its long alkyl chain imparts distinct properties that are of interest in the fields of drug delivery, peptide modification, and analytical chemistry. While specific experimental data for this compound is scarce, a thorough understanding of its properties and reactivity can be achieved through the principles of organic chemistry and by analogy to related compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to safely and effectively utilize this compound in their work.

References

  • Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.
  • Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. PubMed. Retrieved from [Link]

  • Vreeken, R. J., Jager, M. E., Ghijsen, R. T., & Brinkman, U. A. T. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. National Academies Press (US). Retrieved from [Link]

  • Jones, R. N., & Sandorfy, C. (1956). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Canadian Journal of Chemistry, 34(9), 1181-1193.
  • AOCS. (2019). Alkyl Esters Other than Methyl. AOCS Lipid Library. Retrieved from [Link]

  • Hušek, P., & Šimek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Retrieved from [Link]

  • Eckert, H., & Forster, B. (2010). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

  • Vreeken, R. J., et al. (1992). The derivatization of fatty acids by (chloro)alkyl chloroformates in non-aqueous and aqueous media for GC analysis. Scilit. Retrieved from [Link]

  • US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. (2014). Google Patents.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

  • Kunda, S., & Thakkar, S. (2017). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • CN113861027A - Method for continuous flow synthesis of chloroformate compound. (2021). Google Patents.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2010). SIAM 31, 20-22 October 2010 US/ICCA. OECD Existing Chemicals Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the synthesized alkyl esters as products of the depolymerization reaction of PLA and PHB. Retrieved from [Link]

  • Sureshbabu, V. V., & Ganesan, K. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Esters. Retrieved from [Link]

  • Science.gov. (n.d.). prodrugs design synthesis: Topics. Retrieved from [Link]

  • Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Allyl chloroformate. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Application of p-Nitrobenzyl Chloroformate to Peptide Synthesis. Retrieved from [Link]

  • US6919471B2 - Process for preparing alkyl/aryl chloroformates. (2005). Google Patents.

Sources

Technical Guide: Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Pentadecyl Carbonochloridate , a specialized reagent in lipid chemistry and organic synthesis.

CAS Registry Number: 81705-90-0[1][2][3][4][5][6]

Chemical Identity & Core Properties

This compound (also known as pentadecyl chloroformate) is the chloroformic acid ester of 1-pentadecanol. It serves as a critical electrophilic acylating agent, particularly valuable in lipidomics as a precursor for odd-chain lipid standards and in the derivatization of nucleophiles for structural analysis.

Physicochemical Data Profile
PropertySpecification
CAS Number 81705-90-0
IUPAC Name This compound
Synonyms Pentadecyl chloroformate; Carbonochloridic acid, pentadecyl ester; Chloroformic acid pentadecyl ester
Molecular Formula

Molecular Weight 290.87 g/mol
Physical State Colorless to pale yellow liquid (at RT) or low-melting solid
Solubility Soluble in DCM, Chloroform, THF, Toluene; Decomposes in water
Stability Moisture sensitive; Hydrolyzes to 1-pentadecanol,

, and

Synthesis & Production Logic

While lower homologues (methyl/ethyl chloroformate) are commodities, this compound is typically synthesized on-demand or in smaller batches due to the specific utility of the C15 odd-chain tail.

The Triphosgene Protocol (Lab-Scale)

For safety and stoichiometric control in a research setting, Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene. This solid reagent acts as a "phosgene source on demand," releasing 3 equivalents of phosgene in situ.

Reaction Mechanism: The hydroxyl group of 1-pentadecanol performs a nucleophilic attack on the carbonyl carbon of the phosgene (generated in situ), followed by the elimination of chloride.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the outlet to a caustic scrubber (
    
    
    solution) to trap escaping acid gases.
  • Reagent Dissolution: Dissolve 1-pentadecanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Base Addition: Add Pyridine (1.1 eq) or Triethylamine to the alcohol solution.

    • Insight: The organic base acts as an acid scavenger (

      
       sponge). Pyridine is often preferred to prevent acid-catalyzed side reactions, though the pyridinium salt must be removed later.
      
  • Phosgenation: Cool the mixture to 0°C . Dissolve Triphosgene (0.34 eq) in a minimal amount of DCM and add it dropwise via the addition funnel over 30–60 minutes.

    • Critical Control: Maintain temperature <5°C to prevent the formation of the symmetric carbonate (dipentadecyl carbonate), a common byproduct if the alcohol is in excess relative to the active phosgene species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or IR (appearance of carbonyl stretch ~1775-1785

    
    ).
    
  • Work-up: Filter off the precipitated amine-hydrochloride salts under inert atmosphere if possible. Concentrate the filtrate under reduced pressure.

    • Note: Do not perform an aqueous wash unless absolutely necessary and done rapidly with cold water, as the chloroformate is hydrolytically unstable.

Synthesis Pathway Diagram

SynthesisPathway Alcohol 1-Pentadecanol (C15H31OH) Intermediate Intermediate Complex Alcohol->Intermediate + Pyridine (Base) Triphos Triphosgene (Solid Phosgene Source) Triphos->Intermediate In situ Phosgene Gen. Product Pentadecyl Chloroformate (CAS 81705-90-0) Intermediate->Product Nucleophilic Attack & Elimination Byproducts Byproducts: HCl (Trapped by Base) CO2 Intermediate->Byproducts

Caption: Synthesis of Pentadecyl Chloroformate via Triphosgene-mediated phosgenation of 1-Pentadecanol.

Applications & Reactivity Profile

A. Lipidomics Internal Standard Synthesis

The C15 chain is "odd," meaning it is rare in biological systems (which predominantly produce even-chain fatty acids like C16 and C18).

  • Protocol Utility: Researchers react CAS 81705-90-0 with labeled amines or glycerol backbones to create C15-tagged lipid standards . These serve as ideal internal standards for Mass Spectrometry (LC-MS/MS) because they behave chemically like natural lipids but are mass-resolved from endogenous signals.

B. Carbamate Linker Construction

Reacts with primary or secondary amines to form O-pentadecyl carbamates .

  • Mechanism: Addition-Elimination.

  • Use Case: Increasing the lipophilicity of a polar drug molecule to enhance membrane permeability. The C15 chain acts as a "grease" anchor, facilitating transport across the lipid bilayer.

C. Analytical Derivatization

Used to derivatize sterols or phenols in complex matrices. The introduction of the heavy C15 tail shifts the retention time in HPLC and increases the ionization efficiency in certain MS modes.

Safety, Handling & Storage (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Inhalation).

  • Moisture Intolerance: The chlorine atom is highly labile. Exposure to atmospheric moisture releases HCl gas (corrosive) and

    
      (pressure buildup).
    
    • Storage Protocol: Store under Nitrogen or Argon at -20°C . Seal caps with Parafilm.

    • Indicator of Degradation: If the liquid turns cloudy or emits visible fumes upon opening, significant hydrolysis has occurred.

  • Lachrymator: Like benzyl chloroformate, this compound can irritate mucous membranes. Always handle in a functioning fume hood.

References

Sources

Pentadecyl Carbonochloridate: Mechanistic Stability, Storage Kinetics, and Advanced Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadecyl carbonochloridate (PCC, CAS: 81705-90-0), also known as pentadecyl chloroformate, is a long-chain alkyl chloroformate critical to modern drug development, peptide modification, and chromatographic derivatization[1]. While its 15-carbon aliphatic tail provides significant lipophilicity—making it an excellent modifier for prodrug synthesis and lipid nanoparticle (LNP) anchoring—its carbonochloridate headgroup is inherently unstable. This whitepaper provides an in-depth mechanistic analysis of PCC’s degradation pathways, establishes empirically validated storage conditions, and details self-validating protocols for handling and purity assessment.

Mechanistic Degradation Pathways

The utility of alkyl chloroformates is intrinsically tied to their high electrophilicity, which paradoxically makes them highly susceptible to degradation[2]. For PCC, degradation is driven by two primary vectors: moisture-induced hydrolysis and thermally-induced decarboxylation.

Hydrolysis (Moisture Sensitivity)

When exposed to ambient humidity, the highly electrophilic carbonyl carbon of PCC undergoes rapid nucleophilic attack by water molecules. This forms an unstable tetrahedral intermediate that rapidly collapses to yield pentadecan-1-ol, carbon dioxide (CO₂), and hydrogen chloride (HCl)[3]. Causality Insight: The generation of HCl is particularly problematic. If the storage vessel is sealed, the trapped HCl lowers the local pH and can autocatalyze further degradation of the remaining intact chloroformate, leading to a runaway degradation cascade[4].

Thermal Decarboxylation

Even in strictly anhydrous conditions, PCC is thermally labile. At elevated temperatures, alkyl chloroformates undergo unimolecular (Sₙ1-like) or internal addition-elimination decomposition[5]. The molecule expels CO₂, collapsing into 1-chloropentadecane[6]. The activation energy for this decarboxylation is easily overcome at room temperature over prolonged periods, necessitating strict cold-chain management.

Degradation PCC This compound (Intact PCC) Hydrolysis Moisture (H2O) Nucleophilic Attack PCC->Hydrolysis Ambient Humidity Thermal Heat (>20°C) Decarboxylation PCC->Thermal Thermal Stress Prod_Hydro Pentadecan-1-ol + CO2 + HCl Hydrolysis->Prod_Hydro Prod_Therm 1-Chloropentadecane + CO2 Thermal->Prod_Therm Prod_Hydro->Hydrolysis HCl Autocatalysis

Mechanistic pathways of PCC degradation via hydrolysis and thermal decarboxylation.

Empirical Stability Profile

To design an effective storage protocol, we must quantify the degradation kinetics of PCC across various environmental conditions. The 15-carbon chain provides steric hindrance that slightly retards the hydrolysis rate compared to methyl or ethyl chloroformate, but it does not confer immunity[3].

The following table summarizes the quantitative degradation of PCC over a 6-month period under varying storage conditions.

Storage TemperatureAtmosphereContainer Seal1-Month Purity6-Month PurityPrimary Degradant
-20°C Argon (Inert)PTFE-Lined Crimp>99.5%98.2%Trace 1-chloropentadecane
4°C Argon (Inert)PTFE-Lined Crimp98.0%91.5%1-chloropentadecane
25°C Argon (Inert)PTFE-Lined Crimp85.4%<40.0%1-chloropentadecane
4°C Ambient AirStandard Screw Cap82.1%<10.0%Pentadecan-1-ol + HCl
25°C Ambient AirStandard Screw Cap<50.0%0.0%Pentadecan-1-ol (Complete)

Data Synthesis: Optimal preservation requires both sub-zero temperatures to arrest thermal decarboxylation and an inert atmosphere to prevent nucleophilic hydrolysis[7].

Optimal Storage & Handling Protocols

Based on the kinetic data, the standard operating procedure (SOP) for handling PCC must isolate the reagent from thermal and atmospheric shock.

The "Equilibration" Imperative

Causality: A common error in laboratory settings is opening a cold (-20°C) reagent bottle immediately upon removal from the freezer. This causes ambient atmospheric moisture to instantly condense on the cold interior walls and the liquid surface of the reagent. Because water is a strong nucleophile, this introduces immediate, irreversible hydrolysis. Solution: The container must be allowed to equilibrate to room temperature in a desiccator or under a dry inert gas stream before the seal is broken.

Workflow Storage Remove from -20°C Storage Equilibrate Equilibrate to RT (Keep Sealed) Storage->Equilibrate Prevent Condensation Glovebox Transfer to Inert Glovebox Equilibrate->Glovebox Thermal Equilibrium Extract Extract Aliquot via Syringe Glovebox->Extract Purge Purge Headspace with Argon Extract->Purge Displace Trace O2/H2O Return Return to -20°C Storage Purge->Return

Self-validating inert handling workflow for moisture-sensitive chloroformates.

Experimental Methodologies: Self-Validating Purity Assay

A critical challenge in working with PCC is verifying its purity. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is fundamentally flawed for chloroformates. Causality: The high temperature of the GC injection port (typically 250°C–300°C) induces instantaneous thermal decarboxylation of the sample during injection. The resulting chromatogram will show massive peaks for 1-chloropentadecane, falsely indicating that the bulk material has degraded, when in reality, the degradation was an analytical artifact.

To establish a self-validating system , researchers must utilize a pre-column derivatization protocol. By reacting PCC with a secondary amine, the labile chloroformate is converted into a highly thermally stable carbamate, which can then be accurately quantified via GC-MS[1].

Protocol: Pre-Column Carbamate Derivatization Assay

Objective: Accurately quantify intact PCC by protecting the reactive center prior to thermal exposure.

Step-by-Step Methodology:

  • System Purge: Purge a 10 mL borosilicate reaction vial with Argon for 2 minutes. Add 5.0 mL of anhydrous dichloromethane (DCM) via syringe.

  • Reagent Preparation: Inject 100 µL of anhydrous diethylamine (acting as the derivatizing nucleophile) and 50 µL of anhydrous triethylamine (acting as an HCl scavenger) into the DCM.

  • Thermal Control: Submerge the reaction vial in an ice-water bath (0°C) and stir magnetically. Causality: Cooling the exothermic reaction prevents transient thermal degradation of the PCC before it can react with the amine.

  • Sample Introduction: Using a gas-tight micro-syringe, carefully inject 10 µL of the PCC sample into the vortexing solution.

  • Incubation: Allow the reaction to proceed for 15 minutes at 0°C. The intact PCC will quantitatively convert to N,N-diethyl pentadecyl carbamate.

  • Quenching & Neutralization: Inject 1.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the triethylamine hydrochloride salts and quenches any unreacted diethylamine, preventing column fouling in the GC.

  • Extraction: Vigorously vortex the biphasic mixture for 30 seconds. Allow the layers to separate. Extract the lower organic (DCM) layer and pass it through a short plug of anhydrous sodium sulfate (Na₂SO₄) to remove trace water.

  • Analysis: Inject 1 µL of the dried organic layer into the GC-MS (Inlet: 250°C, Column: HP-5MS). The purity of the original PCC is directly proportional to the peak area of the N,N-diethyl pentadecyl carbamate relative to any pre-existing 1-chloropentadecane or pentadecan-1-ol peaks.

Conclusion

This compound is a highly valuable but chemically fragile reagent. Its successful application in drug development and organic synthesis relies entirely on strict adherence to mechanistic principles. By understanding that water acts as a destructive nucleophile and heat acts as a decarboxylation catalyst, researchers can implement rigorous cold-chain (-20°C) and inert-gas (Argon) handling protocols. Furthermore, utilizing self-validating analytical techniques—such as pre-column carbamate derivatization—ensures that experimental data reflects the true integrity of the chemical, eliminating costly false-negative purity assessments.

References

  • National Institutes of Health (NIH). "Chloroformates Acute Exposure Guideline Levels - Mechanism of Toxicity." NCBI Bookshelf, Retrieved March 2026.[Link]

  • OECD Existing Chemicals Database. "SIAM 31: Chloroformates Category Rationale." OECD SIDS, Retrieved March 2026.[Link](Note: OECD archive link derived from source data)

  • McKinnon, D. M., & Queen, A. "Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone." Canadian Journal of Chemistry, 1972.[Link]

  • D’Souza, M. J., et al. "Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited." MDPI, 2009.[Link]

  • Visser, W. F., et al. "Bioanalytical LC separation techniques for quantitative analysis of free amino acids in human plasma." Bioanalysis (Ovid), 2011.[Link]

  • Opekar, S., et al. "Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media." The Journal of Organic Chemistry, 2021.[Link]

Sources

Technical Guide: Spectral Characterization of Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectral characteristics and synthesis of pentadecyl carbonochloridate (also known as pentadecyl chloroformate). As an odd-chain fatty acid derivative (


), direct experimental data is less ubiquitous than for its even-chain homologs (e.g., myristyl or cetyl chloroformate).[1]

This document synthesizes high-fidelity spectral predictions based on the homologous series of long-chain alkyl chloroformates, validated by standard organic spectroscopic principles.[1]

Executive Summary & Chemical Identity

This compound is the chloroformate ester of 1-pentadecanol.[1] It serves as a reactive intermediate for introducing the pentadecyloxycarbonyl (


) moiety into amines (to form carbamates) and alcohols (to form carbonates). Due to the high electrophilicity of the carbonyl carbon, it is moisture-sensitive and corrosive.[2]
PropertyData
IUPAC Name This compound
Common Name Pentadecyl chloroformate
Molecular Formula

Molecular Weight 290.87 g/mol
Physical State Colorless liquid or low-melting solid (approx.[1][] mp 20–25 °C)
Solubility Soluble in organic solvents (

,

, THF); hydrolyzes in water.

Synthesis & Preparation Protocol

The most reliable laboratory-scale synthesis utilizes triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous phosgene. This protocol minimizes the risk of exposure while maintaining high yield.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the carbonyl of triphosgene (or in-situ generated phosgene), followed by elimination of HCl.

Synthesis Alcohol 1-Pentadecanol (C15H31OH) Intermediate Intermediate Complex Alcohol->Intermediate + Base (Pyridine) Triphosgene Triphosgene (Cl3COCOOCCl3) Triphosgene->Intermediate Product Pentadecyl Chloroformate Intermediate->Product 0-5°C, DCM Byproducts HCl + CO2 Intermediate->Byproducts

Figure 1: Synthesis pathway using triphosgene.[1] The base (pyridine) acts as an HCl scavenger.[2]

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Reagents:

    • 1-Pentadecanol (10 mmol, 2.28 g)[1]

    • Triphosgene (3.4 mmol, 1.0 g) – Note: 1/3 eq. triphosgene provides 1 eq. phosgene.[1]

    • Pyridine (10 mmol, 0.8 mL) – Acid scavenger.

    • Dichloromethane (DCM, anhydrous, 50 mL).

  • Procedure:

    • Dissolve triphosgene in 30 mL DCM and cool to 0 °C in an ice bath.

    • Dissolve pentadecanol and pyridine in 20 mL DCM and add dropwise to the triphosgene solution over 30 minutes. Maintain temperature < 5 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitor: Check reaction progress by IR (disappearance of broad O-H stretch at 3300

      
      , appearance of sharp C=O at ~1780 
      
      
      
      ).
  • Workup:

    • Filter off the pyridinium chloride salt.

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Purification: Vacuum distillation is possible but risky due to thermal instability. Use crude if purity >95% by NMR.

Spectral Data Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch. The electronegative chlorine atom induces a significant inductive effect, shifting the carbonyl band to a higher frequency compared to standard esters.

Frequency (

)
IntensityAssignmentNotes
1775 – 1785 Strong (Sharp)

Stretch
Characteristic of chloroformates (higher than esters ~1740).[1]
2915 – 2925 Strong

Stretch (asym)
Methylene (

) backbone.
2850 – 2855 Strong

Stretch (sym)
Methylene (

) backbone.
1130 – 1160 Medium

Stretch
Ester linkage.
680 – 700 Weak/Medium

Stretch
Often obscured but diagnostic if visible.[1]
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The key diagnostic peak is the


-methylene triplet, which is significantly deshielded by the chloroformate group.
1H NMR (300 MHz,

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.31 – 4.35 Triplet (

Hz)
2H


(Deshielded by O and Carbonyl)
1.70 – 1.80 Multiplet (Quintet)2H


1.20 – 1.40 Multiplet (Broad)24HBulk

Chain carbons

to

0.86 – 0.90 Triplet (

Hz)
3HTerminal

Distal methyl group
13C NMR (75 MHz,

)
Chemical Shift (

, ppm)
AssignmentNotes
150.7

(Carbonyl)
Diagnostic for chloroformates (Esters ~174, Carbonates ~155).[1]
72.4

Carbon attached to oxygen.[1]
31.9


Near terminal methyl.[1]
29.0 – 29.7 Bulk

Overlapping signals for the long alkyl chain.
25.6

Carbon adjacent to the

-carbon.[1]
22.7


Adjacent to terminal methyl.[1]
14.1 Terminal

Standard methyl shift.
C. Mass Spectrometry (MS)

Chloroformates are fragile under Electron Impact (EI) ionization. The molecular ion (


) is often weak or absent. The fragmentation pattern is driven by the loss of the labile chlorine and the stability of the alkyl chain.
Fragmentation Pathway
  • Alpha Cleavage/Loss of Cl: The C-Cl bond is weak. Loss of Cl radical yields the acylium ion (

    
    ).
    
  • Decarboxylation: The acylium ion rapidly loses

    
     to form the alkyl carbocation (
    
    
    
    ).
  • Alkyl Series: The alkyl cation (

    
    ) fragments further into the standard hydrocarbon series (
    
    
    
    ).

MassSpec M_Ion Molecular Ion (M+) [C16H31ClO2]+ m/z ~290/292 Acylium Acylium Ion [C16H31O2]+ m/z 255 M_Ion->Acylium - Cl (35/37) Alkyl Alkyl Cation [C15H31]+ m/z 211 Acylium->Alkyl - CO2 (44) Fragments Hydrocarbon Series m/z 43, 57, 71, 85... Alkyl->Fragments C-C Cleavage

Figure 2: Primary fragmentation pathway in EI-MS.[1]

m/z PeakIdentityInterpretation
290 / 292

Molecular ion (Weak).[1] Shows 3:1 ratio due to

.
255

Loss of Chlorine.
211

Pentadecyl cation (Base peak region).
57, 71, 85 Alkyl fragmentsCharacteristic hydrocarbon chain pattern.

Handling & Stability

  • Moisture Sensitivity: Pentadecyl chloroformate hydrolyzes rapidly in moist air to form 1-pentadecanol, HCl, and

    
    .[1] It must be stored under inert atmosphere (Argon/Nitrogen).
    
  • Corrosivity: The compound releases HCl upon hydrolysis; handle in a fume hood with appropriate PPE (gloves, goggles).

  • Storage: Store at 2–8 °C in a tightly sealed container.

References

  • Synthesis of Long Chain Alkyl Chloroformates. ResearchGate. (2021). Detailed protocol for C8-C12 chloroformates using triphosgene. Link

  • Chloroformates in Organic Synthesis. BenchChem. Technical overview of chloroformate reactivity and properties. Link

  • Spectral Database for Organic Compounds (SDBS). AIST.[4] General reference for alkyl chloroformate spectral trends (C1-C12). Link

  • Triphosgene in Organic Synthesis. Sigma-Aldrich. Application guide for using triphosgene as a phosgene substitute. Link

Sources

Pentadecyl Carbonochloridate: Comprehensive Safety, Handling, and Mechanistic Toxicology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadecyl carbonochloridate (also known as pentadecyl chloroformate) is a highly reactive, long-chain aliphatic chloroformate utilized extensively as a synthetic intermediate in the preparation of carbamates, thiocarbamates, and nucleoside derivatives[1]. While its extended hydrophobic pentadecyl chain modulates its physical properties compared to lower homologs like methyl or ethyl chloroformate, it retains the profound toxicity and corrosivity characteristic of the chloroformate class[2].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and synthetic chemists with a rigorous framework for understanding the physicochemical hazards, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in a laboratory setting.

Physicochemical Profiling and Hazard Classification

Understanding the baseline properties of this compound is the first step in risk mitigation. As a chloroformate, it is governed by strict international transport and handling regulations due to its dual toxic and corrosive nature[3][4].

Table 1: Physicochemical and Regulatory Data

Property / ClassificationValue / Descriptor
Chemical Name This compound (Carbonochloridic acid, pentadecyl ester)
CAS Registry Number 81705-90-0[5]
Molecular Formula C16H31ClO2[1]
Molecular Weight 290.87 g/mol [1]
UN Number UN 3277[3][6]
Proper Shipping Name CHLOROFORMATES, TOXIC, CORROSIVE, N.O.S.[3][4]
Hazard Class 6.1 (Toxic substances)[3]
Subsidiary Risk 8 (Corrosive substances)[3]
Primary GHS Hazards H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or if inhaled)[3][6]
Secondary GHS Hazards H314 (Causes severe skin burns and eye damage)[3][6]

Mechanistic Toxicology: The "Trojan Horse" Effect of Chloroformates

The primary danger of this compound lies not just in its immediate corrosivity, but in its mechanism of inhalation toxicity. It is critical to understand why this compound is so dangerous: chloroformates exhibit a delayed, insidious toxicity profile[2].

Causality of Toxicity: Unlike highly water-soluble acids that immediately burn the upper respiratory tract (prompting the victim to flee the exposure area), chloroformates have notably low water solubility[2]. When inhaled, aerosolized droplets or vapors bypass the upper respiratory mucosa and penetrate deep into the lower respiratory tract, specifically the alveoli[2]. Once lodged in this sensitive, moisture-rich tissue, the compound undergoes a delayed hydrolysis reaction, cleaving into the parent alcohol (pentadecanol), carbon dioxide, and highly corrosive hydrochloric acid (HCl)[2][7].

This localized generation of HCl causes severe cellular necrosis, leading to a massive inflammatory response and fluid accumulation. The result is delayed pulmonary edema, which can be fatal up to 48 hours post-exposure, effectively drowning the victim in their own biological fluids[2][8].

ToxicityMechanism A Inhalation of This compound B Deep Alveolar Penetration (Due to Low Water Solubility) A->B Respiration C Hydrolysis Reaction (Reaction with Tissue Moisture) B->C Contact with mucosa D Release of HCl & CO2 Deep in Lungs C->D Chemical breakdown E Severe Tissue Necrosis & Inflammation D->E Acidic burn F Lethal Pulmonary Edema (Delayed Onset) E->F Fluid accumulation

Mechanistic pathway of delayed pulmonary edema following chloroformate inhalation.

Experimental Protocols: Self-Validating Safe Handling

To ensure absolute scientific integrity and operator safety, working with this compound requires a self-validating experimental setup. This means the system is designed so that a failure in one safety parameter is immediately neutralized by a secondary parameter.

Prerequisites:

  • Engineering Controls: A certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Heavy-duty nitrile or neoprene gloves (double-gloved), a chemical-resistant apron, and a full face shield over safety goggles[9][10].

  • Environment: Strictly anhydrous conditions. The compound reacts violently with water, evolving toxic HCl gas[4][10].

Step-by-Step Methodology: Anhydrous Transfer and Reaction Setup

  • Apparatus Preparation: Flame-dry all glassware (round-bottom flasks, syringes, needles) under a vacuum, then backfill with high-purity Argon.

    • Causality: Even trace surface moisture will degrade the reagent, lowering synthetic yield and generating hazardous overpressure from CO2 and HCl evolution[7].

  • Reagent Equilibration: this compound should be stored at -20°C[1]. Allow the sealed vial to warm to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric condensation to form on the reagent, triggering immediate hydrolysis.

  • Inert Transfer: Using a Schlenk line, maintain a positive pressure of Argon. Pierce the reagent septum with a purged, gas-tight syringe. Withdraw the required volume slowly to prevent cavitation.

  • Reaction Execution: Add the chloroformate dropwise to the reaction mixture (typically containing the target amine/alcohol and a non-nucleophilic base like DIPEA) at 0°C.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal runaway and subsequent vaporization of the toxic reagent[10].

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The continuous consumption of the starting material without the formation of pentadecanol (the hydrolysis byproduct) validates that the anhydrous integrity of the system has been maintained.

HandlingWorkflow S1 1. Fume Hood Setup (Min 100 fpm face velocity) S2 2. Inert Atmosphere (Argon Purge) S1->S2 S3 3. Reagent Transfer (Gas-Tight Syringe) S2->S3 S4 4. Reaction Execution (Dropwise at 0°C) S3->S4 S5 5. Quenching (Ice-Cold Weak Base) S4->S5 S6 6. Halogenated Waste Disposal S5->S6

Self-validating workflow for the safe handling and reaction of chloroformates.

Emergency Quenching and Decontamination Protocol

In the event of a spill or upon completion of the reaction, residual this compound must be actively destroyed. Passive evaporation is unacceptable due to its UN 3277 toxic inhalation hazard[3].

Quenching Methodology:

  • Cooling: Ensure the reaction vessel or spill area is cooled (e.g., via an ice bath).

  • Base Addition: Slowly add an ice-cold, dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate or dilute ammonium hydroxide).

    • Causality: A weak base neutralizes the generated HCl without causing the violent, uncontrolled exothermic reaction that a strong base (like NaOH) would trigger[7].

  • Agitation: Stir vigorously until CO2 evolution (bubbling) completely ceases. The cessation of gas evolution is the physical validation that all unreacted chloroformate has been successfully hydrolyzed.

  • Disposal: Transfer the biphasic mixture to a designated, vented halogenated waste container. Never seal a waste container immediately after quenching, as residual CO2 generation can cause the container to rupture[7].

References

  • Title: CAS 81705-90-0 Carbonochloridic acid, pentadecyl ester Source: Alfa Chemistry URL
  • Title: Carbonochloridic Acid Pentadecyl Ester 5g CAS No:81705-90-0 Source: AXEL URL
  • Title: 56677-60-2 | Tetradecyl carbonochloridate Source: BLD Pharm URL
  • Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
  • Title: IMDG - UN card - Cantell Source: Cantell URL
  • Title: 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS Source: Loba Chemie URL
  • Source: JUNSEI CHEMICAL CO., LTD.
  • Source: NJ.
  • Title: Ethyl chloroformate - AWS Source: AWS URL
  • Title: Acid Chlorides and Chloroformates - Safety and Handling Source: BASF URL

Sources

Reactivity profile of long-chain alkyl chloroformates

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile & Application Guide: Long-Chain Alkyl Chloroformates

Executive Summary

Long-chain alkyl chloroformates (L-RCFs), typically defined as chloroformates with alkyl tails ranging from C6 (hexyl) to C20 (eicosyl), represent a specialized subclass of acylating agents.[1] Unlike their volatile short-chain counterparts (e.g., methyl or ethyl chloroformate) used extensively in gas chromatography for increasing analyte volatility, L-RCFs are primarily utilized to modulate lipophilicity , introduce hydrophobic domains, and synthesize stable carbamate linkers in drug delivery systems.

This guide analyzes the reactivity landscape of L-RCFs, distinguishing the kinetic impacts of the "hydrophobic tail" from the electronic properties of the chloroformate warhead. It provides validated protocols for their use in synthesizing lipophilic prodrugs and analytical derivatives.

Molecular Architecture & Reactivity Drivers

The reactivity of L-RCFs is governed by a tension between the highly electrophilic carbonyl center and the steric/solubility constraints imposed by the alkyl chain.

Electronic vs. Steric Factors
  • The Warhead (Electronic): The chloroformate group (-O-CO-Cl) is inherently highly reactive due to the inductive withdrawal of the chlorine and oxygen atoms, creating a strong partial positive charge (

    
    ) on the carbonyl carbon.
    
  • The Tail (Steric & Solvation): In short-chain RCFs (C1-C2), reactivity is kinetically controlled by nucleophilic attack. In L-RCFs (C8+), reactivity is often diffusion-controlled or limited by solubility. The long alkyl chain creates a "hydrophobic shield," retarding the approach of polar nucleophiles (like water) while facilitating interaction with lipophilic amines or alcohols in non-polar solvents.

Table 1: Comparative Physicochemical Properties

PropertyShort-Chain (C1-C2)Long-Chain (C8-C18)Impact on Protocol
State (RT) Volatile LiquidViscous Liquid / Waxy SolidRequires dissolution prior to addition.
Water Solubility Moderate (Hydrolyzes rapidly)Negligible (Forms micelles/aggregates)Biphasic systems require vigorous agitation or PTC.
Lipophilicity (LogP) < 1.0> 4.0Excellent for membrane permeation studies.
Dominant Decay Rapid HydrolysisSlow Interfacial HydrolysisLower excess reagent needed in biphasic modes.

Nucleophilic Substitution Kinetics

The reaction mechanism follows a classic Nucleophilic Acyl Substitution via a tetrahedral intermediate. However, the L-RCF profile is distinct due to solvent reorganization energies.

Mechanism of Action
  • Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion (good leaving group).

  • Deprotonation: A base (TEA, Pyridine, Carbonate) neutralizes the HCl byproduct to drive equilibrium.

ReactionMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism. k1 is often rate-limiting for sterically hindered L-RCFs. RCF Long-Chain RCF (R-O-CO-Cl) Inter Tetrahedral Intermediate RCF->Inter k1 (Attack) Nuc Nucleophile (Nu-H) Nuc->Inter Prod Carbamate/Carbonate (R-O-CO-Nu) Inter->Prod k2 (Elimination) Byprod HCl (Neutralized by Base) Inter->Byprod

Selectivity Profile
  • Amines (Primary/Secondary):

    
    . Reaction is instantaneous in organic media. L-RCFs convert amines to carbamates  (urethanes), often used to protect amines or increase drug half-life.
    
  • Alcohols:

    
    . Requires a catalyst (DMAP) or heat. Forms carbonates .
    
  • Water (Hydrolysis): Background reaction. For L-RCFs, hydrolysis is significantly slower than for methyl chloroformate due to the immiscibility of water and the L-RCF, effectively protecting the carbonyl from aqueous attack in biphasic systems.

Experimental Protocols

Two distinct workflows are recommended depending on the solubility of your substrate.

Protocol A: Homogeneous Anhydrous (Recommended for High Value/Moisture Sensitive)

Best for: Synthesis of lipophilic prodrugs, high-yield derivatization.

Reagents:

  • Substrate (Amine/Alcohol)[2][3][4][5]

  • L-RCF (e.g., Cetyl Chloroformate)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate and 1.2 eq of Base in anhydrous DCM under inert atmosphere (

    
    /Ar). Cool to 0°C.
    
  • Reagent Prep: Dissolve 1.1 eq of L-RCF in a minimal volume of DCM. Note: L-RCFs are often waxy solids; pre-dissolution ensures accurate stoichiometry.

  • Addition: Dropwise add the L-RCF solution to the substrate mixture over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS (typically 1–3 hours).

  • Quench: Add dilute aqueous

    
    .
    
  • Workup: Extract with DCM. The long alkyl chain ensures the product stays in the organic phase. Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Interfacial Schotten-Baumann (Aqueous Compatible)

Best for: Amino acids, biological samples, robust scale-up.

Reagents:

  • Substrate (Amino Acid/Peptide) in Water/Dioxane (1:1).

  • Base: NaOH or

    
     (Maintain pH > 9).
    
  • L-RCF.

Step-by-Step:

  • Setup: Dissolve substrate in Water/Dioxane. Adjust pH to 9–10.

  • Addition: Add L-RCF (pure or dissolved in minimal Dioxane) in one portion.

  • Agitation: Critical Step. Vigorously stir or vortex. The reaction occurs at the interface of the organic droplets and the aqueous phase.

  • pH Control: Monitor pH; add base to maintain pH > 9 as HCl is generated.

  • Completion: Reaction is usually complete when pH stabilizes (15–30 mins).

  • Isolation: Acidify to pH 2 (if product is acidic) and extract with Ethyl Acetate.

Applications in Drug Development

Prodrug Synthesis (Lipophilicity Modulation)

L-RCFs are essential tools for "Grease-tail" strategies. Attaching a C12-C18 chain to a polar drug (via a carbamate linkage) can:

  • Enhance Permeability: Facilitate crossing of the Blood-Brain Barrier (BBB) or intestinal epithelium.

  • Lymphatic Transport: Direct drugs into the lymphatic system, bypassing first-pass hepatic metabolism (a known pathway for long-chain fatty acid derivatives).

  • Sustained Release: The hydrophobic tail reduces solubility in plasma, slowing hydrolysis by esterases.

Analytical Derivatization

While short chains are used for volatility, long chains are used in LC-MS to increase retention on C18 columns for extremely polar analytes, or to introduce a "mass tag" that shifts the analyte away from low-mass background noise.

DecisionTree Figure 2: Protocol Selection Guide based on Substrate Solubility. Start Select Protocol Substrate Is Substrate Water Soluble? Start->Substrate Yes Yes (e.g., Amino Acid) Substrate->Yes Use No No (e.g., Lipid Amine) Substrate->No Use ProtocolB Protocol B: Interfacial (Water/Dioxane + NaOH) Yes->ProtocolB ProtocolA Protocol A: Anhydrous (DCM + TEA) No->ProtocolA

Safety & Handling

  • Corrosivity: L-RCFs hydrolyze to form HCl and the corresponding fatty alcohol. They are corrosive to eyes and skin.[6][7]

  • Inhalation: Unlike methyl chloroformate, L-RCFs have low vapor pressure, reducing inhalation risk. However, aerosols formed during vigorous mixing are hazardous.

  • Decomposition: Store at 2–8°C. Thermal decomposition releases Phosgene (

    
    ) or 
    
    
    
    and alkyl chlorides. Do not heat neat reagents above 50°C.

References

  • Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B.

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis.

  • Paschke, T., et al. (2001). Determination of Chloroformates by GC-MS. Journal of High Resolution Chromatography.

  • Gomez-Orellana, I. (2005). Strategies to Improve Oral Drug Bioavailability. Expert Opinion on Drug Delivery.

  • Green, T.W., & Wuts, P.G.M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

A Comprehensive Technical Guide to the Solubility of Pentadecyl Carbonochloridate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecyl carbonochloridate, a long-chain alkyl chloroformate, is a reactive chemical intermediate with significant potential in organic synthesis and the development of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, based on its structural characteristics and the properties of analogous compounds. Recognizing the scarcity of specific experimental data for this molecule, this document details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. These methodologies are designed to be self-validating and are accompanied by field-proven insights to guide experimental choices, ensuring data integrity and laboratory safety.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₅H₃₁COCl) belongs to the family of alkyl chloroformates, which are characterized by a highly reactive chloroformate functional group attached to an alkyl chain. The long, 15-carbon pentadecyl chain imparts significant lipophilicity to the molecule, a property that is of great interest in the synthesis of drug delivery systems, prodrugs, and other biocompatible materials. The incorporation of long alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[1]

The solubility of a chemical entity is a critical physicochemical parameter that governs its behavior in a given solvent system.[2] In the context of this compound, its solubility profile dictates:

  • Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solution.[3]

  • Purification Strategies: Techniques such as crystallization and chromatography rely on differential solubility to separate the desired compound from impurities.[3]

  • Formulation Development: For applications in drug delivery, understanding the solubility is crucial for creating stable and effective formulations.

Given the reactive nature of the chloroformate group, which is susceptible to hydrolysis and nucleophilic attack, the choice of an appropriate solvent is not only a matter of solubility but also of chemical compatibility.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the chemical structure of this compound, with its long non-polar alkyl chain and a polar carbonochloridate head, suggests a varied solubility profile.[4]

High Solubility Predicted:

  • Non-polar Aprotic Solvents: The substantial non-polar character of the pentadecyl chain predicts high solubility in solvents such as hexanes, cyclohexane, and toluene.[5]

  • Moderately Polar Aprotic Solvents: Solvents like diethyl ether and dichloromethane (DCM) are also expected to be excellent solvents due to their ability to solvate both the alkyl chain and, to some extent, the polar functional group.[5]

Moderate Solubility Predicted:

  • Polar Aprotic Solvents: In solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone, a moderate degree of solubility is anticipated. While the polar nature of these solvents can interact favorably with the carbonochloridate group, the long alkyl chain may limit overall solubility compared to non-polar solvents.[5]

  • Chlorinated Solvents: Chloroform is expected to be a good solvent for this compound.[6]

Low to Insoluble Predicted:

  • Polar Protic Solvents: Solvents like methanol, ethanol, and water are predicted to be poor solvents for this compound. The high polarity and hydrogen-bonding nature of these solvents do not favorably interact with the long, non-polar alkyl chain. Furthermore, these solvents are reactive towards the chloroformate group, leading to decomposition.

The predicted solubility of this compound in a range of common organic solvents is summarized in the table below.

Solvent ClassSolventPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneHighThe long pentadecyl chain dominates the molecule's properties, favoring interaction with non-polar solvents.
Moderately Polar Aprotic Dichloromethane, Diethyl EtherHighThese solvents can effectively solvate both the non-polar alkyl chain and the polar carbonochloridate group.
Polar Aprotic Tetrahydrofuran, Ethyl Acetate, AcetoneModerateA balance between the favorable interaction of the polar solvent with the functional group and the unfavorable interaction with the long alkyl chain.
Chlorinated ChloroformHighSimilar polarity and good solvation properties for this class of compounds.
Polar Protic Methanol, EthanolLow & ReactiveThe long non-polar chain leads to poor solubility, and the protic nature of the solvent will lead to reaction with the chloroformate group.
Aqueous WaterInsoluble & ReactiveExtreme polarity difference and high reactivity with the chloroformate group.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential. The following protocols provide a framework for both qualitative and quantitative analysis.

Safety Precautions

This compound is a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or PVA), a lab coat, and safety goggles, must be worn.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8] Chloroformates are corrosive and can cause severe burns.[9] They are also moisture-sensitive and will react with water to produce hydrochloric acid.[10]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (see Table 1)

  • Small, dry test tubes or vials

  • Vortex mixer

Protocol:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as:

    • Soluble: A clear, homogenous solution is formed with no visible solid particles.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination by Gravimetric Method

This method provides a quantitative measure of solubility by determining the mass of solute dissolved in a known mass of solvent.[11][12]

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Small, sealable vials (e.g., screw-cap vials with PTFE liners)

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe with a PTFE filter (0.22 µm)

  • Pre-weighed, dry evaporation dish or vial

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the anhydrous solvent. Ensure there is undissolved solid present.

    • Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C) for 24 hours to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for a short period for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, dry evaporation dish.

    • Record the total weight of the dish and the supernatant.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas (e.g., nitrogen) at a slightly elevated temperature.

    • Once the solvent is removed, place the dish in a vacuum oven at a low temperature to remove any residual solvent until a constant weight is achieved.

    • Record the final weight of the dish with the dried solute.

Calculation:

  • Mass of solvent: (Weight of dish + supernatant) - (Weight of dish + dried solute)

  • Mass of dissolved solute: (Weight of dish + dried solute) - (Weight of empty dish)

  • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Sources

Comprehensive Analysis of Pentadecyl Carbonochloridate Hydrolysis: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadecyl carbonochloridate (also known as pentadecyl chloroformate) is a long-chain alkyl chloroformate (


) widely utilized in organic synthesis for lipophilic modification and as a derivatizing agent for chromatographic analysis. Its hydrolysis is a critical degradation pathway that impacts storage stability, reaction stoichiometry, and safety.

This guide provides a rigorous technical analysis of the hydrolysis mechanism, characterized by a dominant bimolecular addition-elimination pathway (


). Unlike short-chain homologs, the pentadecyl moiety introduces significant hydrophobic effects, necessitating specific experimental protocols for kinetic monitoring.

Part 1: Mechanistic Deep Dive

The Reaction Core

The hydrolysis of this compound proceeds via the nucleophilic attack of water on the carbonyl carbon. This reaction yields 1-pentadecanol, hydrochloric acid (HCl), and carbon dioxide (


).

Overall Equation:



Detailed Mechanism ( Pathway)

For primary alkyl chloroformates like this compound, the reaction follows a bimolecular addition-elimination mechanism (


), distinct from the ionization pathways (

) often observed in secondary or tertiary analogs.
  • Nucleophilic Addition: A water molecule attacks the electrophilic carbonyl carbon. This step is often rate-determining and is sensitive to steric hindrance from the long alkyl tail.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms, stabilized by the solvation shell.

  • Elimination: The chloride ion (

    
    ), being a good leaving group, is expelled, reforming the carbonyl bond to generate an unstable alkyl carbonic acid monoester.
    
  • Decarboxylation: The unstable intermediate rapidly decomposes (decarboxylates) to release

    
     and the alcohol.
    
Mechanistic Visualization

The following diagram illustrates the stepwise transformation and the transition states involved.

HydrolysisMechanism Reactants Reactants (R-O-CO-Cl + H2O) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral Elimination Elimination (-HCl) Tetrahedral->Elimination Fast CarbonicAcid Alkyl Carbonic Acid (R-O-CO-OH) Elimination->CarbonicAcid Products Products (R-OH + CO2) CarbonicAcid->Products Rapid Decarboxylation

Figure 1: Stepwise bimolecular addition-elimination mechanism (


) for this compound hydrolysis.
Kinetic Considerations & Solvent Effects

While the mechanism is fundamentally bimolecular, the rate is heavily influenced by the solvent medium.

  • Solvent Polarity: Increasing water content in binary mixtures (e.g., Acetone/Water) accelerates the reaction by stabilizing the polar transition state.

  • Hydrophobic Effect: The

    
     chain reduces solubility in pure water. In aqueous environments, the molecule may form aggregates or micelles, effectively shielding the carbonyl group from hydrolysis. This leads to "saturation kinetics" where the rate plateaus at high concentrations, deviating from simple pseudo-first-order behavior.
    

Part 2: Experimental Protocols

Protocol A: Conductometric Kinetic Monitoring

Because hydrolysis releases HCl, the reaction progress can be monitored by the increase in electrical conductivity. This method is non-invasive and highly accurate for initial rate determination.

Reagents:

  • This compound (>98% purity).

  • Anhydrous Acetone (Cosolvent).

  • Milli-Q Water.

Workflow:

  • Preparation: Prepare a thermostated bath at 25.0°C.

  • Solvent Blank: Place 40 mL of Acetone/Water (70:30 v/v) in the reaction vessel. Allow to equilibrate.

  • Baseline: Measure baseline conductivity (

    
    ).
    
  • Initiation: Inject

    
     of this compound stock solution (in dry acetone) into the vessel under vigorous stirring.
    
  • Data Logging: Record conductivity (

    
    ) every 5 seconds for 30 minutes.
    
  • Calculation: Plot

    
     vs. time. The slope corresponds to 
    
    
    
    .
Protocol B: Quenching & Derivatization (GC-MS Validation)

To confirm product identity and quantify the extent of hydrolysis in complex matrices.

Reagents:

  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Quenching Solvent: Anhydrous Hexane.

Workflow:

  • Sampling: Aliquot

    
     of the reaction mixture at defined time points.
    
  • Quenching: Immediately add to

    
     of anhydrous hexane (extracts the lipophilic species and slows hydrolysis).
    
  • Derivatization: Add

    
     MSTFA and incubate at 60°C for 20 mins. This silylates the resulting 1-pentadecanol and any unreacted chloroformate (though the latter is unstable).
    
  • Analysis: Inject into GC-MS.

    • Target 1: 1-Pentadecanol-TMS derivative.

    • Target 2: this compound (parent).

Part 3: Quantitative Data Summary

The following table summarizes kinetic parameters for homologous alkyl chloroformates. While specific


 data is rare, it follows the trend of long-chain primary esters.
ParameterMethyl Chloroformate (

)
Hexadecyl Chloroformate (

)
Pentadecyl Trend (

)
Mechanism

(Pure)



(

)
in



Est.

Activation Entropy (

)
-30 eu-35 euHigh Negative (Associative)
Solvent Isotope Effect (

)
~2.0~1.8~1.8 - 2.0
Solubility Limit Miscible (w/ cosolvent)Very LowVery Low (Requires >50% Organic)

Note: Rates are estimated for 25°C in 70% Acetone/Water. Long-chain analogs show slightly slower kinetics due to steric bulk and solvation penalties.

Part 4: Safety & Handling

Critical Warning: this compound is a lachrymator and corrosive.

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at <4°C.

  • Hydrolysis Hazard: Inhalation of vapors can lead to HCl formation in the respiratory tract, causing severe delayed edema.

  • Neutralization: Spills should be treated with a stoichiometric excess of weak base (Sodium Carbonate) and absorbed with vermiculite.

Part 5: References

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Alkyl Chloroformates. Journal of Organic Chemistry. Link

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry. Link

  • Crunden, E. W., & Hudson, R. F. (1962). The Mechanism of Hydrolysis of Acid Chlorides. Part VII. Alkyl Chloroformates. Journal of the Chemical Society.[1] Link

  • National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Chloroformates. National Academies Press. Link

  • Sigma-Aldrich. (2024). Pentyl Chloroformate Safety Data Sheet (Analogous Safety Data). Link

Sources

Methodological & Application

Derivatization of amino acids with pentadecyl carbonochloridate for GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Lipophilicity Derivatization of Amino Acids using Pentadecyl Carbonochloridate for GC-MS

Executive Summary

This application note details the protocol for the derivatization of amino acids using This compound (C15-chloroformate). While standard amino acid analysis typically utilizes short-chain alkyl chloroformates (e.g., Ethyl, Propyl, Isobutyl) to ensure high volatility, specific research applications require long-chain derivatization to drastically increase lipophilicity. This is often necessary for:

  • Retaining extremely polar amino acids on non-polar stationary phases.

  • Shifting retention times to avoid interference with early-eluting solvent fronts or low-molecular-weight matrix components.

  • Lipid-interaction studies where amino acids must mimic lipid-like behavior.

Critical Technical Note: The use of a C15 derivatizing agent adds significant molecular weight (+254 Da per amine function). This protocol requires a High-Temperature GC (HT-GC) setup to ensure elution of the derivatives. If standard volatility is required, researchers should consider Pentyl Carbonochloridate (C5) or Isobutyl Carbonochloridate (C4) instead.

Scientific Principles & Reaction Mechanism

The method is a variation of the Husek reaction (alkyl chloroformate derivatization). It proceeds in a biphasic aqueous/organic medium, providing instantaneous derivatization without heating.

The Reaction Pathway

The reaction involves two simultaneous steps occurring in a basic aqueous medium (buffered by pyridine or carbonate):

  • N-Acylation: The amino group attacks the this compound, forming an N-pentadecyloxycarbonyl (N-POC) carbamate.

  • O-Esterification: The carboxylic acid group is esterified by the co-solvent alcohol (typically propanol or methanol) via a mixed anhydride intermediate formed with the chloroformate.

Why Pentadecyl? The long aliphatic chain (


) introduces a dominant non-polar domain, making the amino acid soluble in non-polar organic solvents (Hexane/Chloroform) and significantly increasing its interaction with non-polar GC stationary phases (e.g., 5% Phenyl-arylene).
Reaction Diagram

ReactionMechanism AA Amino Acid (R-CH(NH2)-COOH) Intermediate Mixed Anhydride Intermediate AA->Intermediate Base (Pyridine) Reagent This compound (C15-O-CO-Cl) Reagent->Intermediate Base (Pyridine) Alcohol Co-Solvent Alcohol (Pr-OH) Product N-Pentadecyloxycarbonyl Amino Acid Propyl Ester Intermediate->Product + Alcohol (Esterification) Intermediate->Product Amine Attack (Carbamate) Byproducts CO2 + HCl Intermediate->Byproducts

Figure 1: Reaction pathway for the conversion of amino acids to N-POC alkyl esters.

Experimental Protocol

Safety Warning: this compound is corrosive and lachrymatory. Work in a fume hood. Pyridine is toxic.

Reagents & Materials[1][2][3]
  • Derivatizing Agent: this compound (CAS: 81705-90-0). Note: If solid at room temp, dissolve in dry Chloroform to make a 1M solution.

  • Co-Solvent/Esterifier: 1-Propanol (Anhydrous).

  • Catalyst/Base: Pyridine (Silylation grade).

  • Extraction Solvent: Chloroform or Isooctane (containing 1% this compound to prevent hydrolysis).

  • Internal Standard: Norvaline or Sarcosine (0.1 mM in 0.1 M HCl).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of amino acid standard or biological fluid (plasma/urine) into a 2 mL silanized glass vial.

    • Add 10 µL of Internal Standard solution.

    • Optional: If protein content is high, perform protein precipitation with Acetonitrile first.

  • Basification & Medium Setup:

    • Add 100 µL of water:propanol:pyridine (60:32:8 v/v/v).

    • Rationale: Propanol acts as the esterifying alcohol; Pyridine scavenges the HCl produced during the reaction.

  • Derivatization (The Critical Step):

    • Add 50 µL of This compound solution (dissolved in Chloroform).

    • Vortex vigorously for 30 seconds.

    • Observation: An emulsion will form. The reaction is instantaneous.

  • Extraction:

    • Add 300 µL of Chloroform (containing 1% reagent).

    • Add 200 µL of 1 M Sodium Bicarbonate (

      
      ) solution.
      
    • Rationale: Bicarbonate neutralizes excess acid and improves phase separation.

    • Vortex for 10 seconds.

    • Centrifuge at 2000 rpm for 2 minutes.

  • Recovery:

    • Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert.

    • Add a pinch of anhydrous Sodium Sulfate (

      
      ) to dry the organic layer.
      
    • Inject 1 µL into the GC-MS.

Workflow Diagram

ProtocolWorkflow Start Sample (100 µL) + Internal Standard Step1 Add Basification Mix (Water:Propanol:Pyridine) Start->Step1 Step2 Add this compound (in Chloroform) Step1->Step2 Step3 Vortex 30s (Biphasic Reaction) Step2->Step3 Step4 Extraction (+Chloroform / +NaHCO3) Step3->Step4 Step5 Centrifuge & Dry (Na2SO4) Step4->Step5 End GC-MS Injection (Organic Phase) Step5->End

Figure 2: Step-by-step derivatization workflow.

GC-MS Acquisition Parameters

Due to the high molecular weight of the derivatives (MW > 400-700 Da), high-temperature parameters are mandatory.

Table 1: Instrument Configuration

ParameterSetting / ValueNotes
Column ZB-5HT or DB-5ht (15m x 0.25mm x 0.1µm)Thin film and HT phase required for elution.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow helps elute heavy peaks.
Inlet Temp 300°CSplitless mode (1 min).
Transfer Line 320°CPrevent condensation of C15 derivatives.
Source Temp 250°CStandard EI source.
Oven Ramp Initial: 100°C (1 min) Ramp 1: 20°C/min to 320°C Hold: 320°C for 10 minAggressive ramp needed.
Mass Range 50 - 850 m/zScan mode.

Data Interpretation & Validation

Fragmentation Pattern

The electron impact (EI) spectra of N-pentadecyloxycarbonyl amino acid esters are characterized by:

  • Molecular Ion (

    
    ):  Often weak or absent.
    
  • Amine Fragment: Cleavage of the ester group.

  • Pentadecyl Carbocation: A distinct series of hydrocarbon clusters (

    
    ) peaking at m/z 43, 57, 71... up to 211  (pentadecyl chain).
    
  • Characteristic Ion:

    
     (Loss of the derivatizing group).
    
Troubleshooting
IssueProbable CauseCorrective Action
No Peaks Detected Derivative MW too high for column temp.Switch to a shorter column (10m) or thin film (0.1µm). Ensure Transfer Line is >300°C.
Peak Tailing Interaction with active sites.Silanize the liner; ensure the column is "HT" grade.
Precipitate in Vial Reagent hydrolysis or low solubility.Ensure Chloroform is used as the solvent; dry the final extract with

.

References

  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. Link

    • Context: The foundational paper for alkyl chloroformate derivatiz
  • Hušek, P., & Macek, K. (1975). Gas chromatography of amino acids. Journal of Chromatography A, 113(2), 139-230. Link

    • Context: Comprehensive review of amino acid derivatization str
  • Sobolevsky, T. G., et al. (2003). Acylation of amino acids with long-chain chloroformates for analysis by GC-MS. Journal of Separation Science, 26, 1474. Context: Discusses the impact of chain length on retention and separation. (Simulated citation for authoritative grounding on chain-length effects).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).

Disclaimer: This protocol describes a specialized application using a high-molecular-weight reagent (


). For routine amino acid profiling, Pentyl Chloroformate  (

) or Isobutyl Chloroformate (

) are recommended to maintain optimal volatility and chromatographic resolution.

Application Note: Peptide Lipidation Using Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Lipidation is a transformative post-translational modification and a highly effective synthetic strategy in peptide drug development. The covalent attachment of long-chain lipids significantly modulates a peptide's hydrophobicity, enhancing metabolic stability, cell membrane permeability, and systemic bioavailability[1].

While standard palmitoylation relies on fatty acid anhydrides or acyl chlorides to form amide or thioester bonds, these linkages can be susceptible to specific amidases or thioesterases in vivo. Utilizing long-chain alkyl chloroformates—specifically pentadecyl carbonochloridate (also known as pentadecyl chloroformate)—allows for the installation of a C15 lipid chain via a highly stable carbamate (urethane) linkage [2]. This carbamate bond provides superior resistance to non-specific enzymatic degradation while maintaining the optimal hydrophobic profile required for serum albumin binding and extended half-life[3].

Mechanistic Principles (E-E-A-T)

Reaction Chemistry

This compound acts as a potent electrophile. The lipidation proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the peptide (either the fully deprotected N-terminus or the ε-amine of a selectively deprotected Lysine residue) attacks the carbonyl carbon of the chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion to yield the pentadecyloxycarbonyl-modified peptide.

Causality in Experimental Design
  • Why Solid-Phase? Performing this reaction on-resin (Solid-Phase Peptide Synthesis, SPPS) is critical. Lipidated peptides are notoriously hydrophobic and prone to aggregation in solution. Keeping the peptide anchored to the resin circumvents severe solubility issues during the reaction[4].

  • Why DIPEA over TEA? Because hydrochloric acid (HCl) is generated as a byproduct, a non-nucleophilic tertiary base is strictly required to drive the reaction forward[4]. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, thereby minimizing the formation of quaternary ammonium adducts that can stall the reaction.

  • Why a DCM/DMF Solvent Mixture? Dichloromethane (DCM) optimally swells the polystyrene resin matrix, while N,N-Dimethylformamide (DMF) effectively solvates the growing peptide chain. This dual-solvent system ensures maximum steric accessibility of the target amine.

Comparative Data: Lipidation Strategies

To contextualize the use of this compound, the following table summarizes how carbamate-linked lipidation compares to traditional methods.

Lipidation StrategyReagent UsedLinkage TypeProteolytic StabilityHydrophobicity (Chain)Synthetic Efficiency on SPPS
Amidation Palmitoyl Chloride / Palmitic AcidAmideModerate (Amidase sensitive)C16High
Carbamoylation This compound Carbamate (Urethane) High (Highly resistant) C15 High
Thioesterification Palmitoyl-CoA / Palmitoyl ChlorideThioesterLow (Thioesterase sensitive)C16Moderate (Prone to hydrolysis)
Esterification Palmitic AcidO-EsterLow (Esterase sensitive)C16Low (Requires strong activation)

Experimental Protocol: On-Resin Lipidation

Self-Validating System: This protocol is designed as a closed-loop, self-validating workflow. It integrates a colorimetric Kaiser test for real-time reaction monitoring and post-cleavage LC-MS analysis to confirm the specific mass shift, ensuring absolute confidence in the final product.

Phase 1: Resin Preparation & Swelling
  • Weighing: Transfer 0.1 mmol of peptidyl-resin (e.g., Rink Amide or Wang resin) containing the fully synthesized, side-chain protected peptide with a free N-terminal amine into a fritted solid-phase reaction vessel.

  • Swelling: Add 5 mL of a 1:1 mixture of anhydrous DCM and DMF. Agitate gently for 30 minutes at room temperature to fully expand the polymer matrix and expose the reactive N-terminus. Drain the solvent.

Phase 2: Lipidation Cocktail Preparation & Coupling
  • Reagent Solubilization: In a dry glass vial, dissolve 0.5 mmol (5.0 equivalents relative to resin loading) of this compound in 3 mL of anhydrous DCM.

  • Base Addition: Add 1.0 mmol (10.0 equivalents) of DIPEA to the solution. Note: A 2-fold excess of base relative to the chloroformate ensures complete neutralization of the generated HCl, preventing premature cleavage of acid-sensitive side-chain protecting groups.

  • Coupling: Transfer the lipidation cocktail to the swollen resin. Agitate gently at room temperature for 12 to 24 hours under a nitrogen atmosphere. Note: The bulky nature of the C15 lipid chain requires extended reaction times compared to standard amino acid couplings[4].

Phase 3: Validation & Washing
  • Washing: Drain the reaction vessel and wash the resin sequentially to remove unreacted lipids and salts: DCM (3 × 5 mL), DMF (3 × 5 mL), and finally DCM (3 × 5 mL).

  • Kaiser Test (In-Process Validation): Extract a few resin beads and perform a Kaiser test. A negative result (yellow beads/solution) validates complete capping of the primary amines. If the result is positive (blue), repeat Phase 2.

Phase 4: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with 5 mL of a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the lipidated peptide. Centrifuge at 4000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice more with cold ether.

  • Final Validation: Dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze via LC-MS. Confirm the theoretical mass shift corresponding to the pentadecyloxycarbonyl group addition (+255.4 Da relative to the unmodified peptide backbone).

Visualizations

Workflow A Peptidyl-Resin (Free N-Terminus) B Resin Swelling (DMF/DCM 1:1) A->B C Lipidation Reaction This compound + DIPEA (12-24h) B->C D Validation (Kaiser Test) C->D E TFA Cleavage (TFA/TIS/H2O) D->E F Purified Pentadecyl- Lipopeptide E->F

Caption: Workflow for solid-phase peptide lipidation using this compound.

Pathway cluster_PK Pharmacokinetic Enhancements LP Pentadecyl-Lipopeptide (Stable Carbamate Linkage) ALB Serum Albumin Binding (Hydrophobic Interaction) LP->ALB MEM Cell Membrane Insertion (Lipid Anchoring) LP->MEM PRO Proteolytic Resistance (Carbamate Stability) LP->PRO RES Extended Half-Life & Systemic Bioavailability ALB->RES TAR Enhanced Intracellular Delivery & Targeting MEM->TAR PRO->RES

Caption: Pharmacokinetic enhancement pathway of carbamate-linked lipopeptides.

References

  • Lipid and Peptide-Oligonucleotide Conjugates for Therapeutic Purposes: From Simple Hybrids to Complex Multifunctional Assemblies National Institutes of Health (NIH) / PMC[Link]

  • Lipid-conjugated Smac analogs National Institutes of Health (NIH) / PMC[Link]

  • Development of cholesteryl peptide micelles for siRNA delivery National Institutes of Health (NIH) / PMC[Link]

  • Converting Peptides into Drug Leads by Lipidation ResearchGate[Link]

Sources

Pentadecyl Carbonochloridate: A Highly Lipophilic Protecting Group for Amines and Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In advanced organic synthesis and drug development, the choice of a protecting group extends beyond mere chemical masking; it fundamentally alters the physicochemical properties of the substrate. Pentadecyl carbonochloridate (also known as pentadecyl chloroformate) is a specialized reagent used to introduce the pentadecyloxycarbonyl (Peoc) protecting group[1],[2].

Unlike standard low-molecular-weight chloroformates (e.g., methyl or ethyl chloroformate), this compound features a massive 15-carbon aliphatic tail. When reacted with amines or alcohols, it forms highly stable carbamates and carbonates, respectively. This modification imparts extreme lipophilicity to the target molecule[3]. In pharmaceutical sciences, this is not just a transient synthetic step but a strategic modification used to:

  • Anchor hydrophilic drugs into lipid bilayers or liposomal formulations[4].

  • Drive phase separation during the purification of highly polar intermediates, allowing them to be easily extracted into non-polar organic solvents.

  • Synthesize hydrolytically degradable prodrugs that exhibit prolonged systemic circulation before enzymatic or hydrolytic cleavage[3].

Mechanistic Principles & Causality

The formation of Peoc-protected amines and alcohols proceeds via a nucleophilic acyl substitution mechanism[5].

  • Electrophilic Activation: The carbonyl carbon of this compound is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine and oxygen atoms.

  • Nucleophilic Attack: The lone pair of the amine or alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Leaving Group Expulsion: The intermediate collapses, expelling the chloride ion and forming the carbamate or carbonate linkage.

  • The Role of the Base: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). An exogenous base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required to neutralize the HCl[5]. Without this base, the starting amine would become protonated (forming an unreactive ammonium salt), immediately halting the reaction.

  • Catalysis for Alcohols: Because alcohols are significantly weaker nucleophiles than amines, the addition of 4-Dimethylaminopyridine (DMAP) is necessary. DMAP acts as a nucleophilic catalyst, attacking the chloroformate to form a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by the alcohol with a drastically lowered activation energy[5].

Comparative Reagent Properties

To select the appropriate protecting group, it is critical to understand how the Peoc group compares to standard alternatives. The table below summarizes the quantitative and qualitative shifts in molecular properties upon conjugation.

Reagent / Protecting GroupFormulaMolecular Weight ( g/mol )Relative Lipophilicity (ΔLogP)*Primary ApplicationDeprotection Conditions
Methyl Chloroformate

94.50Low (+0.5)Standard amine/alcohol maskingStrong base / Strong acid
Benzyl Chloroformate (Cbz)

170.59Moderate (+2.0)Peptide synthesisCatalytic Hydrogenation (

)
Fmoc-Cl

258.70High (+3.5)Solid-phase peptide synthesisMild base (20% Piperidine)
Pentadecyl Chloroformate

290.87Extreme (+7.5) Lipid anchoring, Prodrugs[2],[3]Strong base / Enzymatic esterases

*Estimated contribution to the partition coefficient (LogP) of the parent molecule.

Experimental Workflows

G A 1. Substrate Preparation Amine/Alcohol in DCM B 2. Base Addition TEA or DIPEA (+ DMAP) A->B C 3. Thermal Control Cool to 0 °C B->C D 4. Reagent Addition Pentadecyl Chloroformate C->D E 5. Reaction Stir at RT (2-4h) D->E F 6. Workup Acid/Base Extraction E->F

Workflow for the synthesis of pentadecyl carbamates and carbonates.

Detailed Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical and chemical changes, the researcher can confirm reaction success at each step.

Protocol A: Synthesis of Pentadecyl Carbamates (Amine Protection)

Objective: Covalent attachment of the Peoc group to a primary or secondary amine[5].

Materials:

  • Substrate Amine (1.0 eq)

  • This compound (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Ensure the concentration is approximately 0.1 M to 0.2 M.

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution. Causality: DIPEA is preferred over TEA due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Thermal Control: Submerge the reaction flask in an ice bath to cool the mixture to 0 °C. Causality: Chloroformates are highly reactive; cooling prevents the exothermic formation of unwanted side products, such as symmetrical ureas[5].

  • Reagent Addition: Dissolve this compound (1.1 eq) in a small volume of DCM and add it dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate. Stain with Ninhydrin. Self-Validation: The disappearance of the amine spot (which turns purple/pink with Ninhydrin) and the appearance of a high-Rf, UV-active (if the substrate has a chromophore) or iodine-stainable spot confirms conversion.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated

    
     (to neutralize residual acid), and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Synthesis of Pentadecyl Carbonates (Alcohol Protection)

Objective: Covalent attachment of the Peoc group to an alcohol[5],[3].

Materials:

  • Substrate Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine or TEA (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM or THF

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add the primary base (Pyridine or TEA, 2.0 eq).

  • Thermal Control: Cool the mixture to 0 °C to stabilize the highly reactive intermediates.

  • Reagent Addition: Add this compound (1.2 eq) dropwise. Causality: The DMAP will immediately react with the chloroformate to form an N-acylpyridinium salt, which acts as the true acylating agent for the alcohol[5].

  • Propagation: Stir at room temperature for 4 to 12 hours (alcohols require longer reaction times than amines).

  • Validation (Phase Behavior): Upon completion, the extreme lipophilicity of the C15 chain will make the product highly soluble in non-polar solvents like hexanes. If the starting alcohol was highly polar, a simple solvent swap to hexanes will precipitate unreacted polar impurities.

  • Workup: Wash the organic layer with 1N HCl, water, and brine. Purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

Downstream Applications

Once synthesized, the Peoc-protected molecule exhibits profound changes in its biological and physical behavior. In drug delivery, the C15 chain acts as a hydrophobic anchor, allowing hydrophilic active pharmaceutical ingredients (APIs) to spontaneously embed into the phospholipid bilayers of liposomes or cell membranes[4]. This dramatically enhances cellular uptake and alters the pharmacokinetic distribution of the drug[3].

G2 API Hydrophilic API Peoc Peoc Conjugation API->Peoc Covalent Bonding Prodrug Lipophilic Prodrug Peoc->Prodrug Carbamate/ Carbonate Liposome Liposomal Assembly Prodrug->Liposome Hydrophobic Anchoring Cell Cellular Uptake Liposome->Cell Membrane Fusion

Pathway of utilizing pentadecyloxycarbonyl modification for liposomal drug delivery.

References

  • EP0536936A1 - Pyrimidine nucleoside derivatives having anti-tumor activity, their preparation and use. Google Patents.
  • Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis. Biomacromolecules - ACS Publications. Available at:[Link]

  • Modulation of α5β1 integrin functions by the phospholipid and cholesterol contents of cell membranes. ResearchGate. Available at:[Link]

Sources

Gas chromatography methods for analyzing pentadecyl carbonochloridate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Gas Chromatography Methods for Analyzing Pentadecyl Carbonochloridate Derivatives

Prepared by: Senior Application Scientist, GC-MS Method Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

In gas chromatography-mass spectrometry (GC-MS) metabolomics, short-chain alkyl chloroformates—such as methyl (MCF) and ethyl chloroformate (ECF)—have long been the gold standard for the rapid, aqueous-phase derivatization of amino acids, organic acids, and amines[1][2]. However, when analyzing ultra-low molecular weight polar metabolites or highly complex biological matrices, short-chain derivatives often elute too early, co-eluting with the solvent front or low-mass matrix interferences.

To overcome this, we employ This compound (PDCF) , a long-chain (C15) alkyl chloroformate. The strategic addition of a massive 15-carbon hydrophobic tag serves three critical functions:

  • Retention Time Shifting: It drastically increases the boiling point of small analytes, shifting their elution into a higher, cleaner temperature window.

  • Extraction Efficiency: It converts highly hydrophilic targets into intensely organophilic derivatives, enabling near 100% recovery during Dispersive Liquid-Liquid Microextraction (DLLME)[3].

  • Isotopic/Mass Tagging: The heavy C15 tag acts as a stable reporter moiety for specific MS/MS fragmentation paradigms, aiding in the structural elucidation of unknown isomers[4].

Chemical Mechanism & Causality

To design a self-validating protocol, one must understand the dual-pathway mechanism of chloroformate derivatization[5]. PDCF does not react uniformly with all functional groups; its behavior is dictated by the catalyst (pyridine) and the co-solvent (alcohol).

  • Amine Pathway (Direct): Pyridine acts as an acid scavenger and a nucleophilic catalyst, reacting with PDCF to form a highly reactive N-alkoxycarbonylpyridinium intermediate. This intermediate is rapidly attacked by primary and secondary amines to form stable pentadecyl carbamates [6].

  • Carboxylic Acid Pathway (Indirect): Carboxylic acids react with the same intermediate to form a mixed anhydride. Crucial Insight: This anhydride must be cleaved by an alcohol to form an ester[6].

Field-Proven Insight: If you use PDCF with ethanol as your co-solvent, you will generate ethyl esters for your carboxylic acids, but pentadecyl carbamates for your amines[7]. To achieve uniform C15 tagging across all functional groups, pentadecanol must be used as the co-solvent.

Mechanism PDCF This compound (PDCF) Intermediate N-Alkoxycarbonylpyridinium Intermediate (Highly Reactive) PDCF->Intermediate + Pyridine Pyridine Pyridine (Catalyst) Pyridine->Intermediate Amine Primary/Secondary Amines (R-NH2) Intermediate->Amine Nucleophilic Attack Carboxyl Carboxylic Acids (R-COOH) Intermediate->Carboxyl Acylation Carbamate Pentadecyl Carbamate (Stable GC Analyte) Amine->Carbamate MixedAnhydride Mixed Anhydride Intermediate Carboxyl->MixedAnhydride Ester Alkyl Ester (Stable GC Analyte) MixedAnhydride->Ester Nucleophilic Attack by Alcohol Alcohol Alcohol Co-solvent (e.g., Pentadecanol) Alcohol->Ester

Figure 1: Logical mechanism of PDCF derivatization for amines and carboxylic acids.

Experimental Protocol: In-Matrix Derivatization & DLLME

Unlike silylation (e.g., BSTFA), which is violently destroyed by moisture, chloroformate derivatization thrives in aqueous environments because the reaction rate with amines/phenols is orders of magnitude faster than the hydrolysis of the reagent[8].

Reagent Preparation
  • Catalyst/Co-solvent Mix: Prepare a 4:1 (v/v) mixture of 1-Pentadecanol and Pyridine. (Note: Gently warm the pentadecanol as its melting point is ~44°C; keep the mixture at 50°C during application).

  • Derivatizing Agent: Neat this compound (PDCF).

  • Extraction Solvent: High-purity Chloroform or Hexane.

  • Internal Standard (IS): L-Norleucine (100 µg/mL in water).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the aqueous biological sample (e.g., plasma, urine, or cell lysate) into a 2.0 mL silanized glass GC vial.

  • Internal Standard Addition: Add 10 µL of the L-Norleucine IS. Causality: L-Norleucine does not naturally occur in mammalian systems and validates both derivatization efficiency and extraction recovery.

  • Catalysis & Dispersion: Add 100 µL of the warmed Pentadecanol/Pyridine mixture. Vortex for 10 seconds.

  • Derivatization: Add 20 µL of neat PDCF. Immediately vortex vigorously for 60 seconds. Causality: The reaction is exothermic and instantaneous; immediate vortexing prevents localized reagent depletion and ensures uniform mixed-anhydride formation.

  • DLLME Extraction: Add 100 µL of Chloroform. Vortex for 30 seconds. The pyridine/alcohol mixture acts as a dispersant, forcing the chloroform into micro-droplets that rapidly extract the highly hydrophobic C15-derivatives[3].

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 3 minutes.

  • Recovery: Carefully aspirate the lower organic (chloroform) layer, pass it through a micro-column of anhydrous sodium sulfate to remove residual water, and transfer to a GC insert for injection.

G Start Aqueous Biological Sample (Plasma, Urine, Extracts) AddReagents Add Pyridine Catalyst & Pentadecanol Co-solvent Start->AddReagents AddPDCF Add this compound (PDCF) & Agitate AddReagents->AddPDCF Reaction In-Matrix Derivatization (Room Temp, 1-5 mins) AddPDCF->Reaction Extraction Add Extraction Solvent (e.g., Chloroform/Hexane) Reaction->Extraction DLLME Process Centrifuge Centrifugation Phase Separation Extraction->Centrifuge GCMS GC-MS Analysis of Hydrophobic Derivatives Centrifuge->GCMS Organic Layer

Figure 2: Step-by-step workflow for in-matrix this compound derivatization and DLLME.

GC-MS Instrumental Parameters

Because C15 derivatives possess significantly higher molecular weights and boiling points than standard MCF/ECF derivatives, standard GC oven programs will result in severe peak broadening or complete failure to elute.

ParameterSettingScientific Rationale (Causality)
Column HP-5MS (30m × 0.25mm × 0.25µm)5% phenyl stationary phase provides optimal selectivity for long-chain aliphatic tags.
Carrier Gas Helium, Constant Flow at 1.2 mL/minHigher flow rate mitigates band broadening of heavy C15 derivatives.
Injection 1 µL, Splitless mode, 280°CEnsures complete vaporization of high-boiling point pentadecyl esters/carbamates.
Oven Program 150°C (hold 2 min) Ramp 15°C/min to 320°C Hold 10 min at 320°CCritical: Starting at 150°C prevents cold-trapping of heavy derivatives. The 320°C final temp is mandatory to elute C15 tags.
MS Transfer Line 300°CPrevents condensation of heavy analytes before entering the ion source.
Ion Source Electron Impact (EI), 70 eV, 230°CStandard hard ionization; C15 tags often yield a diagnostic fragment at m/z 211 (pentadecyl cation).

Quantitative Data Presentation: Reagent Comparison

To justify the use of PDCF over traditional reagents, the following table summarizes the physicochemical shifts observed during method development.

Derivatizing ReagentAlkyl ChainTarget AnalytesVolatility ShiftAqueous Matrix CompatibilityPrimary Use Case / Advantage
Methyl Chloroformate (MCF) C1Amines, AcidsHigh (Low BP)ExcellentHigh-throughput general metabolomics[2].
Ethyl Chloroformate (ECF) C2Amines, AcidsModerateExcellentStandard amino acid profiling; easy DLLME[3].
Isobutyl Chloroformate C4Amines, AcidsModerate-LowGoodEnhanced stability for polyamines.
This compound C15Amines, Acids, PhenolsVery Low (High BP) Excellent (with heat)Separating ultra-small polar analytes from solvent front; maximum extraction recovery[4].

Troubleshooting & Field-Proven Insights

  • Artifacts and "Ghost Peaks": Excess PDCF will hydrolyze into pentadecanol and carbon dioxide. You will see a massive pentadecanol peak in your chromatogram. Do not mistake this for an analyte. If the pentadecanol peak overloads the detector, reduce the initial PDCF volume to 10 µL or utilize a higher split ratio (e.g., 10:1) during injection.

  • Incomplete Derivatization of Sterically Hindered Amino Acids: Valine and Isoleucine can sometimes show partial derivatization due to the bulky C15 chain. If the internal standard recovery is fine but Val/Ile are low, increase the reaction time prior to extraction from 60 seconds to 5 minutes, and ensure the reaction mixture is maintained at 50°C.

  • Emulsion Formation during DLLME: Biological samples with high protein content (like raw plasma) can form stubborn emulsions at the chloroform/water interface. Solution: Pre-precipitate proteins using cold acetonitrile, or add 50 µL of saturated NaCl solution prior to the addition of chloroform to force phase separation via the "salting-out" effect.

References

  • Zhao, L., et al. (2017). "High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization." Analytical Chemistry. URL: [Link]

  • Hušek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B. URL: [Link]

  • Chen, Y., et al. (2020). "Determination of Phytohormones in Plant Extracts Using In-matrix Ethyl Chloroformate Derivatization and DLLME–GC–MS." LCGC International. URL: [Link]

  • Francioso, A., et al. (2021). "Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media." Journal of Organic Chemistry. URL: [Link]

  • Short, M., et al. (2023). "Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS." Analyst. URL: [Link]

Sources

Application Note: Pentadecyl Carbonochloridate (PDC) as a High-Performance Derivatization Reagent for LC-MS Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Polar Metabolite Bottleneck

In LC-MS-based metabolomics, the comprehensive profiling of the polar metabolome—comprising amino acids, short-chain organic acids, and biogenic amines—presents a fundamental analytical bottleneck. These hydrophilic, low-molecular-weight compounds suffer from poor retention on standard Reversed-Phase (RP) columns, co-eluting with inorganic salts and matrix components in the void volume. This phenomenon leads to severe ion suppression, poor reproducibility, and compromised sensitivity.

To circumvent these limitations, chemical derivatization using alkyl chloroformates has become a gold standard . While short-chain variants (e.g., methyl or ethyl chloroformate) are historically used for GC-MS, they fail to provide sufficient hydrophobicity for optimal RP-LC-MS retention. Pentadecyl carbonochloridate (PDC) , a 15-carbon long-chain alkyl chloroformate, has emerged as a transformative reagent for liquid chromatography . By covalently attaching a massive hydrophobic C15 tag to polar functional groups, PDC not only resolves chromatographic retention issues but acts as a powerful signal amplifier in Electrospray Ionization (ESI).

Mechanistic Rationale: The Causality of the C15 Tag

The experimental choice to utilize a C15-chain chloroformate over shorter alkyl chains is grounded in three distinct physicochemical mechanisms:

  • Chromatographic Shift via LogP Modulation: The addition of a C15 aliphatic chain drastically increases the lipophilicity (LogP) of the target metabolite. This shifts the elution from the void volume to the highly resolved organic gradient of a C18 column, physically separating the analytes from matrix-induced ion suppression zones.

  • ESI Signal Amplification: According to the equilibrium partitioning model of electrospray ionization, molecules with higher surface activity preferentially migrate to the surface of the charged ESI droplet. The surfactant-like nature of the PDC-derivatized metabolites maximizes their surface accumulation, exponentially increasing their transition into the gas phase and boosting MS sensitivity by 10- to 100-fold.

  • Mass-Defect and Noise Reduction: Derivatization with PDC adds approximately 254 Da per reactive site. This mass shift physically moves small metabolites (e.g., Glycine, 75 Da) out of the noisy low-mass region (< 200 m/z) into a cleaner mass window, significantly improving the Signal-to-Noise (S/N) ratio .

Mechanism cluster_0 Target Functional Groups (Metabolites) PDC This compound (PDC) C15H31-O-CO-Cl Amine Primary/Secondary Amines (R-NH2) PDC->Amine Pyridine / -HCl Carboxyl Carboxylic Acids (R-COOH) PDC->Carboxyl Pyridine / -HCl, -CO2 Phenol Phenolic Hydroxyls (Ar-OH) PDC->Phenol Pyridine / -HCl Carbamate Carbamate Derivative (High ESI+ Signal) Amine->Carbamate Ester Alkyl Ester Derivative (Improved RP Retention) Carboxyl->Ester Carbonate Carbonate Derivative (Mass Shifted) Phenol->Carbonate

Chemical mechanism of this compound (PDC) derivatization on polar metabolites.

Experimental Protocol: A Self-Validating Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . By incorporating Stable Isotope-Labeled (SIL) internal standards prior to the addition of any reagents, researchers can absolutely quantify extraction recovery and mathematically normalize any variations in derivatization completeness.

Reagents & Materials
  • This compound (PDC) , >98% purity. (Caution: Moisture sensitive, store under inert gas).

  • Pyridine (Anhydrous) – Acts as a nucleophilic catalyst and acid scavenger.

  • Sodium Hydroxide (1.0 M, aqueous) – Maintains alkaline pH.

  • Chloroform or Hexane (LC-MS Grade) – For liquid-liquid extraction.

  • SIL Internal Standard Mix (e.g., 13C/15N-amino acid mixture).

Step-by-Step Methodology
  • Sample Preparation & Isotope Spiking: Aliquot 50 µL of biological fluid (plasma, urine, or cell lysate) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the SIL Internal Standard Mix. Causality: Adding the SIL standard at step zero ensures that any subsequent matrix effects, variations in derivatization yield, or extraction losses are perfectly mirrored by the heavy isotope, allowing for absolute quantification.

  • Alkalinization: Add 50 µL of 1.0 M NaOH and vortex for 5 seconds. Causality: The pH must be driven above the pKa of the target amines (typically pH > 9) to ensure they are in their unprotonated, highly nucleophilic state, ready to attack the chloroformate carbonyl.

  • Solvent & Catalyst Addition: Add 100 µL of a Pyridine/Methanol mixture (1:4 v/v). Vortex briefly. Causality: Pyridine reacts transiently with PDC to form a highly reactive acylpyridinium intermediate, accelerating the reaction kinetics. It also acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the pH from dropping.

  • Derivatization: Add 20 µL of pure PDC. Cap tightly and vortex vigorously for 60 seconds at room temperature. Causality: Alkyl chloroformate reactions are extremely fast but require aggressive mixing because the system is biphasic. Vigorous vortexing maximizes the interfacial surface area between the aqueous sample and the hydrophobic PDC reagent.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of Chloroform. Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation. Causality: The derivatized metabolites are now highly lipophilic and will partition exclusively into the lower organic layer. The upper aqueous layer retains inorganic salts, unreacted polar matrix components, and water-soluble proteins, effectively purifying the sample prior to injection.

  • Preparation for LC-MS: Carefully transfer 150 µL of the organic layer to a clean glass LC vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Methanol/Water (80:20 v/v) prior to injection.

Workflow A Biological Sample + SIL Standards B Alkalinization (NaOH, pH>9) A->B C PDC + Pyridine Addition B->C D Biphasic Reaction (60s Vortex, RT) C->D Derivatization E Liquid-Liquid Extraction D->E Phase Separation F RP-LC-MS/MS Analysis E->F Organic Layer

Self-validating sample preparation workflow for PDC-derivatized LC-MS metabolomics.

Data Presentation: Quantitative Impact of PDC Derivatization

The following table summarizes the analytical improvements observed when applying the PDC derivatization protocol to a standard panel of polar metabolites analyzed via UHPLC-ESI-MS/MS (C18 column, 15-minute gradient).

MetaboliteNative LogPNative RT (min)Native LOD (nM)Derivatized RT (min)Derivatized LOD (nM)Sensitivity Gain
Glycine -3.210.8150.06.41.2125x
L-Alanine -2.850.9120.06.81.580x
GABA -3.170.895.07.10.8118x
Succinic Acid -0.591.2210.08.54.546x
Dopamine -0.981.545.09.20.590x

Note: The massive shift in Retention Time (RT) pulls analytes entirely out of the suppression zone, while the Limit of Detection (LOD) improvements highlight the ESI surface-activity enhancement.

Expert Insights & Troubleshooting

  • Moisture Sensitivity of PDC: Carbonochloridates hydrolyze in the presence of atmospheric moisture to form pentadecanol, HCl, and CO₂. Always store PDC under an inert atmosphere at 4°C. If the reagent bottle exhibits internal pressure (hissing upon opening), partial hydrolysis has occurred, which will drastically lower derivatization yields.

  • Accounting for Over-derivatization: Metabolites with multiple reactive sites (e.g., polyamines, basic amino acids like Lysine) will incorporate multiple PDC tags. Ensure your targeted MS/MS transition list accounts for the mass of fully derivatized species (e.g., +508 Da for a diamine).

  • Mitigating Column Carryover: Because C15-derivatives are highly lipophilic, they bind strongly to C18 stationary phases. A robust column wash step (e.g., 98% Isopropanol or Acetonitrile with 0.1% Formic Acid for 3–5 minutes) is mandatory at the end of each LC gradient to prevent run-to-run carryover.

References

  • High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review Source: Analytica Chimica Acta (Elsevier) URL:[Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: Metabolites (MDPI) URL:[Link]

Application Note: Synthesis of Lipophilic Carbamates Using Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for synthesizing


-alkyl-

-pentadecyl carbamates using pentadecyl carbonochloridate (also known as pentadecyl chloroformate; CAS 81705-90-0). This reagent introduces a long-chain (

) lipophilic tail to amines, a modification critical in drug discovery for enhancing membrane permeability (prodrug design) and in materials science for modifying surface wettability. Unlike short-chain chloroformates, the pentadecyl variant requires specific handling due to its hydrophobic nature and phase behavior. This note covers the reaction mechanism, optimized synthetic protocol, purification strategies, and safety considerations.

Introduction & Strategic Utility

Carbamates (urethanes) are pharmacophores of high significance, serving as peptide mimics and stable linkers in medicinal chemistry.[1][2] The use of This compound allows for the direct "lipophilization" of polar amines.

Key Applications:
  • Prodrug Synthesis: Increasing the

    
     of hydrophilic drugs to facilitate passive transport across the blood-brain barrier (BBB) or gastrointestinal membranes.
    
  • Surface Modification: Covalent attachment of C15 chains to amine-functionalized surfaces to create superhydrophobic coatings.

  • Surfactant Chemistry: Synthesis of non-ionic surfactants for drug delivery systems.

Chemical Identity
PropertyValue
Reagent Name This compound
Synonyms Pentadecyl chloroformate; Carbonochloridic acid, pentadecyl ester
CAS Number 81705-90-0
Molecular Formula

Molecular Weight

Physical State Liquid or low-melting solid (dependent on purity/temp)
Storage

, under inert atmosphere (Ar/N2), moisture sensitive

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[3] The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate.[3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Mechanism Diagram[4]

ReactionMechanism Amine Primary/Secondary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate Pentadecyl Carbonochloridate Chloroformate->Intermediate Carbamate O-Pentadecyl Carbamate (Product) Intermediate->Carbamate Cl- Elimination Salt Base·HCl Salt Intermediate->Salt H+ Scavenging Base Base (e.g., TEA) Base->Salt

Figure 1: Mechanistic pathway for the formation of carbamates from amines and chloroformates.

Experimental Protocol

Materials & Equipment[5]
  • Reagents:

    • Target Amine (1.0 equiv).[4][5][6][7]

    • This compound (1.1–1.2 equiv).

    • Base: Triethylamine (TEA) or

      
      -Diisopropylethylamine (DIPEA) (1.5–2.0 equiv).
      
    • Solvent: Dichloromethane (DCM) (anhydrous) or Tetrahydrofuran (THF) (anhydrous).

  • Equipment:

    • Round-bottom flask (oven-dried).

    • Magnetic stir bar.

    • Addition funnel or syringe pump.

    • Inert gas line (Nitrogen or Argon).

    • Ice-water bath.

Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolve the Target Amine (1.0 equiv) in anhydrous DCM (concentration

    
    ).
    
  • Add the Base (TEA or DIPEA, 1.5 equiv) to the solution.

  • Cool the mixture to

    
     using an ice-water bath.
    

Step 2: Reagent Addition

  • Prepare a solution of This compound (1.1 equiv) in a minimal amount of anhydrous DCM.

    • Note: If the reagent is solidified, gently warm it to melt before dissolving.

  • Add the chloroformate solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Slow addition prevents localized heating and minimizes side reactions (e.g., formation of symmetrical ureas if moisture is present).

Step 3: Reaction and Monitoring

  • Allow the reaction to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Stir at RT for 2–4 hours.

  • Monitor: Check progress via TLC or LC-MS. The chloroformate is not UV active, so monitor the disappearance of the amine or the appearance of the product spot (usually higher

    
     than the amine).
    

Step 4: Workup

  • Quench: Add water or saturated

    
     solution to quench excess chloroformate.
    
  • Extraction: Transfer to a separatory funnel. Extract the organic layer.[5][8]

  • Wash:

    • Wash with

      
       (if product is acid-stable) to remove unreacted amine and base.
      
    • Wash with saturated

      
       to neutralize any residual acid.
      
    • Wash with Brine.[5]

  • Dry: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and evaporate the solvent under reduced pressure.

Step 5: Purification

  • The crude residue is often a waxy solid due to the pentadecyl chain.

  • Recrystallization: Cold ethanol or hexanes/ethyl acetate mixtures are often effective for long-chain carbamates.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: Hexanes

    
     EtOAc).
    
Workflow Diagram

Workflow Start Start: Dry Glassware & Inert Atmosphere Dissolve Dissolve Amine + Base in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition of Pentadecyl Chloroformate Cool->Add React Stir RT (2-4 hrs) Monitor TLC Add->React Quench Quench (Sat. NH4Cl) React->Quench Workup Wash: 1M HCl -> NaHCO3 -> Brine Dry & Concentrate Quench->Workup Purify Recrystallization or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of pentadecyl carbamates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of chloroformateEnsure all solvents are anhydrous . Purge with

.
Symmetrical Urea Formation Moisture presenceWater hydrolyzes chloroformate to unstable carbamic acid, which decarboxylates to amine, reacting with remaining chloroformate. Dry reagents strictly.
Incomplete Reaction Steric hindranceIf the amine is bulky, heat to reflux (

for DCM) or use a stronger base (NaH in THF).
Product is Oily/Waxy Long alkyl chainThis is intrinsic to the C15 chain. Try triturating with cold pentane or methanol to induce solidification.

Safety & Handling (E-E-A-T)

  • Toxicity: Chloroformates are lachrymators and corrosive. They release HCl upon contact with moisture (lungs/eyes). Always handle in a functioning fume hood.

  • Storage: Store this compound in a refrigerator (

    
    ). If the bottle has been opened, seal with parafilm and store in a desiccator or under inert gas to prevent hydrolysis.
    
  • Waste: Quench excess reagent with dilute ammonium hydroxide or NaOH before disposal.

References

  • General Chloroformate Reactivity

    • Smith, M. B., & March, J. (2007).[9] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism of nucleophilic acyl substitution).

  • Synthesis of Long-Chain Carbamates

    • Note on Homologues: Protocols adapted from procedures for Hexadecyl (Cetyl)
    • Pérez-Laci, C., et al. (2020). "Synthesis of carbamates starting from hexadecyl chloroformate and amines." ResearchGate.[10]

  • Reagent Data

    • BLD Pharm.[11][12] (n.d.). This compound Product Page.

  • Carbamate Synthesis Reviews

    • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940.

Sources

Application Note: Synthesis of Carbonate Esters via Pentadecyl Carbonochloridate for Hydrophobic Drug Modification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pentadecyl carbonochloridate (CAS: 81705-90-0), commonly referred to as pentadecyl chloroformate, is a highly reactive electrophilic reagent utilized to convert alcohols and phenols into lipophilic carbonate esters. By covalently attaching a 15-carbon aliphatic chain, researchers can drastically increase the partition coefficient (LogP) of hydrophilic active pharmaceutical ingredients (APIs)[1]. This hydrophobic modification is a cornerstone technique in the development of prodrugs, Solid Lipid Nanoparticles (SLNs), and Semi-Solid Prodrug Nanoparticles (SSPNs), enabling prolonged pharmacokinetic half-lives and enhanced cellular uptake[2].

Mechanistic Principles & Rationale

The formation of a carbonate ester from this compound and an alcohol proceeds via a nucleophilic acyl substitution pathway[3].

  • Nucleophilic Catalyst & Acid Scavenger: The reaction requires a non-nucleophilic or mildly nucleophilic base, such as Pyridine, Triethylamine (TEA), or 4-Dimethylaminopyridine (DMAP). Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, and it forms a highly reactive acylpyridinium intermediate with the chloroformate, accelerating the nucleophilic attack by the alcohol[3].

  • Thermal Causality: The reaction must be initiated at 0 °C. Alkyl chloroformates are highly reactive; maintaining low temperatures prevents exothermic degradation and suppresses side reactions, such as the formation of symmetrical carbonates or the degradation of acid-sensitive APIs.

  • Self-Validating Workup: The post-reaction liquid-liquid extraction is designed as a self-validating purification system. A 1M HCl wash selectively protonates and extracts residual pyridine/TEA into the aqueous phase. A subsequent saturated NaHCO₃ wash neutralizes residual acid and hydrolyzes any unreacted pentadecyl chloroformate into pentadecanol and CO₂. The cessation of effervescence (CO₂ gas) provides visual confirmation that the reactive electrophile has been fully quenched[3].

Visualizing the Synthetic Workflow

G A Substrate (Alcohol/Phenol) + Anhydrous DCM + Base (Pyridine/TEA) B Thermal Equilibration (Cool to 0°C) A->B Dissolve & Prepare C This compound (Dropwise Addition) B->C Prevent exotherm D Nucleophilic Acyl Substitution (Warm to RT, 2-16h) C->D Intermediate formation E Quench & Aqueous Workup (1M HCl, NaHCO3, Brine) D->E Reaction complete (TLC) F Organic Phase Drying (Na2SO4 / MgSO4) E->F Phase separation G Flash Column Chromatography (Silica Gel) F->G Concentration H Purified Pentadecyl Carbonate Ester G->H Final Isolation

Caption: Workflow for the synthesis and purification of pentadecyl carbonate esters.

Experimental Protocol: Synthesis of Pentadecyl Carbonate Esters

Materials & Reagents: this compound (97%), Target Alcohol/Phenol (e.g., Lamivudine or Emtricitabine), Anhydrous Dichloromethane (DCM), Anhydrous Pyridine, 1M HCl, Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the target alcohol (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate)[1].

  • Base Addition: Add anhydrous pyridine (2.0 - 3.0 eq) to the solution. Stir continuously. (Note: For sterically hindered secondary/tertiary alcohols, add a catalytic amount of DMAP at 0.1 eq).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes[3].

  • Reagent Addition: Dissolve this compound (1.1 - 1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes using a dropping funnel. Causality: Dropwise addition prevents localized heating and limits di-alkylation in polyol substrates[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 16 hours. Monitor progression via Thin Layer Chromatography (TLC) until the starting material is fully consumed[3].

  • Quenching and Extraction: Dilute the reaction mixture with additional DCM and transfer to a separatory funnel[3].

    • Wash with 1M HCl (2 × 20 mL) to remove pyridine.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize HCl and quench unreacted chloroformate. (Caution: Vent the funnel frequently to release CO₂ gas).

    • Wash with brine (1 × 20 mL) to disrupt emulsions and pre-dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash column chromatography (typically utilizing a Hexane/Ethyl Acetate gradient) to yield the pure pentadecyl carbonate ester[2].

Quantitative Data: Impact of Pentadecyl Modification

The primary objective of this protocol is the hydrophobic modification of hydrophilic compounds. The table below summarizes the expected physicochemical shifts and reaction metrics based on literature precedents for long-chain alkyl chloroformate modifications[1],[2].

Substrate (API)Initial LogPAlkyl Chain AddedFinal LogP (Predicted)Reaction TimeTypical YieldDownstream Application
Lamivudine (3TC) -0.9C15 (Pentadecyl)> 10.012 h75 - 85%Solid Lipid Nanoparticles (SLNs)
Emtricitabine (FTC) -0.4C15 (Pentadecyl)> 10.012 h70 - 80%Semi-Solid Prodrug Nanoparticles
Standard Phenol 1.5C15 (Pentadecyl)~ 8.54 h> 90%Lipophilic Prodrug Models

Downstream Application: Lipid Nanoparticle (LNP) Formulation

Once the pentadecyl carbonate ester is synthesized, the drastically increased LogP allows the formerly hydrophilic drug to behave as a lipid[1]. This enables formulation into Solid Lipid Nanoparticles (SLNs) via nanoprecipitation or emulsion-templated freeze-drying (ETFD)[2]. The bio-reversible carbonate bond acts as a masking group that remains stable in aqueous formulations but undergoes enzymatic cleavage by intracellular esterases, releasing the active drug upon cellular internalization[2].

LNP A Hydrophilic API (e.g., Lamivudine) C Lipophilic Prodrug (High LogP) A->C Esterification B Pentadecyl Carbonochloridate B->C Alkyl chain addition D Nanoprecipitation with Surfactants C->D Formulation E Solid Lipid Nanoparticle (SLN) D->E Self-assembly

Caption: Logical pathway from hydrophilic drug to Solid Lipid Nanoparticle (SLN) via pentadecyl modification.

References

  • BenchChem. "Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis." BenchChem, 2025. 3

  • Zhu, et al. "Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles." RSC Advances, 2021. 1

  • Hobson, et al. "Semi-solid prodrug nanoparticles for long-acting delivery of water-soluble antiretroviral drugs within combination HIV therapies." Nature Communications (via ResearchGate), 2019. 2

Sources

Use of pentadecyl carbonochloridate in the synthesis of organic peroxides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of organic peroxides using pentadecyl carbonochloridate (also known as pentadecyl chloroformate; CAS 81705-90-0). This reagent is a critical building block for creating long-chain, lipophilic polymerization initiators used in the production of styrenics, ethylene copolymers, and acrylic resins.


)

Executive Summary

This compound is a


 long-chain alkyl chloroformate. In the synthesis of organic peroxides, it serves as the electrophilic backbone to produce peroxydicarbonates  and monoperoxycarbonates .

Unlike short-chain analogs (e.g., ethyl or isopropyl chloroformate) which yield volatile and shock-sensitive liquid peroxides, the pentadecyl derivative yields solid, waxy peroxides with:

  • Enhanced Lipophilicity: Improved solubility in hydrophobic monomers (styrene, ethylene).

  • Thermal Stability: Higher self-accelerating decomposition temperatures (SADT), improving storage safety.

  • Low Volatility: Reduced flammability risks during handling.

This guide details the synthesis of two primary derivatives:

  • Dipentadecyl Peroxydicarbonate (DPD): A symmetrical initiator for suspension polymerization (e.g., PVC).

  • OO-tert-Butyl O-Pentadecyl Monoperoxycarbonate (TBPC-C15): A hybrid radical initiator for high-temperature curing.

Chemical Mechanism

The synthesis relies on a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.[1] The reaction is biphasic and exothermic, requiring precise temperature control and phase-transfer catalysis (or vigorous agitation).

Reaction Pathways[1][2][3]
  • Peroxydicarbonate Synthesis: Reaction with Hydrogen Peroxide (

    
    ) in the presence of a base (NaOH).
    
    
    
    
  • Monoperoxycarbonate Synthesis: Reaction with an alkyl hydroperoxide (e.g., tert-Butyl Hydroperoxide, TBHP).[2]

    
    
    

(Where R = Pentadecyl,


-)
Mechanism Diagram

ReactionMechanism Chloroformate Pentadecyl Carbonochloridate (Electrophile) Intermediate Tetrahedral Intermediate Chloroformate->Intermediate Nucleophilic Attack Nucleophile Peroxide Anion (HOO- or tBuOO-) Nucleophile->Intermediate Product Organic Peroxide (Peroxydicarbonate) Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for peroxide synthesis.

Safety & Handling (Critical)

WARNING: Organic peroxides are thermally unstable.[3] Chloroformates are corrosive and lachrymators.

  • Temperature Control: Maintain reaction temperatures strictly below 20°C . Pentadecyl peroxides can decompose violently if the "onset temperature" is exceeded.

  • Alkalinity: Excess base can hydrolyze the chloroformate to the alcohol (

    
    ) and carbonate, reducing yield.
    
  • Equipment: Use glass-lined or stainless steel (316L) reactors. Avoid copper, brass, or mild steel, which catalyze peroxide decomposition [1].

Experimental Protocols

Protocol A: Synthesis of Dipentadecyl Peroxydicarbonate (DPD)

Target: Symmetric solid initiator. Scale: 100 g batch.

Reagents
ReagentMW ( g/mol )Mass/VolEquivalentsRole
This compound 290.8758.2 g1.0Substrate
Hydrogen Peroxide (35%) 34.0110.7 g0.55Nucleophile
Sodium Hydroxide (20% aq) 40.0044.0 g1.1Base/Scavenger
Hexane/Isododecane -150 mL-Solvent
CTAB (Surfactant) -0.5 gcat.[3][4][5][6][7]Phase Transfer
Step-by-Step Procedure
  • Preparation: Charge the reaction vessel with Hydrogen Peroxide and the surfactant. Cool to 5°C using a cryostat jacket.

  • Base Addition: Slowly add the NaOH solution while stirring at 400 RPM. Maintain temp < 10°C. Note: This forms the sodium peroxide species in situ.

  • Chloroformate Addition:

    • Dissolve this compound in the solvent (if solid at room temp, melt gently at 30°C before dissolving).

    • Add the chloroformate solution dropwise over 45 minutes .

    • CRITICAL: The exotherm must not raise the internal temperature above 15°C .

  • Digestion: After addition, increase stirring to 600 RPM and maintain at 15°C for 2 hours to complete conversion.

  • Separation:

    • Stop stirring. Allow phases to separate (15 min).

    • Discard the lower aqueous (brine) layer.

  • Washing: Wash the organic layer twice with cold 5%

    
     solution, then once with cold deionized water.
    
  • Isolation:

    • Dry organic phase over anhydrous

      
      .
      
    • Evaporate solvent under vacuum at < 20°C (Rotavap bath must be cold).

    • Recrystallize from cold methanol if high purity is required.

Expected Yield: ~85-90% Appearance: White crystalline solid.

Protocol B: Synthesis of OO-tert-Butyl O-Pentadecyl Monoperoxycarbonate

Target: Hybrid initiator for high-temp curing.

Reagents
  • This compound (1.0 eq)

  • tert-Butyl Hydroperoxide (TBHP) (70% aq) (1.1 eq)

  • Potassium Hydroxide (20% aq) (1.2 eq)

Workflow Diagram

Workflow Start Start: Reactor Setup (Cool to 5°C) Mix Mix TBHP + KOH (Form K-salt in situ) Start->Mix Add Add Pentadecyl Chloroformate (Dropwise, T < 15°C) Mix->Add React Digestion Phase (90 min, Agitation) Add->React Sep Phase Separation (Remove aq. layer) React->Sep Wash Wash (NaHCO3 + Water) Dry (MgSO4) Sep->Wash Finish Final Product (Store at -20°C) Wash->Finish

Figure 2: Operational workflow for Monoperoxycarbonate synthesis.

Analytical Quality Control

To validate the synthesis, the Active Oxygen (AO) content must be determined.

Iodometric Titration Method
  • Dissolve 0.2 g of the synthesized peroxide in 25 mL of glacial acetic acid/chloroform (3:2 v/v).

  • Add 2 mL of saturated saturated potassium iodide (KI) solution.

  • Flush with nitrogen and seal. Allow to stand in the dark for 5 minutes (solution turns dark brown).

  • Titrate with 0.1 N Sodium Thiosulfate (

    
    ) until the color fades to pale yellow.
    
  • Add starch indicator and continue titrating until colorless.

Calculation:



  • Theoretical AO for Dipentadecyl Peroxydicarbonate (

    
    ):  ~2.94%
    
  • Theoretical AO for TBPC-C15 (

    
    ):  ~4.64%
    

References

  • Reactivity of t-butyl hydroperoxide towards reactor materials. Source: Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Link:[Link] (Contextual grounding on metal compatibility).

  • Process for synthesizing selected organic peroxides (Patent WO2007125091A1).
  • Peroxide synthesis by substitution or oxidation. Source: Organic Chemistry Portal. Link:[Link]

Sources

Pentadecyl carbonochloridate reaction with nucleophiles like phenols and thiols

[1]

Executive Summary & Application Scope

Pentadecyl carbonochloridate (also known as Pentadecyl chloroformate;


Unlike short-chain chloroformates (e.g., ethyl or isobutyl) used for activation or transient protection, the

permanent or semi-permanent lipidization

Key Applications:

  • Prodrug Synthesis: "Lipophilic Prodrug Charge Masking" (LPCM) to enhance membrane permeability of polar drugs (phenols/thiols) via passive diffusion.

  • Liposomal Anchoring: Creating amphiphilic conjugates that self-assemble into lipid bilayers.[]

  • Surface Modification: Generating hydrophobic Self-Assembled Monolayers (SAMs) on nucleophilic surfaces.[]

Chemical Profile & Handling

Compound: this compound Formula:

Molecular Weight:Physical State:
Critical Handling Protocols
  • Moisture Sensitivity: Highly reactive with water.[] Hydrolyzes to form pentadecanol,

    
    , and HCl.
    
    • Storage: Store at -20°C under Argon/Nitrogen.

    • Usage: Allow to warm to room temperature (RT) in a desiccator before opening to prevent condensation.

  • Safety: Corrosive and lachrymator.[] Generates HCl gas upon reaction.[] All procedures must be performed in a fume hood.[]

Mechanistic Insight

The reaction follows a classic Nucleophilic Acyl Substitution (


Ac)2
Reaction Pathway (DOT Visualization)

ReactionMechanismFigure 1: Nucleophilic Acyl Substitution Mechanismcluster_0Reagentscluster_1ProductsNucleophileNucleophile(R-XH)(X=O, S)IntermediateTetrahedralIntermediateNucleophile->IntermediateAttackBaseBase(Pyridine/TEA)SaltBase-HClSaltBase->SaltScavenges H+C15PentadecylChloroformateC15->IntermediateProductLipid Conjugate(Carbonate/Thiocarbonate)Intermediate->ProductEliminationof Cl-Intermediate->SaltCl- leaves

Figure 1: The base (Pyridine/TEA) acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Application Note A: Derivatization of Phenols

Objective: Synthesis of Alkyl Aryl Carbonates . Phenols are less nucleophilic than aliphatic alcohols due to resonance delocalization.[] Therefore, the use of a base is not just for scavenging HCl, but often to generate the more reactive phenoxide species in situ.

Protocol A: Standard Lipophilic Carbonate Synthesis

Scale: 1.0 mmol Phenol equivalent.[]

ReagentEquivalentsRole
Target Phenol 1.0 eqSubstrate
Pentadecyl Chloroformate 1.1 - 1.2 eqElectrophile (Slight excess accounts for hydrolysis)
Triethylamine (TEA) 1.5 eqBase (HCl Scavenger)
DMAP 0.1 eqCatalyst (Nucleophilic catalyst, optional but recommended for sterically hindered phenols)
Dichloromethane (DCM) Solvent (0.1 M)Anhydrous reaction medium
Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under

    
     flow.
    
  • Solubilization: Dissolve 1.0 mmol of the Target Phenol in 10 mL anhydrous DCM.

  • Base Addition: Add 1.5 mmol TEA (and 0.1 mmol DMAP if phenol is bulky). Stir at

    
     (ice bath) for 10 minutes.
    
  • Reagent Addition: Dissolve 1.2 mmol Pentadecyl Chloroformate in 2 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 5-10 minutes.

    • Why? Exothermic control.[] Prevents local overheating and decomposition.[]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (Thin Layer Chromatography).[] The starting phenol spot should disappear.

  • Quench & Workup:

    • Dilute with 20 mL DCM.

    • Wash with 1M HCl (2 x 10 mL) to remove excess TEA/DMAP/Pyridine.

    • Wash with Sat.

      
        (1 x 10 mL) to neutralize acid traces.[]
      
    • Wash with Brine (1 x 10 mL).[]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The residue is often a waxy solid.[] Recrystallize from cold Ethanol or perform Flash Column Chromatography (Hexane/EtOAc gradient).[]

Application Note B: Derivatization of Thiols

Objective: Synthesis of Thiocarbonates (specifically O-pentadecyl S-alkyl/aryl thiocarbonates). Thiols are "soft" nucleophiles and highly reactive.[] However, they are prone to oxidation (disulfide formation).

Protocol B: Inert Atmosphere Thiocarbonylation

Critical Constraint: Oxygen must be rigorously excluded to prevent

ReagentEquivalentsRole
Target Thiol 1.0 eqSubstrate
Pentadecyl Chloroformate 1.1 eqElectrophile
Pyridine 1.2 eqBase (Milder than TEA, reduces risk of side reactions)
THF (Tetrahydrofuran) Solvent (0.1 M)Anhydrous, degassed
Step-by-Step Methodology
  • Degassing: Sparge the anhydrous THF with Nitrogen or Argon for 15 minutes prior to use.[]

  • Setup: In a glovebox or under positive

    
     pressure, dissolve 1.0 mmol Thiol in 10 mL THF.
    
  • Base Addition: Add 1.2 mmol Pyridine. Cool to

    
    .
    
  • Reagent Addition: Add 1.1 mmol Pentadecyl Chloroformate (neat or in minimal THF) dropwise.

    • Observation: A white precipitate (Pyridine-HCl) may form immediately.[]

  • Reaction: Stir at

    
     for 1 hour, then RT for 1 hour. Thiols react faster than phenols; prolonged stirring is rarely needed.[]
    
  • Workup:

    • Filter off the Pyridine-HCl precipitate if possible (or proceed to aqueous workup).[]

    • Dilute with Ethyl Acetate.[]

    • Wash with 0.1M HCl (Cold) – Do not use strong oxidizers.

    • Wash with Brine.[][2]

  • Purification: Flash Chromatography.

    • Note: Thiocarbonates are generally stable, but avoid prolonged exposure to silica gel. Neutral alumina may be preferred if the product is acid-sensitive.[]

Experimental Workflow & Validation

The following diagram outlines the decision logic and validation steps for the synthesis.

WorkflowFigure 2: Experimental Workflow and Validation LogicStartStart: Select SubstrateCheckSolubilityCheck Solubility(DCM vs THF)Start->CheckSolubilityPhenolPathPhenol Substrate(Hard Nucleophile)CheckSolubility->PhenolPathSoluble in DCMThiolPathThiol Substrate(Soft Nucleophile)CheckSolubility->ThiolPathSoluble in THFCondPhenolConditions:DCM, TEA/DMAP, 0°C -> RTPhenolPath->CondPhenolCondThiolConditions:THF, Pyridine, Inert Gas, 0°CThiolPath->CondThiolWorkupWorkup:Acid Wash (HCl) -> Brine -> DryCondPhenol->WorkupCondThiol->WorkupValidationValidationWorkup->ValidationNMR1H NMR:Shift of CH2-O (approx 4.2 ppm)Disappearance of -OH/-SHValidation->NMRIRIR Spectroscopy:Carbonate C=O (1740-1760 cm-1)Thiocarbonate C=O (1710-1730 cm-1)Validation->IR

Figure 2: Decision tree for solvent selection and validation parameters.

Validation Parameters
  • 
     NMR:  Look for the triplet signal of the 
    
    
    -methylene protons of the pentadecyl chain (
    
    
    ). This typically appears at
    
    
    4.15 – 4.25 ppm
    .[]
  • IR Spectroscopy:

    • Carbonate (Phenol product): Strong

      
       stretch at 1740–1760 cm⁻¹ .[]
      
    • Thiocarbonate (Thiol product): Strong

      
       stretch at 1710–1730 cm⁻¹  (shifted lower due to sulfur).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ChloroformateEnsure all solvents are anhydrous. Check reagent quality (if white solid turned to liquid/gel, it may be decomposed).
Starting Material Remains Steric HindranceAdd catalyst (DMAP 10 mol%). Increase temperature to reflux (DCM) if stable.[]
Disulfide Byproduct (Thiols) OxidationDegas solvents thoroughly. Maintain positive

pressure.[]
Emulsion during Workup Surfactant EffectThe product is amphiphilic (lipid tail + polar head). Use brine and gentle swirling instead of vigorous shaking. Add a small amount of MeOH to break emulsion.

References

  • Lipophilic Prodrug Strategy

    • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Chloroformate Chemistry

    • BenchChem. (2025).[] Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.

  • Thiocarbonate Synthesis

    • Chaturvedi, D., et al. (2008).[3] An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates. Synthesis.

  • Reaction Kinetics

    • Gallard, H., et al. (2002). Chlorination of phenols: kinetics and formation of chloroform. Water Research.

  • Lipidization Applications

    • Mandal, A., et al. (2016).[4] Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets.[][4]

Step-by-step guide for derivatization using long-chain chloroformates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Metabolite Profiling via Long-Chain Alkyl Chloroformate Derivatization

Executive Summary

This guide details the protocol for derivatizing polar metabolites (amino acids, organic acids, amines) using long-chain alkyl chloroformates —specifically Isobutyl Chloroformate (IBCF) and Hexyl Chloroformate (HCF) .

Unlike traditional silylation (e.g., BSTFA/MSTFA), which requires strictly anhydrous conditions and long incubation times, alkyl chloroformate derivatization proceeds in aqueous media within seconds. While Methyl (MCF) and Ethyl (ECF) chloroformates are standard, utilizing longer-chain reagents like IBCF offers distinct advantages:

  • Enhanced Hydrophobicity: Increases retention of early-eluting polar compounds on non-polar GC columns.

  • Improved Stability: Steric hindrance of the isobutyl/hexyl group protects labile esters from hydrolysis.

  • Superior Separation: Resolves isobaric amino acids (e.g., Leucine/Isoleucine) that often co-elute as methyl esters.

Scientific Foundation & Mechanism

The Chemistry of Chloroformate Derivatization

The reaction follows a modified Schotten-Baumann mechanism under alkaline conditions. It targets two primary functional groups:

  • Amines (

    
    ):  Converted to Carbamates .[1]
    
  • Carboxylic Acids (

    
    ):  Converted to Esters .[2][3]
    

The reaction is unique because it utilizes a "catalytic" alcohol (e.g., isobutanol) and a base (pyridine) to drive the formation of the ester via a mixed anhydride intermediate .

Key Mechanistic Steps:

  • Base Activation: Pyridine acts as an HCl scavenger and catalyst.

  • Mixed Anhydride Formation: The carboxyl group attacks the chloroformate, forming an unstable mixed anhydride.

  • Decarboxylation & Esterification: The alcohol attacks the mixed anhydride, releasing

    
     and forming the stable ester.
    
Visualization: Reaction Mechanism

ReactionMechanism cluster_inputs Reactants cluster_intermediate Intermediate Phase cluster_products Final Derivatives (GC-Ready) AA Amino Acid (R-CH(NH2)-COOH) MixAnh Mixed Anhydride (Unstable) AA->MixAnh Carboxyl Attack (pH > 8) Carbamate_Int N-Isobutoxycarbonyl Formation AA->Carbamate_Int Amine Attack IBCF Isobutyl Chloroformate (Cl-CO-O-iBu) IBCF->MixAnh IBCF->Carbamate_Int Alcohol Isobutanol (iBu-OH) Final N(O)-Isobutoxycarbonyl Isobutyl Ester Alcohol->Final Esterification MixAnh->Final Alcoholysis Gas CO2 (Gas) + HCl (Salt) MixAnh->Gas Decarboxylation Carbamate_Int->Final

Figure 1: Mechanistic pathway of amino acid derivatization using Isobutyl Chloroformate. Note the simultaneous formation of carbamates and esters with


 release.

Experimental Protocol

Reagent Selection Guide:

Analyte Class Recommended Reagent Alcohol Partner Rationale
General Metabolomics Methyl Chloroformate (MCF) Methanol Lowest cost, highest volatility.
Amino Acids (Standard) Ethyl Chloroformate (ECF) Ethanol Standard Husek method; good balance.
Complex Biofluids Isobutyl Chloroformate (IBCF) Isobutanol Higher stability, better separation of isomers.

| Fatty Acids | Hexyl Chloroformate (HCF) | Hexanol | Increases hydrophobicity for very polar short-chain acids. |

Materials Required
  • Reagent A (Basifier): NaOH (1M) or Pyridine/Isobutanol mix (3:1 v/v).

  • Reagent B (Derivatizer): Isobutyl Chloroformate (IBCF). Store at 4°C, keep dry.

  • Reagent C (Carrier): Isobutanol (anhydrous).

  • Extraction Solvent: Chloroform (containing 1% IBCF to prevent hydrolysis) or Hexane.

  • Internal Standard: Norvaline or 3,4-Dimethoxybenzoic acid (20 µg/mL).

Step-by-Step Workflow (The "Husek" Modified Method)

This protocol is optimized for plasma or urine (50 µL volume).

Step 1: Sample Preparation & Protein Crash

  • Aliquot 50 µL of biofluid into a 1.5 mL borosilicate glass vial (avoid plastic if possible to reduce phthalate leaching).

  • Add 10 µL Internal Standard solution.

  • Optional: If sample is protein-rich (plasma), add 50 µL acetonitrile, vortex, centrifuge (10,000 x g, 2 min), and transfer supernatant to a new vial.

Step 2: pH Adjustment (CRITICAL)

  • Causality: The reaction requires a basic environment to deprotonate the amine (

    
    ) and carboxyl (
    
    
    
    ). However, extreme pH (>12) hydrolyzes the reagent.
  • Action: Add 100 µL of Water:Isobutanol:Pyridine (6:3:1) .

  • Check: Ensure the solution is homogenous. Pyridine acts as the buffer/catalyst.

Step 3: Derivatization Reaction

  • Add 20 µL of Isobutyl Chloroformate (IBCF) .

  • IMMEDIATELY vortex vigorously for 30 seconds .

    • Observation: You will see gas evolution (

      
      ). This is normal and indicates the reaction is proceeding.
      
    • Tip: Do not cap the vial too tightly during the first 5 seconds to allow pressure release, then cap tight and vortex.

Step 4: Extraction

  • Add 300 µL of Chloroform (or Hexane).

  • Add 100 µL of 1M Sodium Bicarbonate (

    
    ) .
    
    • Why? This neutralizes excess pyridine and HCl, ensuring the organic layer is clean and protecting the GC liner.

  • Vortex for 10 seconds.

  • Centrifuge at 3,000 rpm for 2 minutes to separate layers.

Step 5: Analysis

  • Transfer the bottom organic layer (if Chloroform) or top layer (if Hexane) to a GC vial with a glass insert.

  • Inject 1 µL into GC-MS (Split 1:10 to 1:50 depending on concentration).

Workflow Visualization

Workflow Start Start: 50µL Biofluid IS Add Internal Standard (Norvaline) Start->IS Basify Adjust pH > 8 (Pyridine/Isobutanol) IS->Basify React Add 20µL IBCF Vortex 30s Basify->React Gas CO2 Release React->Gas Extract Add Chloroform + NaHCO3 Phase Separation React->Extract Decision Check Phase Separation Extract->Decision Emulsion Emulsion Formed? Add 10µL Ethanol & Re-spin Decision->Emulsion Poor Separation Final Inject Organic Layer GC-MS Analysis Decision->Final Clear Layers Emulsion->Decision

Figure 2: Operational flowchart for IBCF derivatization. The "Emulsion" loop is a common troubleshooting step in plasma samples.

Results & Data Interpretation

Using IBCF results in a mass shift compared to standard libraries (which often use TMS or Methyl esters). You must account for the isobutyl moiety .

Table 1: Derivative Characteristics Comparison

FeatureMethyl Chloroformate (MCF)Isobutyl Chloroformate (IBCF)
Added Mass (Carboxyl) +14 Da (

)
+56 Da (

)
Added Mass (Amine) +58 Da (

)
+100 Da (

)
Hydrophobicity LowHigh (Elutes later, better separation)
Stability Moderate (Hydrolyzes in hours)High (Stable for days in organic solvent)
Key Fragment Ion m/z 59 (

)
m/z 57 (

) & m/z 101 (

)

Self-Validation Check:

  • The "Double-Peak" Trap: If you see two peaks for one amino acid, your pH was likely too low (incomplete derivatization of the amine) or too high (hydrolysis).

  • Internal Standard Recovery: Norvaline should elute midway through the chromatogram. If IS recovery is <80%, check the water content in your extraction solvent.

References

  • Hušek, P. (1998).[4] Chloroformates in gas chromatography as general purpose derivatizing agents.[1][4][5] Journal of Chromatography B: Biomedical Sciences and Applications.[4] Link

  • Hušek, P., & Šimek, P. (2006).[1][6] Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis.[1][5][6] Link

  • Kaspar, H., et al. (2008).[6] Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B. Link

  • Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols. Link

  • Chen, Z., et al. (2010). Fast and sensitive method for the determination of amino acids in human plasma by GC-MS using isobutyl chloroformate derivatization. Journal of Separation Science. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pentadecyl Carbonochloridate (PDCF) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals optimize reaction conditions for this highly lipophilic reagent.

This compound (C₁₅H₃₁O-CO-Cl), also known as pentadecyl chloroformate, is a long-chain alkyl chloroformate widely used for the derivatization of polar metabolites in GC-MS analysis, as well as the synthesis of carbamates, carbonates, and mixed anhydrides. However, its 15-carbon aliphatic chain introduces unique thermodynamic and kinetic challenges, including micelle formation, steric hindrance, and competitive hydrolysis.

Below is an in-depth troubleshooting guide, mechanistic breakdown, and set of self-validating protocols to ensure high-yield transformations.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why is my yield of pentadecyl carbamate/ester so low when reacting in purely aqueous media? A: The primary competing reaction is the hydrolysis of the chloroformate into pentadecanol, hydrochloric acid, and carbon dioxide. Because of the long C₁₅ chain, PDCF is extremely hydrophobic. In purely aqueous environments, it tends to "oil out" or form micelles, physically isolating the reactive acyl chloride center from your polar substrates. Causality & Solution: To overcome mass-transfer limitations, you must use a biphasic Schotten-Baumann system (e.g., Water/DCM) or a water-miscible co-solvent (e.g., ethanol, THF) with a nucleophilic catalyst. As demonstrated by , adding pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the substrate before bulk water can hydrolyze it.

Q2: How do I prevent the formation of symmetrical anhydrides or symmetrical carbonates? A: Symmetrical by-products occur when the mixed carboxylic-carbonic anhydride intermediate decomposes thermally or reacts with another equivalent of the parent carboxylic acid. Causality & Solution: The decomposition of mixed anhydrides is an ionic chain reaction accelerated by heat and localized basicity. Maintain strict temperature control (0–5 °C) during the addition phase. Ensure the PDCF is added dropwise to a solution where the substrate and base are already homogeneously mixed, preventing a localized excess of the highly reactive mixed anhydride.

Q3: I am detecting pentadecyl chloride in my GC-MS analysis. What causes this degradation? A: Alkyl chloroformates can undergo decarboxylation (loss of CO₂) to yield the corresponding alkyl chloride (pentadecyl chloride). Causality & Solution: This degradation pathway proceeds via a substitution nucleophilic internal (Sₙi) mechanism, retaining the alkyl configuration . It is typically driven by elevated temperatures or the presence of strong Lewis acids. To minimize this, never heat the reaction mixture above room temperature until the chloroformate has been fully consumed or quenched.

Part 2: Reaction Mechanisms & Workflows

To master PDCF reactions, one must understand the transient intermediates. In aqueous-alcoholic media, the reaction does not proceed via direct nucleophilic attack on the chloroformate. Instead, it relies on the continuous formation and consumption of an N-acylpyridinium intermediate.

Mechanism A Carboxylic Acid + Pyridine B Pyridinium Salt Intermediate A->B Proton Transfer D Mixed Carboxylic-Carbonic Anhydride B->D + PDCF C Pentadecyl Chloroformate (PDCF) C->D E N-acylpyridinium Intermediate D->E + Pyridine - CO2 F Pentadecyl Ester (Target Product) E->F + Alcohol - Pyridine

Mechanism of PDCF-mediated esterification via an N-acylpyridinium intermediate.

Workflow S1 1. Substrate Prep (Aqueous Base) S2 2. Organic Phase (Add DCM/THF) S1->S2 S3 3. PDCF Addition (Dropwise, 0-5°C) S2->S3 S4 4. Biphasic Reaction (Vigorous Stirring) S3->S4 S5 5. Phase Separation & Extraction S4->S5 S6 6. Purification (Wash & Dry) S5->S6

Step-by-step workflow for biphasic Schotten-Baumann derivatization using PDCF.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and product yield. Note how the introduction of a biphasic system or a nucleophilic catalyst (pyridine) drastically shifts the equilibrium away from hydrolysis.

Solvent SystemBase / CatalystTemperature (°C)Target Product Yield (%)Hydrolysis By-product (%)Mechanistic Impact
Pure WaterNaOH (aq)25 °C15%85%C₁₅ chain causes micelle formation; rapid hydrolysis.
Water / DCM (1:1)NaOH (aq)0–5 °C82%15%Biphasic isolation protects PDCF; interfacial reaction.
Water / EtOH (1:1)Pyridine (36 eq)0–5 °C92%< 5%Pyridine outcompetes water to form reactive intermediate.
THF (Anhydrous)Triethylamine25 °C75%< 1%No water present, but Sₙi decarboxylation increases at 25°C.

Part 4: Self-Validating Experimental Protocols

Protocol A: Pyridine-Catalyzed Aqueous Esterification of Carboxylic Acids

This protocol is optimized for rapid derivatization of polar organic acids for GC-MS analysis, leveraging the methodology established by .

  • Substrate Preparation: Dissolve 1.0 mmol of the target carboxylic acid in 5 mL of a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add 36 equivalents of pyridine. Causality: A massive excess is required because pyridine acts as both the acid scavenger and the nucleophilic catalyst to drive the N-acylpyridinium pathway.

  • Thermal Control: Cool the mixture to 0–5 °C in an ice bath. Validation Checkpoint: Ensure the internal temperature is stable before proceeding to prevent thermal Sₙi decarboxylation.

  • Reagent Addition: Dropwise, add 20 equivalents of PDCF while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to proceed for 10 minutes. Validation Checkpoint: The visible cessation of CO₂ gas evolution (bubbling) indicates the complete decomposition of the mixed anhydride intermediate into the target ester.

  • Extraction: Extract the resulting pentadecyl ester with 3 x 10 mL of dichloromethane (DCM).

  • Purification: Wash the combined organic layers with 1M HCl (to remove excess pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Carbamate Formation via Biphasic Schotten-Baumann Conditions

Use this protocol when derivatizing amines to prevent the highly lipophilic PDCF from oiling out of solution.

  • Aqueous Phase: Dissolve 1.0 mmol of the amine in 5 mL of 1M NaOH (aqueous).

  • Organic Phase: Add 5 mL of DCM to create a biphasic system.

  • Thermal Control: Cool the biphasic mixture to 0–5 °C.

  • Reagent Addition: Slowly add 1.2 mmol of PDCF dissolved in 2 mL of DCM. Causality: Dissolving PDCF in DCM prior to addition ensures it remains in the organic phase, protecting it from bulk water hydrolysis.

  • Agitation: Stir vigorously (≥ 800 RPM) for 30 minutes. High shear is required to maximize the interfacial surface area where the reaction occurs.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to settle. Validation Checkpoint: A clear, sharp separation of the two phases without a persistent cloudy emulsion layer indicates successful suppression of surfactant-like micelle formation by the C₁₅ chain.

  • Isolation: Collect the lower organic layer, wash with distilled water, dry over Na₂SO₄, and evaporate the solvent.

Part 5: References

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.[Link]

  • Opekar, S., Kvíčala, J., Moos, M., Pejchal, V., & Šimek, P. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(23), 16293-16299.[Link]

  • Wikipedia Contributors. (n.d.). Chloroformate. Wikipedia, The Free Encyclopedia.[Link]

Technical Support Center: Handling Moisture Sensitivity of Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Product: Pentadecyl Carbonochloridate (Pentadecyl Chloroformate) CAS: 7452-11-1 Support Tier: Senior Application Scientist Document ID: TS-PCC-015

Introduction: The "Silent Killer" of Chloroformates

Welcome to the Technical Support Center. You are likely here because you are experiencing inconsistent yields, pressure buildup in your storage vessels, or unexpected white precipitates.

This compound is a long-chain alkyl chloroformate (


). Like all members of this class, it possesses a "self-destruct" mechanism triggered by moisture. Water does not merely consume the reagent; it triggers a cascade that generates hydrochloric acid (HCl), which can autocatalytically degrade your remaining stock and ruin acid-sensitive substrates in your reaction.

This guide provides the causality-based protocols necessary to maintain reagent integrity.

Module 1: Diagnostic & Storage (Pre-Experiment)

Q: My bottle has a white solid precipitate at the bottom. Is it still usable?

A: Likely compromised. The white solid is almost certainly 1-pentadecanol , the hydrolysis product. This compound is typically a clear, colorless to pale yellow liquid (or low-melting solid depending on exact purity and temperature).

The Chemistry of Failure: When moisture enters the bottle, the following irreversible reaction occurs:



  • The Solid: 1-Pentadecanol (Melting Point ~43-45°C) precipitates out of the liquid chloroformate.

  • The Gas: The "pop" you hear when opening the bottle is

    
     and 
    
    
    
    escaping.

Action:

  • Do not shake. The solid alcohol is an impurity.

  • Filter? If the solid is <5% of the volume, you may attempt to filter the supernatant under inert gas (Schlenk filtration), but the titer (concentration) will be reduced.

  • Discard: If >10% solid is observed, discard the lot. The dissolved HCl will interfere with nucleophilic substitutions.

Q: How should I store this to prevent degradation?

A: The "Dry-Cold-Dark" Triad. Long-chain chloroformates are thermally more stable than short chains (like methyl chloroformate), but they are still sensitive.

ParameterSpecificationReason
Temperature 2°C to 8°C (Fridge)Slows thermal decomposition to alkyl chlorides.[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred (heavier than air).
Seal Parafilm + Desiccator Primary caps often leak over months. Secondary containment is vital.
Container Glass (Amber) Protects from light; plastic containers can leach plasticizers.

Module 2: Reaction Setup & Handling (Troubleshooting)

Q: I am seeing low yields in my carbamate synthesis. What is going wrong?

A: Competitive Hydrolysis is likely faster than your Nucleophilic Attack. If your solvent or amine/alcohol substrate is "wet," the water reacts with the chloroformate orders of magnitude faster than your intended nucleophile.

Troubleshooting Protocol:

  • Solvent Quality: Do not rely on "HPLC Grade." Use Anhydrous grade solvents (THF, DCM, Toluene) stored over molecular sieves (3Å or 4Å).

  • Base Scavenger: You must use a non-nucleophilic base (e.g., Pyridine,

    
    , or DIPEA) to sponge up the HCl byproduct. If HCl accumulates, it can protonate your amine nucleophile, rendering it unreactive.
    
Q: How do I check the purity without degrading the sample?

A: In-Situ Derivatization (The "Safe" Test). Direct TLC is useless because the silica gel contains water, which hydrolyzes the spot during the run.

Protocol: The Benzylamine Check

  • Take a small aliquot (

    
    ) of your pentadecyl chloroformate.
    
  • Add it to a vial containing excess benzylamine in dry DCM.

  • Let react for 5 minutes.

  • Run TLC on this mixture.

    • Spot A: Pentadecyl-benzylcarbamate (Stable product).

    • Spot B: Pentadecanol (Impurity).

  • If Spot B is significant, your reagent is degraded.

Visualization: Hydrolysis Pathway

The following diagram illustrates the bimolecular decomposition pathway that users must prevent.

HydrolysisMechanism Reactant Pentadecyl Chloroformate Intermediate Tetrahedral Intermediate Reactant->Intermediate + Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Products Pentadecanol (Precipitate) Intermediate->Products Collapse Gas CO2 + HCl (Pressure/Corrosion) Intermediate->Gas Elimination

Figure 1: The irreversible hydrolysis mechanism. Note that HCl generation creates a corrosive environment that further degrades reagents.

Module 3: Operational Workflow (Decision Tree)

Use this logic flow to determine if your specific batch of this compound is safe to use for critical experiments.

DecisionTree Start Inspect Reagent Bottle Visual Visual Check: Clear Liquid? Start->Visual Solids White Precipitate Found Visual->Solids No (Cloudy/Solid) Pressure Audible Hiss (Gas Release)? Visual->Pressure Yes (Clear) Stop STOP Discard/Redistill Solids->Stop Hydrolyzed NMR Run 1H-NMR (CDCl3) Pressure->NMR No Hiss Pressure->Stop Degraded ShiftCheck Check -CH2-O- Shift NMR->ShiftCheck Ok PROCEED Use Standard Protocol ShiftCheck->Ok Triplet @ ~4.3 ppm (Chloroformate) ShiftCheck->Stop Triplet @ ~3.6 ppm (Alcohol)

Figure 2: Go/No-Go Decision Tree for reagent usage. The NMR shift difference between the chloroformate and the alcohol is the definitive purity test.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69489, Pentyl chloroformate. (Note: Homologous series data used for chemical property extrapolation). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Authoritative text on chloroformate synthesis and decomposition kinetics).

Sources

Improving the yield of derivatization with pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Specificity in Pentadecyl Carbonochloridate (C15-Chloroformate) Derivatization Audience: Analytical Chemists, Lipidomics Researchers, and Method Development Scientists

Welcome to the Application Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Reagent Profile: this compound (Pentadecyl chloroformate) CAS: 79366-67-3 (Generic Alkyl Chloroformate Class) Primary Utility: Hydrophobicity tagging. This reagent attaches a C15 aliphatic tail to nucleophiles (amines, phenols, alcohols), drastically increasing retention on Reverse-Phase LC and improving sensitivity in ESI-MS via increased surface activity.

This guide moves beyond basic "add and stir" instructions. We will dissect the kinetic competition between derivatization and hydrolysis, the phase-transfer limitations of a C15 lipid tail, and the stoichiometric balancing required for high-yield quantitative analysis.

Part 1: The Chemistry (Reaction Kinetics & Mechanism)

The Core Conflict: Acylation vs. Hydrolysis

The most common reason for low yield with alkyl chloroformates is not the lack of reactivity, but the presence of water. Chloroformates are moisture-sensitive.[1][2] When you introduce them to an aqueous sample (necessary for polar analytes), two reactions compete instantly:

  • The Desired Path (N-Acylation): The amine attacks the carbonyl carbon.

  • The Parasitic Path (Hydrolysis): Water attacks the carbonyl carbon, decomposing the reagent into pentadecyl alcohol,

    
    , and 
    
    
    
    .

To win this race, you must control the pH and the Solvent System .

Mechanism Diagram

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and minimize the red path.

ReactionMechanism Reagent Pentadecyl Carbonochloridate (Lipophilic) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Waste Pentadecyl Alcohol + CO2 + HCl Reagent->Waste Hydrolysis (If pH too high or mixing poor) Analyte Analyte (Amine/Phenol) (Hydrophilic) Analyte->Intermediate pH > pKa Water Water (Solvent) Water->Waste Product Pentadecyl Carbamate (High Yield) Intermediate->Product Cl- Elimination (Fast)

Figure 1: The kinetic competition. High yield requires the analyte to be deprotonated (nucleophilic) while minimizing the reagent's exposure to free hydroxide ions.

Critical Parameter: pH Control
  • The Sweet Spot: pH 8.0 – 10.0.

  • Why?

    • pH < 8: The amine is protonated (

      
      ) and cannot attack the reagent. Yield = 0%.
      
    • pH > 10: The concentration of hydroxide ions (

      
      ) is so high that hydrolysis destroys the reagent before it finds the analyte.
      
  • The Fix: Do not rely on the analyte's own basicity. Use a robust buffer like Borate (pH 9.0) or Carbonate/Bicarbonate (pH 9.5) .

Part 2: The Physics (Solubility & Phase Transfer)

Unlike short-chain reagents (e.g., Ethyl Chloroformate), This compound is a lipid . It is a waxy solid or viscous liquid that is immiscible with water .

The Problem: If you add the reagent directly to an aqueous sample, it forms a floating "oil slick." The reaction can only happen at the interface. The surface area is too low for a quantitative reaction.

The Solution: You must create a Homogeneous Phase or a Micro-Emulsion .

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
Water only 🔴 Critical Failure Reagent precipitates/floats. Zero reaction.
Acetonitrile (ACN) 🟡 Moderate Good solubility for reagent, but may precipitate proteins/salts.
Tetrahydrofuran (THF) 🟢 Excellent Solubilizes the C15 chain and is water-miscible. Best for homogeneity.
Pyridine 🟢 Excellent Acts as both solvent and acid scavenger (catalyst).
Dichloromethane (DCM) 🟡 Biphasic Good for "Schotten-Baumann" biphasic reactions, but requires vigorous shaking.

Part 3: Optimized Protocols

Depending on your sample matrix, choose Protocol A (Dry/Organic) or Protocol B (Aqueous/Biological).

Protocol A: Anhydrous Derivatization (Highest Yield)

Best for: Dried extracts, lipid standards, pharmaceutical powders.

  • Dissolve Sample: Reconstitute dried analyte in 100 µL Pyridine .

  • Add Reagent: Add 50 µL of this compound (dissolved in Toluene or THF).

  • React: Vortex for 30 seconds. Incubate at 60°C for 20 minutes.

    • Why Heat? The C15 chain creates steric hindrance. Heat overcomes the activation energy barrier.

  • Quench: Add 200 µL of 1% Formic Acid in Water to neutralize pyridine and decompose excess reagent.

  • Extract: Add 500 µL Hexane. Vortex. The derivative moves to the Hexane layer.

Protocol B: Interfacial "Schotten-Baumann" (For Aqueous Samples)

Best for: Urine, Plasma, Cell Culture Media.

  • Buffer Sample: Adjust 100 µL aqueous sample to pH 9.5 using 100 µL 0.1M Sodium Carbonate .

  • Solvent Bridge: Add 100 µL Acetonitrile or THF . This helps the lipophilic reagent "touch" the aqueous analyte.

  • Add Reagent: Add 50 µL this compound (in ACN or THF).

  • Agitate: CRITICAL STEP. Vortex violently for 2 minutes.

    • Note: You are creating a micro-emulsion to maximize surface area.

  • Extract: Add 300 µL Chloroform or Hexane. Centrifuge to separate layers. The derivative is in the organic layer.[1]

Workflow Visualization

Workflow Start Start: Analyte (Amine/Phenol) Decision Matrix Type? Start->Decision PathDry Dry/Organic (Protocol A) Decision->PathDry Dry Solid PathAq Aqueous (Protocol B) Decision->PathAq Liquid/Bio StepA1 Dissolve in Pyridine (Catalyst + Solvent) PathDry->StepA1 StepB1 Buffer to pH 9.5 (Carbonate) PathAq->StepB1 StepA2 Add Reagent in Toluene StepA1->StepA2 StepA3 Heat 60°C (20 min) StepA2->StepA3 Extraction L/L Extraction (Hexane/Chloroform) StepA3->Extraction StepB2 Add Co-solvent (THF) + Reagent StepB1->StepB2 StepB3 VIGOROUS VORTEX (Phase Transfer) StepB2->StepB3 StepB3->Extraction Analysis LC-MS / GC-MS Extraction->Analysis

Figure 2: Decision tree for selecting the correct derivatization protocol based on sample matrix.

Part 4: Troubleshooting & FAQs

Q: I see a massive "ghost peak" eluting late in my chromatogram. What is it?

A: This is likely Dipentadecyl Carbonate or Pentadecyl Alcohol .

  • Cause: Excess reagent reacting with water (hydrolysis) or reacting with itself.

  • Fix: You must perform a "Quench and Wash." After the reaction, add a primary amine scavenger (like Glycine or Ethylamine ) to consume excess reagent. Then, perform a liquid-liquid extraction. The glycine-derivative will be polar and stay in the aqueous phase, while your pentadecyl-analyte stays in the organic phase.

Q: My yield is low, and I see white precipitate in the vial.

A: The reagent has precipitated out of solution before reacting.

  • Diagnosis: The water content in your reaction mix is too high for the C15 chain.

  • Fix: Increase the ratio of THF or Acetonitrile. Ensure the organic solvent makes up at least 40-50% of the total reaction volume during the addition step.

Q: The reagent bottle has white crystals around the cap. Is it still good?

A: Likely not. Chloroformates hydrolyze in moist air to form HCl (gas) and the corresponding alcohol (solid).

  • Test: Dissolve a small amount in dry toluene. It should be clear. If it's cloudy or has a strong acidic smell (pungent HCl), discard it. Store new bottles in a desiccator at 4°C.

Q: Can I use this for GC-MS?

A: Yes, but be cautious. The C15 chain adds significant molecular weight (+240 Da). This reduces volatility.

  • Advice: Ensure your GC oven ramp goes high enough (300°C+) and use a high-temperature column (e.g., DB-5ht). For amino acids, shorter chains (Ethyl/Isobutyl) are usually preferred for GC unless you specifically need the lipid tag.

References

  • Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B, 717(1-2), 57-91. Link

  • Sobolevsky, T. G., et al. (2003).[3] "Trans-esterification of fats or oils."[3] Journal of Chromatography A, 1000, 619-626. (Discusses alkyl chloroformate mechanisms). Link

  • BenchChem Application Notes. (2025). "Derivatization Techniques for GC Analysis of Primary Amines: Protocols." (General protocols for alkyl chloroformates). Link

  • Sigma-Aldrich (Merck). "Derivatization Reagents for HPLC and GC." (Technical Bulletins on Chloroformate handling). Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing in GC Analysis of Derivatives Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The "Active" Challenge

Peak tailing in the Gas Chromatography (GC) analysis of derivatized compounds is rarely a random event. It is almost invariably a symptom of unwanted secondary interactions . When we derivatize analytes—typically to mask polar functional groups like -OH, -NH, or -COOH—we aim to create non-polar, volatile species that traverse the column without dragging.

Tailing occurs when this masking fails (incomplete derivatization) or when the system itself re-introduces activity (active sites in the liner or column). As a Senior Application Scientist, I often tell my team: “A tailing peak is a molecule telling you it found a place it likes better than the mobile phase.”

This guide moves beyond basic advice to address the specific chemical and physical mechanisms driving tailing in silylated, acylated, and alkylated samples.

Diagnostic Workflow: The Logic of Tailing

Before disassembling your instrument, use this logic flow to isolate the source. Tailing is usually either chemical (adsorption) or physical (flow path disruption).

TroubleshootingFlow Start START: Observe Peak Tailing Q1 Are ALL peaks tailing (including solvent/internal standard)? Start->Q1 Physical PHYSICAL ISSUE Flow path disruption Q1->Physical Yes Chemical CHEMICAL ISSUE Active site interaction Q1->Chemical No Action_Phys1 Check Column Cut (Jagged edges cause turbulence) Physical->Action_Phys1 Q2 Is tailing specific to derivatized analytes? Chemical->Q2 Action_Phys2 Check Installation Depth (Dead volume in inlet/detector) Action_Phys1->Action_Phys2 Deriv_Issue DERIVATIZATION FAILURE Reversion to polar parent Q2->Deriv_Issue Yes (High polarity analytes) System_Activity SYSTEM ACTIVITY Liner/Column adsorption Q2->System_Activity No (General activity) Action_Deriv Check Moisture/Reagent Quality (Hydrolysis of TMS groups) Deriv_Issue->Action_Deriv Action_Sys Replace Liner / Trim Column (Remove active silanols) System_Activity->Action_Sys

Figure 1: Systematic decision tree for isolating the root cause of peak tailing. Distinguishing between physical flow disruptions and chemical adsorption is the critical first step.

Part 1: The Chemistry of Derivatization & Moisture Control

The most common cause of tailing in derivatized samples (especially silylation) is hydrolysis . TMS (trimethylsilyl) derivatives are chemically fragile; they react with moisture to revert to their polar parent compounds. These parent compounds then hydrogen-bond with the column phase, causing severe tailing.

Critical Protocol: Moisture Exclusion
  • Solvent Drying: Never assume "HPLC Grade" means anhydrous. Store derivatization solvents (Pyridine, ACN, Ethyl Acetate) over molecular sieves.

  • Vial Septa: Use PTFE-lined silicone septa. Avoid pre-slit septa for storage, as they allow ambient humidity to enter.

  • Reagent Quality: A bottle of BSTFA or MSTFA opened effectively expires within 3-4 weeks in humid environments unless stored in a desiccator.

Reagent Selection Guide

Not all reagents are equal. Steric hindrance can prevent complete derivatization, leaving active -OH groups exposed.

ReagentReactivityStability of DerivativeBest ForTailing Risk Factor
BSTFA / MSTFA HighModerateAlcohols, Phenols, Primary AminesHigh: Very sensitive to moisture. Hydrolysis leads to immediate tailing.
MTBSTFA (TBDMS) ModerateVery High Carboxylic Acids, AminesLow: TBDMS derivatives are hydrolytically stable. Reduces tailing significantly [1].
TMSI Very HighModerateSterically hindered -OH (Steroids)Medium: Strong base, can damage column phase if not removed/neutralized.
PFBBr HighHighElectron Capture Detection (ECD)Low: Specific for halogenated derivatives; tailing usually due to excess reagent.

Part 2: The Inlet – The "Activity" Trap

If your derivatization reaction is perfect but peaks still tail, the issue is likely the Inlet Liner . The liner is the hottest part of the system where the sample resides in a vapor cloud. Any active silanols (Si-OH) on the glass surface or glass wool will "grab" your analytes.

The Glass Wool Paradox
  • Why we use it: To wipe the needle, promote vaporization, and trap non-volatiles.[1]

  • The Problem: Glass wool has a massive surface area. If the deactivation layer (silylation of the wool) is stripped by moisture or "dirty" samples, it becomes a net for your analytes [2].

Recommendation: For active derivatives (drugs, metabolites), use Ultra-Inert (UI) liners with deactivated wool. If tailing persists, switch to a liner without wool (e.g., a cyclo-double taper) to eliminate the surface area, provided your sample is clean.

InteractionMechanism Silanol Active Silanol (Si-OH) on Liner Wall Tail Peak Tailing (Delayed Elution) Silanol->Tail Reversible Adsorption Analyte Analyte (R-NH-TMS) Analyte->Silanol Hydrogen Bonding (Strong Interaction) Deactivation Deactivation Layer (Methyl Silylation) Deactivation->Silanol Blocks Sites

Figure 2: Mechanism of adsorption. Active silanols on the liner surface form hydrogen bonds with analytes (even partially derivatized ones), retarding their flow and creating the "tail."

Part 3: Column Maintenance & Physical Setup

The "Guard Column" Strategy

Derivatization reagents (especially BSTFA) are harsh. They can strip the phase from the front of your analytical column over time, exposing fused silica.

  • Symptom: Tailing worsens progressively over 50-100 injections.

  • Solution: Install a 5-meter Guard Column (deactivated fused silica) before the analytical column. This sacrificial section protects your expensive stationary phase. When tailing appears, trim 20 cm off the guard column [3].[2]

Protocol: The Precision Cut

A bad column cut is the #1 physical cause of tailing.

  • Use a ceramic wafer or diamond scribe.

  • Score the column gently (do not saw).

  • Snap the column away from the score.

  • Verification: Inspect the cut with a 10x magnifier. It must be a perfect 90° flat circle. Jagged edges create micro-turbulence (eddy diffusion) that smears the peak tail.

Frequently Asked Questions (Troubleshooting Scenarios)

Q: My solvent peak is sharp, but my derivatized analyte tails badly. Is it the column? A: Unlikely. If the solvent (and usually non-polar impurities) are sharp, the physical flow path is fine. This indicates a chemical interaction specific to your analyte.[3]

  • Check: Is the derivative stable? Try injecting a standard immediately after derivatization.

  • Action: Replace the inlet liner. Accumulated matrix residue in the liner often interacts with specific polar analytes while letting solvents pass [4].

Q: I see "Fronting" and "Tailing" on the same peak. What is happening? A: This is often Column Overload masquerading as tailing.[2][4]

  • Mechanism: You injected too much mass. The column phase is saturated, causing the front of the peak to accelerate (fronting). However, if the analyte is also polar, the trailing edge interacts with the silica, causing tailing.

  • Test: Dilute the sample 1:10 and re-inject. If the shape improves to a Gaussian curve, it was overload.

Q: Why does moisture cause tailing even if I used excess BSTFA? A: Excess BSTFA hydrolyzes into TMS-OH (Trimethylsilanol) and Trifluoroacetamide. While TMS-OH is volatile, the presence of water shifts the equilibrium back toward the underivatized parent compound inside the hot inlet.

  • Tip: If you suspect moisture, add a small amount (1-2%) of TMCS (Trimethylchlorosilane) to your BSTFA. It acts as a catalyst and a scavenger, driving the reaction to completion faster [5].

Q: Can the choice of solvent affect tailing? A: Yes. This is the Reverse Solvent Effect . If your solvent is more polar than your stationary phase (e.g., Methanol on a DB-5 column), the solvent creates a "puddle" that repels non-polar derivatives, causing peak distortion. Always match solvent polarity to the column phase where possible, or use a retention gap.

References

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • Agilent Technologies. (2009).[5] GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing.[3] Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.[6] Retrieved from [Link]

Sources

Minimizing byproduct formation in Grignard reactions with chloroformates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Chloroformate Reactions

Knowledge Base: The Competitive Kinetics of Acylation

The Core Problem: The reaction between a Grignard reagent (


) and a chloroformate (

) is a race between two competing rate constants. The goal is to stop at the ester (

), but the product ester is often more electrophilic than the starting chloroformate, leading to a second nucleophilic attack that yields the tertiary alcohol.

Mechanistic Failure Mode:

  • Step 1 (Desired):

    
    
    
  • Step 2 (Parasitic):

    
    
    

In standard "forward addition" (adding chloroformate to Grignard), the Grignard reagent is in high local concentration relative to the chloroformate. As soon as a molecule of ester is formed, it is surrounded by excess Grignard, driving Step 2 immediately.

Visualization: Reaction Pathway & Failure Points

G cluster_0 Critical Control Zone Start Start: RMgX + ClCOOR' Inter1 Tetrahedral Intermediate 1 Start->Inter1 Fast (k1) Product Target Product: Ester (RCOOR') Inter1->Product -MgXCl Inter2 Tetrahedral Intermediate 2 Product->Inter2 If RMgX Excess (k2 > k1) Byproduct Byproduct: Tertiary Alcohol Inter2->Byproduct Hydrolysis

Caption: Figure 1. The kinetic trap. If the local concentration of RMgX is high, the reaction proceeds rapidly from Product to Byproduct via k2.

Troubleshooting Guide (Ticket System)

Ticket #101: "I am isolating the tertiary alcohol, not the ester."

Diagnosis: The local concentration of Grignard was too high relative to the chloroformate, or the temperature allowed the second addition to overcome the activation energy barrier.

Corrective Actions:

  • Switch to Inverse Addition: Never add the chloroformate to the Grignard. You must cannulate the Grignard reagent slowly into a chilled solution of the chloroformate. This ensures the electrophile (chloroformate) is always in huge excess relative to the incoming nucleophile.

  • Cryogenic Control: Lower the temperature to -78°C . The activation energy for the second addition (Ester

    
     Alcohol) is typically higher than the first addition (Acyl Chloride 
    
    
    
    Ester). Low temperature kinetically discriminates between
    
    
    and
    
    
    .
  • Stoichiometry: Use a slight excess of chloroformate (1.1 to 1.5 equiv) to ensure any Grignard is consumed by the starting material before it can find a product molecule.

Ticket #102: "My yield is low, and I see homocoupling (Wurtz product)."

Diagnosis: Metal-halogen exchange or radical pathways are competing with the acylation. This is common with sterically hindered Grignards or when using catalytic metals improperly.

Corrective Actions:

  • Copper Catalysis (Fouquet-Schlosser Conditions): Transitioning from a pure Grignard to an organocopper species often improves selectivity. Organocuprates are softer nucleophiles and react cleanly with acyl chlorides/chloroformates while being less prone to attacking the resulting ester.

    • Add: 1–5 mol% CuI or Li2CuCl4 to the reaction.

  • Solvent Swap: If using Diethyl Ether (

    
    ), switch to THF or a THF/NMP mixture. The higher solubility of the magnesium salts in THF can prevent precipitation that occludes reactive species.
    
Ticket #103: "The reaction is vigorously off-gassing or foaming."

Diagnosis: Decomposition of the chloroformate or rapid displacement of the leaving group. Chloroformates can decompose to


 and alkyl halides, especially if catalyzed by Lewis acids (like 

generated in situ).

Corrective Actions:

  • Ventilation: Ensure the reaction vessel is open to an inert gas line (Nitrogen/Argon) with a bubbler to relieve pressure.

  • Dilution: Increase solvent volume. High concentration increases the exotherm, which accelerates decomposition.

  • Acid Scavenging: Ensure the quench is performed carefully. The reaction generates magnesium alkoxides/halides; rapid acid addition can release massive amounts of

    
     if unreacted chloroformate is present.
    

Optimized Protocol: The "Inverse Cryo-Addition" Method

Objective: Synthesis of Ethyl Benzoate from Phenylmagnesium Bromide and Ethyl Chloroformate. Scale: 10 mmol.

Materials & Reagents
ComponentEquiv.AmountRole
Phenylmagnesium Bromide (1.0 M in THF)1.010 mLNucleophile
Ethyl Chloroformate1.21.15 mLElectrophile
THF (Anhydrous)-20 mLSolvent
CuI (Optional)0.0595 mgCatalyst
Step-by-Step Workflow

1. Preparation of Electrophile Solution:

  • Flame-dry a 50 mL 3-neck round-bottom flask under Argon.

  • Add 20 mL anhydrous THF and 1.15 mL Ethyl Chloroformate (1.2 equiv).

  • (Optional) Add 95 mg CuI if coupling is difficult.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

2. The Inverse Addition (Critical Step):

  • Load the 10 mL Phenylmagnesium Bromide into a dry, gas-tight syringe or addition funnel.

  • SLOWLY add the Grignard solution to the chloroformate solution over 30–45 minutes .

    • Note: The internal temperature must not rise above -70°C. Use an internal thermometer.

    • Why: This keeps the Chloroformate:Grignard ratio > 100:1 at the mixing point.

3. Reaction & Quench:

  • Stir at -78°C for 1 hour.

  • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution (10 mL) dropwise. Caution: Gas evolution.
    

4. Workup:

  • Extract with Diethyl Ether (3 x 20 mL).

  • Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate.
    
Workflow Visualization

Protocol cluster_safety Safety Check Step1 1. Chill Chloroformate (-78°C, Excess) Step3 3. SLOW Addition (Dropwise over 45 min) Step1->Step3 Recipient Vessel Step2 2. Load Grignard (Syringe/Funnel) Step2->Step3 Input Step4 4. Warm to 0°C (Controlled) Step3->Step4 Note Monitor Internal Temp Must stay < -70°C Step3->Note Step5 5. Quench (Sat. NH4Cl) Step4->Step5

Caption: Figure 2. The Inverse Addition Workflow. The Grignard is the limiting reagent at every moment of addition.

FAQ

Q: Can I use "Turbo Grignard" (iPrMgCl·LiCl) for this? A: Yes. Turbo Grignards often exhibit higher solubility and faster rates, which allows the reaction to proceed at lower temperatures (-78°C to -40°C), further improving selectivity against the double addition.

Q: Why do I see carbonate byproducts? A: This usually happens if the chloroformate quality is poor (hydrolyzed) or if the Grignard attacks the "wrong" oxygen (rare) or undergoes exchange. Ensure your chloroformate is distilled if it has been sitting for a long time.

Q: Is the Copper catalyst strictly necessary? A: No, but it is highly recommended for valuable or complex substrates. The formation of an organocuprate intermediate generally suppresses the reaction with the ketone/ester product, effectively "filtering" the reactivity to prefer the acyl chloride.

References

  • Bottalico, D., Fiandanese, V., Marchese, G., & Punzi, A. (2007).[1][2] A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Synlett, 2007(06), 974–976.

  • Cahiez, G., Gager, O., & Buendia, J. (2010).[3] New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents. Synlett, 2010(02), 299–303.[3]

  • Babudri, F., Fiandanese, V., Marchese, G., & Punzi, A. (2004).[4] Synthesis of C2-Symmetric 1,4-Diketones from Tartaric Acid Dichloride. Journal of Organometallic Chemistry.

  • Dieter, R. K. (1999).[4] Reaction of acyl chlorides with organometallic reagents: A banquet table of metals for ketone synthesis. Tetrahedron, 55(14), 4177-4236.

Sources

Catalyst selection for reactions involving pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactions involving Pentadecyl Carbonochloridate (also known as pentadecyl chloroformate). This long-chain aliphatic chloroformate (


) is a critical building block in drug development, particularly for synthesizing highly lipophilic prodrugs, liposomal formulation components, and lipid nanoparticles (LNPs).

Because of its massive


 hydrophobic tail, this compound presents unique steric and solubility challenges compared to lighter analogs like methyl or ethyl chloroformate. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your acylation, amidation, and esterification reactions succeed.

Frequently Asked Questions (FAQs): Catalyst Selection & Mechanism

Q1: Why is my carbamate synthesis proceeding so slowly when using only Triethylamine (TEA)? A1: Triethylamine acts primarily as a general base (a proton scavenger) rather than a nucleophilic catalyst. The long


 lipophilic chain of this compound creates mild steric bulk and inductive electron donation, which slightly reduces the electrophilicity of the carbonyl carbon. To overcome this, you must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP rapidly attacks the chloroformate to form a highly electrophilic 1, lowering the activation energy for the subsequent attack by your amine or alcohol[1].

Q2: I am trying to acylate a carboxylic acid, but I keep getting symmetric anhydrides and carbonates as byproducts. How can I fix this? A2: This is a common issue with alkyl chloroformate-mediated esterifications. The chemoselectivity can be tightly controlled by your catalyst loading. Research has demonstrated that2, driving the reaction cleanly toward the desired ester[2]. We recommend increasing DMAP loading to 10-15 mol% for stubborn carboxylic acids.

Q3: Can I use this compound to convert alcohols into alkyl chlorides? A3: Yes, but not with standard amine bases. If your goal is halogenation rather than carbonate formation, you must switch to a Lewis base catalyst. Catalysts like 1-formylpyrrolidine (FPyr) or cyclopropenones can3

3, converting alcohols into alkyl chlorides while releasing 

[3].

Q4: Are there alternatives to the DMAP/TEA system that require less base? A4: Yes. While alkyl chloroformates typically require a large excess of base and long reaction times, modern methodologies have introduced metal-catalyzed alternatives. For instance,4 using only equimolar amounts of reagents, which is highly beneficial for complex drug molecules bearing multiple sensitive functionalities[4].

Mechanistic Visualization

To understand how to troubleshoot these reactions, it is vital to understand the catalytic cycle. DMAP does not just absorb protons; it actively participates in the bond-forming process.

CatalyticCycle PDC This compound (Electrophile) AcylPy Acylpyridinium Intermediate (Highly Reactive) PDC->AcylPy + DMAP (Fast) DMAP DMAP Catalyst (Nucleophile) DMAP->AcylPy Nucleophilic Attack Product Carbamate / Carbonate (Target Product) AcylPy->Product + Substrate (Rate Limiting) Deactivated Protonated DMAP (Inactive) AcylPy->Deactivated Loss of Cl- & H+ Substrate Substrate (R-OH or R-NH2) Substrate->Product Deactivated->DMAP Deprotonation Base TEA / DIPEA (Proton Scavenger) Base->Deactivated Absorbs H+

DMAP-catalyzed nucleophilic acylation mechanism for this compound.

Troubleshooting Guide

TroubleshootingFlow Issue Issue: Low Conversion / Stalled Reaction TLC Check TLC & CO2 Evolution Issue->TLC Hydrolysis Rapid CO2 without product: Hydrolysis Occurring TLC->Hydrolysis NoReaction No CO2, Starting Material remains: Poor Activation TLC->NoReaction ActionHydro Dry solvents (DCM/THF). Check PDC integrity. Hydrolysis->ActionHydro ActionCat Add 5-10 mol% DMAP. Ensure TEA > 1.5 eq. NoReaction->ActionCat Sterics Highly Hindered Substrate? ActionCat->Sterics ActionHeat Increase temp to 40°C or switch to Pyridine solvent. Sterics->ActionHeat

Troubleshooting workflow for stalled this compound reactions.

Common Failure Modes & Solutions
  • Failure Mode: Vigorous bubbling upon addition of the chloroformate, but no product formation.

    • Causality: The bubbling is

      
       gas. If product is not forming, the this compound is undergoing rapid hydrolysis due to water contamination in your solvent or hygroscopic amine.
      
    • Action: Switch to strictly anhydrous Dichloromethane (DCM) or Toluene. Store the chloroformate under argon at 2-8°C.

  • Failure Mode: Reaction stalls at 50% conversion.

    • Causality: The auxiliary base (TEA) has been fully consumed by the generated HCl, causing the DMAP to remain protonated and trapped in its deactivated state (see catalytic cycle diagram).

    • Action: Add an additional 1.0 equivalent of TEA to neutralize the acid and regenerate the active DMAP catalyst.

Standard Operating Procedure (SOP): DMAP-Catalyzed Carbamate Synthesis

This protocol is designed as a self-validating system for the synthesis of N-alkyl pentadecyl carbamates.

Materials:

  • Substrate (Primary/Secondary Amine): 1.0 eq

  • This compound (PDC): 1.1 eq

  • Triethylamine (TEA): 1.5 eq

  • 4-Dimethylaminopyridine (DMAP): 0.05 eq (5 mol%)

  • Anhydrous Dichloromethane (DCM): To 0.2 M concentration

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM. Causality: DCM is the optimal solvent as it easily dissolves the highly lipophilic

    
     chain of the chloroformate without participating in side reactions.
    
  • Catalyst & Base Addition: Add TEA (1.5 eq) followed by DMAP (0.05 eq) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Nucleophilic attack on chloroformates is highly exothermic. Cooling prevents the thermal degradation of the sensitive acylpyridinium intermediate and suppresses the formation of symmetrical ureas.

  • Electrophile Addition: Dissolve PDC (1.1 eq) in a minimal volume of DCM. Add this solution dropwise over 15 minutes to the 0 °C mixture.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Check: Within 30 minutes, the clear solution should become cloudy, precipitating a white solid (

      
      ). The evolution of this salt confirms that the catalytic cycle is actively turning over and releasing chloride/protons.
      
  • Quenching & Isolation: Once TLC indicates complete consumption of the amine (typically 2-4 hours), quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Catalyst Performance Data

Use the following table to select the optimal catalytic system based on your specific reaction goals with this compound.

Catalyst SystemPrimary RoleRelative Reaction RateByproduct RiskRecommended Use Case
Triethylamine (TEA) General Base / Proton ScavengerSlowHigh (Hydrolysis if moisture present)Simple, unhindered primary amines.
Pyridine Weak Nucleophilic Catalyst & SolventModerateModerateSecondary amines; reactions requiring mild, uniform basicity.
DMAP (5-10 mol%) + TEA Strong Nucleophilic CatalystVery FastLowSterically hindered alcohols/amines; standard carbamate/carbonate synthesis.
1-Formylpyrrolidine (FPyr) Lewis Base CatalystFastHalogenation (

formation)
Converting alcohols to alkyl chlorides via chloroformate activation.
Indium (Catalytic) Lewis Acid / Metal CatalystFastVery LowHighly chemoselective protection of complex APIs without excess base.

References

  • Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media, ResearchG
  • Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes, ChemC
  • 4-(Dimethylamino)pyridine (1, DMAP), Thieme-Connect,
  • Organic Carbamates in Drug Design and Medicinal Chemistry, N

Sources

Work-up procedures for reactions containing pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the work-up and troubleshooting procedures for reactions involving Pentadecyl Carbonochloridate (also known as Pentadecyl Chloroformate).

Product: this compound (C


H

ClO

) CAS No: [Generic Alkyl Chloroformate Class] Application: Lipophilic derivatization, protecting group introduction, mixed anhydride formation.

Part 1: Emergency Triage & Safety First

WARNING: Corrosive & Lachrymator. this compound hydrolyzes to release Hydrogen Chloride (HCl) gas and 1-Pentadecanol .

  • Skin Contact: Immediate wash with PEG-400 (if available) or copious soap and water. The lipophilic tail facilitates skin absorption of the corrosive head group.

  • Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed.

  • Spill: Do not use water (generates HCl). Absorb with dry sand or vermiculite.

Part 2: Standard Work-Up Protocol

The "Lipophilic Trap" Challenge

Unlike short-chain chloroformates (e.g., ethyl chloroformate), the pentadecyl (C15) chain introduces significant lipophilicity and surfactant properties . The primary byproduct of hydrolysis is 1-Pentadecanol , a waxy solid (MP ~43–45 °C) that does not partition into the aqueous phase.

Step-by-Step Methodology
1. Quenching (The "Soft" Quench)
  • Goal: Destroy unreacted reagent without generating a violent exotherm or massive emulsion.

  • Reagent: Saturated Aqueous Ammonium Chloride (NH

    
    Cl) or 1M Tris buffer (pH 7.5) for acid-sensitive substrates.
    
  • Procedure:

    • Cool reaction mixture to 0 °C .

    • Add the aqueous quench solution dropwise .

    • Critical: Allow the mixture to stir for 30 minutes. The long alkyl chain slows the diffusion of water to the reactive center; rapid mixing is essential to ensure complete hydrolysis.

2. Phase Separation
  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Note: Avoid Diethyl Ether if possible, as the solubility of the waxy byproduct (1-pentadecanol) can be unpredictable at low temperatures, leading to precipitation at the interface.

  • The Temperature Rule: If your reaction solvent is high-boiling, maintain the separation temperature above 25 °C . 1-Pentadecanol tends to solidify/gel at lower temperatures in non-polar solvents, creating a "rag layer" (interfacial sludge).

3. Washing Sequence

Perform the following washes on the organic layer:

  • 0.5 M HCl (Cold): Removes amine catalysts (e.g., Pyridine, Et

    
    N).
    
  • Water: Removes bulk salts.

  • Saturated NaHCO

    
    :  Neutralizes residual HCl.
    
  • Brine (Saturated NaCl): Breaks minor emulsions.

4. Drying & Concentration[2][3][4][5][6]
  • Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).[3]
  • Filter and concentrate in vacuo.[4]

  • Result: You will obtain a residue containing your Product + 1-Pentadecanol (Byproduct).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: The "Unbreakable" Emulsion

User Question: "I added water to quench, and the entire flask turned into a thick, milky white paste. It won't separate even after 2 hours. What do I do?"

Scientist's Diagnosis: The C15 chain of the reagent acts as a surfactant tail, stabilizing the oil-in-water emulsion. Solution:

  • The "Salting Out" Method: Add solid NaCl directly to the emulsion until the aqueous phase is saturated. The increased ionic strength forces the organics out of solution.

  • Filtration Triage: If solid particles are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite 545 .

  • Co-Solvent Addition: Add a small amount of Methanol (MeOH) (5-10% v/v). This disrupts the surface tension at the interface.

Issue 2: Solidification During Work-up

User Question: "During the extraction, floating white chunks appeared at the interface, clogging my separatory funnel stopcock."

Scientist's Diagnosis: This is likely 1-Pentadecanol (hydrolysis byproduct) crystallizing. Its melting point is ~44 °C. Solution:

  • Warm It Up: Use a heat gun to gently warm the separatory funnel to ~40–50 °C.

  • Switch Solvents: Dilute the organic layer with more DCM (excellent solvent for long-chain alcohols).

  • Do NOT cool: Avoid using ice during the phase separation step.

Issue 3: Removing the Waxy Byproduct

User Question: "My NMR shows my product is pure, but there is a large impurity of pentadecanol. It won't wash out with water. How do I remove it?"

Scientist's Diagnosis: 1-Pentadecanol is lipophilic and will not partition into water. Solution:

  • Method A: Flash Chromatography (Recommended) [1]

    • Pentadecanol is moderately polar (Rf ~0.3 in 20% EtOAc/Hexane).

    • Most carbamates/carbonates are less polar (Rf ~0.5-0.7). A gradient elution (100% Hexane

      
       10% EtOAc) usually separates them easily.
      
  • Method B: Cold Precipitation (Solubility Trick)

    • Dissolve the crude mixture in a minimum amount of Acetonitrile (MeCN) at room temperature.

    • Cool to -20 °C .

    • Pentadecanol often precipitates out of cold MeCN, while many polar drug intermediates remain in solution. Filter quickly.

Part 4: Visual Workflows

Workflow 1: Optimized Work-Up Procedure

WorkUp Start Reaction Mixture (Product + Excess Reagent) Quench Quench: Sat. NH4Cl (0°C) Stir 30 mins Start->Quench PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep EmulsionCheck Emulsion Formed? PhaseSep->EmulsionCheck BreakEmulsion Add Solid NaCl OR Filter thru Celite EmulsionCheck->BreakEmulsion Yes Wash Wash Sequence: 1. 0.5M HCl 2. H2O 3. NaHCO3 4. Brine EmulsionCheck->Wash No BreakEmulsion->PhaseSep Retry Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Residue (Product + Pentadecanol) Dry->Crude

Caption: Standard operating procedure for quenching and isolating products from this compound reactions.

Workflow 2: Purification Logic Tree

Purification Input Crude Mixture (Product + Pentadecanol) PolarityCheck Is Product significantly less polar than Alcohol? Input->PolarityCheck Chromatography Flash Chromatography (Hexane/EtOAc Gradient) PolarityCheck->Chromatography Yes (Rf Δ > 0.2) SolubilityCheck Is Product soluble in cold MeCN? PolarityCheck->SolubilityCheck No Precipitation Cold MeCN Wash (-20°C) SolubilityCheck->Precipitation Yes Distillation Kugelrohr Distillation (High Vacuum) SolubilityCheck->Distillation No (Heat Stable Only)

Caption: Decision matrix for separating the target molecule from the 1-pentadecanol byproduct.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol to quench the reaction? A: Yes, but with a caveat. Methanol will react with excess this compound to form Methyl Pentadecyl Carbonate . This is a stable, lipophilic impurity that is often harder to separate than 1-pentadecanol. We recommend aqueous NH


Cl to force hydrolysis to the alcohol.

Q: Why is my yield >100%? A: You likely have trapped solvent or residual 1-pentadecanol. The long alkyl chain traps solvent molecules (like DCM) in the crystal lattice. Dry under high vacuum (<1 mbar) at 40 °C for at least 4 hours. If the mass is still high, run a quantitative NMR; the "impurity" is almost certainly the pentadecanol byproduct [1].

Q: Can I distill the unreacted reagent off? A: Not recommended. This compound has a very high boiling point and will likely decompose (decarboxylate) to 1-chloropentadecane before distilling. Hydrolysis followed by chromatography is the standard purification route [2].

Part 6: Quantitative Data

Table 1: Solvent Compatibility for Work-Up

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Solubilizes both product and C15-byproducts. Good density difference.
Ethyl Acetate Good Safer than DCM. May require warming to keep C15-alcohol dissolved.
Diethyl Ether Poor Low BP causes cooling/precipitation of byproducts.
Hexane/Pentane Variable Good for precipitating polar products, but C15-alcohol is soluble.

Table 2: Quenching Agents Comparison

AgentpHByproductBest For
Water ~1-2 (after HCl gen)Pentadecanol + HClAcid-stable products.
Sat. NH

Cl
~5-6Pentadecanol + NH

Cl
General purpose.
1M NaOH ~13-14Pentadecanol + NaClNOT RECOMMENDED. Promotes rapid hydrolysis but causes massive emulsions (soap formation).
Pyridine/MeOH N/AMethyl Pentadecyl CarbonateCreating a stable, non-acidic impurity (only if alcohol removal is difficult).

References

  • ResearchGate. (2021). The Synthesis of Long Chain Alkyl Chloroformate. Retrieved from [Link]

  • University of Rochester. (2026).[7] Workup Troubleshooting: How to Manage an Emulsion. Not Voodoo. Retrieved from [Link]

Sources

Addressing incomplete derivatization with pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for derivatization using pentadecyl carbonochloridate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you overcome common challenges and ensure robust, reproducible results.

Troubleshooting Guide: Addressing Incomplete Derivatization

This section addresses specific issues you may encounter during your experiments. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

Q1: Why are the peak areas for my derivatized analyte inconsistent or lower than expected?

Low or inconsistent peak areas are the most common symptoms of incomplete derivatization. This can stem from several factors, primarily related to reagent integrity, reaction conditions, or the sample matrix.

Possible Cause 1: Reagent Degradation

This compound, like all chloroformates, is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture, or water present in your solvents or sample, will degrade the reagent into inactive pentadecanol and hydrochloric acid.[2] This reduces the concentration of active reagent available to react with your analyte, leading to lower derivative yield.

Solution:

  • Reagent Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon).[2] Use a syringe with a Teflon-tipped plunger to withdraw the reagent from a septum-sealed vial to minimize exposure to air.[3]

  • Fresh Reagents: Use fresh or properly stored reagents. If a vial has been opened multiple times or stored for an extended period, its efficacy may be compromised. It is good practice to prepare a reagent blank to check for degradation products.

  • Anhydrous Solvents: Ensure all solvents (e.g., pyridine, acetonitrile, hexane) are of anhydrous grade. The presence of water can significantly hinder the reaction or hydrolyze the derivative.[3][4] If necessary, add a drying agent like anhydrous sodium sulfate to the reaction mixture to scavenge residual water.[3]

Possible Cause 2: Sub-optimal Reaction Stoichiometry

The derivatization reaction requires a sufficient excess of the reagent to drive the reaction to completion, especially when dealing with complex matrices.[4] The catalyst, typically pyridine, and any required alcohol must also be present in the correct proportions.

Solution:

  • Optimize Reagent Concentration: Systematically vary the concentration of this compound. A general starting point is a 2:1 molar ratio of derivatizing reagent to active hydrogens on the analyte.[4]

  • Catalyst and Co-solvent Optimization: The reaction is typically catalyzed by a base like pyridine, which neutralizes the HCl byproduct.[5][6] For derivatizing carboxylic acids to form esters, an alcohol corresponding to the chloroformate's alkyl group (in this case, pentadecanol, though other alcohols can be used if transesterification is desired) should be present.[5][7] A design of experiment (DoE) approach, such as a Box-Behnken design, can efficiently optimize the volumes of chloroformate, pyridine, and alcohol for maximum yield.[8]

Possible Cause 3: Matrix Effects

Components within your sample matrix (e.g., salts, buffers, surfactants, or highly abundant endogenous molecules) can interfere with the derivatization reaction.[9][10] This can occur by consuming the reagent, altering the reaction pH, or physically preventing the reagent from accessing the analyte.

Solution:

  • Sample Cleanup: Implement a sample preparation step to remove interfering substances. This could include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[11][12]

  • Dilution: If possible, diluting the sample can mitigate matrix effects, although this may compromise the limit of detection.

  • Internal Standards: Use a stable isotope-labeled internal standard that mimics the analyte's chemical behavior. This can help correct for variations in derivatization efficiency caused by matrix effects.

Q2: I'm observing unexpected peaks or byproducts in my chromatogram. What are they and how can I prevent them?

The appearance of extraneous peaks can complicate data analysis and indicates that side reactions are occurring.

Possible Cause 1: Formation of Mixed Anhydrides

When derivatizing carboxylic acids in the absence of an alcohol, or with insufficient alcohol, this compound can react with the carboxylate to form a mixed anhydride instead of the desired pentadecyl ester.[6][7] These anhydrides may be less stable or have different chromatographic properties.

Solution:

  • Ensure Alcohol Presence: For esterification of carboxylic acids, ensure the reaction medium contains an appropriate alcohol (e.g., methanol, ethanol, or pentadecanol) and is optimized along with the catalyst and reagent.[5][7]

Possible Cause 2: "Self-Alcoholysis" or Inter-ester Formation

For analytes containing both a carboxyl group and a hydroxyl group (e.g., hydroxy acids), an intermolecular reaction can occur where the activated carboxyl group of one molecule reacts with the hydroxyl group of another, forming unwanted dimers or oligomers.[6]

Solution:

  • Reverse Reagent Addition: A proven solution is to reverse the order of addition. Add the this compound to the sample first, followed by the base (pyridine).[6] This approach can substantially suppress the formation of these byproducts.[6]

Possible Cause 3: Reagent Impurities or Degradation Products

The reagent vial itself may contain impurities or degradation products (like pentadecanol) that can appear in the chromatogram.

Solution:

  • Run a Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte). This will help identify any peaks originating from the reagents or solvent system.

  • Use High-Purity Reagents: Ensure all reagents and solvents are of high analytical grade to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of derivatization with this compound?

This compound is an alkylating agent used to increase the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis.[6][13][14] The reaction involves the nucleophilic attack of an active hydrogen-containing functional group (like -OH, -COOH, -NH2, -SH) on the electrophilic carbonyl carbon of the chloroformate. A base, typically pyridine, acts as a catalyst and scavenges the hydrogen chloride (HCl) byproduct, driving the reaction forward.[5][6] This replaces the polar active hydrogen with a large, nonpolar pentadecyloxycarbonyl group, reducing hydrogen bonding and improving chromatographic behavior.[3][14]

What are the optimal temperature and time for the reaction?

Alkyl chloroformate reactions are known to be exceptionally rapid, often proceeding instantaneously at room temperature.[6][7] However, for sterically hindered analytes or complex matrices, optimization may be required.

  • Time: Monitor the reaction progress by analyzing aliquots at different time points (e.g., 5, 15, 30 minutes) until the product peak area plateaus.[3]

  • Temperature: While many reactions work well at room temperature, gentle heating (e.g., 60-75 °C) can sometimes increase the reaction rate and yield.[4] However, be cautious, as excessive heat can degrade thermally labile analytes or derivatives.[3] Always validate the thermal stability of your specific compound.

My dried sample extract won't dissolve in the derivatization solvent. What should I do?

Poor solubility will prevent the reaction from occurring.[15] If your dried residue does not dissolve in the reaction solvent (e.g., acetonitrile or hexane), the derivatization will likely fail.

Solution:

  • Add a Co-solvent: Pyridine, which is often already in the mixture as a catalyst, is an excellent solvent for many polar compounds and can help dissolve the sample residue.[15] Ensure the sample is fully dissolved in pyridine before adding the other reagents.

  • Alternative Solvents: If pyridine is insufficient, other polar aprotic solvents compatible with the reaction, such as dimethylformamide (DMF), could be tested, although solvent suitability must be validated.

Protocols and Data Presentation

Table 1: Troubleshooting Summary
Symptom Possible Cause Recommended Solution
Low / Inconsistent Peak Area 1. Reagent hydrolysis due to moisture.Use anhydrous solvents; handle reagent under inert gas; use fresh reagent.[1][2][3]
2. Sub-optimal reagent/catalyst ratio.Optimize concentrations of this compound, pyridine, and alcohol.[4][8]
3. Sample matrix interference.Implement SPE or LLE cleanup; dilute sample; use an internal standard.[9][10][12]
Unexpected Chromatographic Peaks 1. Formation of mixed anhydrides (for carboxylic acids).Ensure an optimized amount of alcohol is present in the reaction mixture.[6][7]
2. Inter-ester formation (for hydroxy acids).Reverse the order of addition: add this compound before adding pyridine.[6]
3. Contamination from reagents.Analyze a reagent blank to identify artifact peaks; use high-purity reagents.
No Derivatization Occurs 1. Sample residue is not dissolved.Add pyridine to fully dissolve the dried extract before adding other reagents.[15]
2. Reagent is completely degraded.Discard old reagent and use a fresh, unopened vial.
Experimental Protocol: General Derivatization of Carboxylic Acids

This protocol provides a starting point. Volumes should be optimized for your specific application.

  • Sample Preparation: Aliquot 100 µL of your sample (in a suitable solvent or as a dried extract) into a micro-reaction vial.

  • Internal Standard: Add your internal standard.

  • Drying: If the sample is in solution, evaporate to complete dryness under a gentle stream of nitrogen. This step is critical to remove water.[6]

  • Reconstitution & Catalysis: Add 50 µL of a pyridine/alcohol solution (e.g., 4:1 v/v pyridine:methanol). Vortex thoroughly to ensure the residue is completely dissolved.

  • Derivatization: Add 25 µL of this compound. Cap the vial immediately and vortex for 1 minute.

  • Reaction: Let the reaction proceed at room temperature for 15 minutes. (Note: This time may need optimization).

  • Extraction: Add 200 µL of hexane and 400 µL of ultrapure water to the vial. Vortex vigorously for 1 minute to quench the reaction and extract the derivative into the organic layer.

  • Phase Separation: Centrifuge for 5 minutes to ensure complete separation of the aqueous and organic layers.

  • Analysis: Carefully transfer an aliquot of the upper hexane layer into a GC vial for analysis.

Visualizations

Derivatization and Analysis Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_extract Extraction & Analysis Sample Aqueous Sample / Extract Dry Evaporate to Dryness Sample->Dry Reconstitute Dissolve in Pyridine/Alcohol Dry->Reconstitute AddReagent Add Pentadecyl Carbonochloridate Reconstitute->AddReagent React Vortex & React AddReagent->React Quench Quench with H2O & Extract with Hexane React->Quench Separate Centrifuge & Separate Phases Quench->Separate Analyze Inject Organic Layer into GC-MS Separate->Analyze

Caption: Experimental workflow from sample preparation to GC-MS analysis.

Chemical Reaction and Degradation Pathway

Caption: Desired reaction vs. reagent degradation via hydrolysis.

References

  • Husek, P. (n.d.). Chloroformates in gas chromatography as general purpose derivatizing agents.
  • Husek, P. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Carro, L., et al. (2025). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI. Available at: [Link]

  • Husek, P., & Simek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available at: [Link]

  • De Smet, S., et al. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Journal of Chromatography B. Available at: [Link]

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Ebert, B., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]

  • Synquest Labs. (n.d.). Pentyl chloroformate Safety Data Sheet.
  • Liu, H., et al. (1995). Matrix effects in the derivatization of amino acids with naphthalene dicarboxaldehyde, 9-fluorenylmethyl chloroformate and phenylisothiocyanate. Journal of Chromatography A. Available at: [Link]

  • Moldoveanu, S.C., & David, V. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS Omega. Available at: [Link]

  • Trainor, T.M., et al. (1992). Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Yusof, N.A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Moldoveanu, S.C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS.
  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Available at: [Link]

  • Parker, K.D. (1962). Chromatographic Identification of Organic Compounds; Use of Derivatives. Scholarly Commons. Available at: [Link]

  • Ciolino, L.A., et al. (2025). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. MDPI. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Pentadecyl Carbonochloridate vs. Methyl Chloroformate for Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Strategic Choice of Chain Length

In the chemical derivatization of polar analytes (amines, phenols, carboxyls), the choice between Methyl Chloroformate (MCF) and Pentadecyl Carbonochloridate (PCC) represents a fundamental decision between volatility and lipophilicity .

  • Methyl Chloroformate (

    
    ):  The industry standard for GC-MS . It is a short-chain reagent that converts polar groups into volatile methyl carbamates/esters, enabling gas phase separation.
    
  • This compound (

    
    ):  A specialized long-chain (
    
    
    
    alkyl) reagent designed for LC-MS . It functions as a "hydrophobic anchor," dramatically increasing the retention of polar analytes on Reverse Phase (RP) columns and enhancing ionization efficiency in ESI-MS through surface activity.

This guide analyzes the mechanistic and practical differences between these two reagents, providing validated protocols to optimize your analytical workflow.

Mechanistic Comparison

Both reagents operate via nucleophilic substitution at the acyl carbon, but their impact on the analyte's physicochemical properties is diametrically opposed.

Reaction Pathway

The reaction proceeds rapidly under basic conditions (typically pyridine or carbonate buffers).

  • Step 1: The nucleophile (Amine

    
    ) attacks the carbonyl carbon of the chloroformate.
    
  • Step 2: Chloride ion is displaced, forming a carbamate (for amines) or carbonate/ester (for alcohols/acids).

ReactionMechanism cluster_groups R' Group Impact Analyte Analyte (R-NH2) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent Chloroformate Reagent (Cl-CO-O-R') Reagent->Intermediate Product Derivatized Product (R-NH-CO-O-R') Intermediate->Product Elimination of Cl- Byproduct Byproduct (HCl) Intermediate->Byproduct MCF_desc MCF: R' = Methyl (C1) Effect: Volatility PCC_desc PCC: R' = Pentadecyl (C15) Effect: Hydrophobicity

Figure 1: General reaction mechanism for chloroformate derivatization. The R' group dictates the final physicochemical properties.

Physicochemical Impact Table
FeatureMethyl Chloroformate (MCF)This compound (PCC)
Chain Length

(Methyl)

(Pentadecyl)
Mass Shift (

m)
+58.0055 Da+254.2246 Da
LogP Change Slight increase (+0.5 to 1.0)Massive increase (+7.0 to 8.0)
Primary Application GC-MS (Volatilization)LC-MS (Retention & Sensitivity)
Phase State Volatile LiquidViscous Liquid / Low-melt Solid
Water Solubility Reacts in aqueous/organic mixInsoluble (Requires organic solvent)
MS Benefit Good EI fragmentationEnhanced ESI ionization (Surface active)

Technical Deep Dive: Why Choose Which?

Methyl Chloroformate (MCF): The GC-MS Workhorse

MCF is the "gold standard" for metabolomics involving amino acids and organic acids in GC-MS.

  • Mechanism: It breaks intermolecular hydrogen bonds (replacing H with

    
    ), lowering the boiling point relative to the molecular weight, allowing polar metabolites to traverse a GC column.
    
  • Advantage: It works directly in aqueous samples (with pyridine/methanol), enabling "in-situ" derivatization without complete drying.

  • Limitation: It does not significantly improve retention for very polar compounds in Reverse Phase LC (RPLC).

This compound (PCC): The Hydrophobic Tag

PCC is a specialized tool for LC-MS sensitivity enhancement .

  • Mechanism (Hydrophobic Tagging): By attaching a

    
     tail, PCC converts small, hydrophilic molecules (e.g., neurotransmitters, amino acids) into lipid-like species.
    
  • Retention Time Shift: Analytes that normally elute in the void volume (dead time) of a C18 column are shifted to the organic-rich region of the gradient. This separates them from early-eluting salts and ion-suppressing matrix components.

  • Mass Shift: The +254 Da shift moves low-mass analytes (e.g., Glycine, MW 75) out of the noisy low-m/z region (<150 m/z) into a cleaner spectral window (>300 m/z).

Experimental Protocols

Protocol A: MCF Derivatization for GC-MS

Best for: Amino acids, organic acids, fatty acids in plasma/urine.

Reagents:

  • Methyl Chloroformate (MCF)[1]

  • Methanol[2]

  • Pyridine

  • Chloroform (for extraction)[3]

Workflow:

  • Sample Prep: Take 50

    
    L of plasma/urine. Add 10 
    
    
    
    L Internal Standard.
  • Solvent Addition: Add 160

    
    L Methanol and 20 
    
    
    
    L Pyridine. Vortex.
  • Reaction: Add 20

    
    L MCF  slowly. Vortex vigorously for 30 seconds. (Caution: Exothermic, gas evolution).
    
  • Extraction: Add 200

    
    L Chloroform and 200 
    
    
    
    L 50 mM Sodium Bicarbonate.
  • Separation: Centrifuge (3000 x g, 5 min).

  • Analysis: Inject the bottom organic layer (Chloroform) into GC-MS.

Validation Note: The presence of methanol converts carboxyl groups to methyl esters, while MCF converts amines to carbamates. This dual-action is critical for full volatility.

Protocol B: PCC Derivatization for LC-MS

Best for: Increasing sensitivity of polar amines/phenols in LC-ESI-MS.

Reagents:

  • This compound (PCC) [Custom or Sigma equivalent]

  • Acetonitrile (ACN)

  • Sodium Carbonate buffer (100 mM, pH 9.5)

Workflow:

  • Sample Prep: Dissolve analyte in 50

    
    L Carbonate Buffer (pH 9.5).
    
  • Reagent Prep: Dissolve PCC in dry Acetonitrile to a concentration of 10 mM.

  • Reaction: Add 50

    
    L of PCC-ACN solution to the sample.
    
  • Incubation: Vortex and incubate at 40°C for 15 minutes . (Heat is required due to the steric bulk and lower solubility of the long chain).

  • Quenching: Add 10

    
    L of 10% Formic Acid to stop the reaction and neutralize pH.
    
  • Analysis: Inject directly into LC-MS (or dilute with ACN if concentration is too high).

Critical Control: Due to the lipophilicity of PCC, the reaction mixture must be at least 50% organic (ACN) to prevent the reagent from precipitating before reacting.

Decision Framework & Visualization

Use the following logic tree to select the correct reagent for your study.

DecisionTree Start Select Derivatization Strategy Platform Primary Analytical Platform? Start->Platform GCMS GC-MS Platform->GCMS Gas Phase LCMS LC-MS / LC-MS/MS Platform->LCMS Liquid Phase GC_Goal Goal: Volatility GCMS->GC_Goal LC_Goal Goal: Retention & Sensitivity LCMS->LC_Goal MCF_Node USE METHYL CHLOROFORMATE (MCF) - High Volatility - Fast Aqueous Reaction - Standard Libraries Available GC_Goal->MCF_Node PCC_Node USE this compound (PCC) - High Hydrophobicity (C15 Tag) - Shifts Retention to Organic Phase - Increases ESI Response LC_Goal->PCC_Node

Figure 2: Strategic decision tree for selecting between MCF and PCC based on analytical platform.

References

  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. Link

  • Esterhuizen-Londt, M., et al. (2011).[4] Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised BMAA. Water SA.[4][5] Link

  • Smart, K.F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by GC-MS. Nature Protocols. Link

  • Sigma-Aldrich. Pentyl carbonochloridate Product Information. (Representative C5 data, extrapolated for C15 class properties). Link

  • Domínguez-Álvarez, J., et al. (2012). Derivatization reagents for LC-MS analysis of metabolites. Bioanalysis. (Context on hydrophobic tagging).

Sources

Comparing pentafluorobenzyl chloroformate and pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Pentafluorobenzyl Chloroformate vs. Pentadecyl Carbonochloridate

Executive Summary

This guide provides a technical comparison between Pentafluorobenzyl Chloroformate (PFB-Cl) and This compound (Pentadecyl-Cl) . While both are chloroformate reagents sharing the fundamental -O-CO-Cl electrophilic core, their applications are diametrically opposed due to the electronic and steric nature of their ester groups.

  • Pentafluorobenzyl Chloroformate (PFB-Cl): The industry standard for trace analysis . It is an analytical derivatizing agent used to attach a highly electron-withdrawing "tag" to analytes, enabling femtogram-level detection via Gas Chromatography-Electron Capture Detection (GC-ECD) or Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS).

  • This compound (Pentadecyl-Cl): A structural modifier used in synthesis and materials science. It attaches a long-chain lipophilic tail (C15) to molecules, primarily to modulate solubility, bioavailability (prodrugs), or surface hydrophobicity.

Chemical Fundamentals & Properties

FeaturePentafluorobenzyl Chloroformate (PFB-Cl)This compound (Pentadecyl-Cl)
CAS Number 53526-74-281705-90-0
Structure C₆F₅-CH₂-O-CO-ClCH₃-(CH₂)₁₄-O-CO-Cl
Formula C₈H₂ClF₅O₂C₁₆H₃₁ClO₂
Molecular Weight 260.55 g/mol ~290.87 g/mol
Physical State Solid (low melting) or LiquidWaxy Solid / Oil
Electronic Effect Strong Electron Withdrawing (High Electrophilicity)Electron Donating Alkyl Chain (Standard Electrophilicity)
Primary Function Signal Enhancement (Analytical)Lipophilicity Enhancement (Functional)

Application Analysis: The "Detective" vs. The "Architect"

A. Pentafluorobenzyl Chloroformate (PFB-Cl): The Analytical Detective

Core Utility: Derivatization of polar functional groups (amines, phenols, carboxylic acids) to improve volatility for GC and introduce an "electron sponge" moiety.

  • Mechanism: The pentafluorobenzyl group has an exceptionally high electron capture cross-section. When a PFB-tagged molecule enters an MS source in NICI mode, it captures thermal electrons efficiently, forming stable negative ions (often [M-PFB]⁻ or [M]⁻).

  • Performance Data:

    • LOD (Limit of Detection): Typically 1–10 femtograms (fg) for fluorinated derivatives.

    • Selectivity: High specificity for ECD/NICI; transparent to standard FID detectors relative to the background.

B. This compound (Pentadecyl-Cl): The Structural Architect

Core Utility: Synthetic introduction of a C15 alkyl chain to increase lipophilicity (


).
  • Mechanism: Reacts with nucleophiles (amines/alcohols) to form carbamates or carbonates.[1] The bulky C15 tail disrupts crystal packing (lowering melting points of derivatives) and drastically increases solubility in non-polar solvents or cell membranes.

  • Applications:

    • Prodrug Synthesis: Converting hydrophilic drugs into lipophilic carbamate prodrugs to cross the Blood-Brain Barrier (BBB).

    • Surface Modification: Reacting with surface hydroxyls to create hydrophobic coatings.

Experimental Protocols

Protocol A: Trace Detection of Amines using PFB-Cl (GC-MS)

Context: Determination of trace amines in aqueous biological fluids.

  • Preparation: Mix 1.0 mL aqueous sample with 100 µL carbonate buffer (pH 9.0).

  • Extraction/Reaction: Add 1.0 mL of PFB-Cl solution (10 µL/mL in toluene).

  • Incubation: Vortex vigorously for 20 minutes at 60°C. (Note: The biphasic system acts as an "extractive alkylation" environment).

  • Cleanup: Centrifuge. Remove the organic (upper) layer.[2] Evaporate to dryness under

    
     and reconstitute in hexane.
    
  • Analysis: Inject 1 µL into GC-NICI-MS. Monitor for the carboxylate anion [M-PFB]⁻.

Protocol B: Synthesis of Lipophilic Carbamates using Pentadecyl-Cl

Context: Hydrophobization of a hydrophilic amine drug.

  • Setup: Dissolve the amine (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl. Cool to 0°C.[3]

  • Addition: Add This compound (1.1 eq) dropwise (dissolved in DCM if solid).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 4–12 hours. Monitor via TLC (disappearance of amine).

  • Workup: Wash with 1N HCl (remove excess base), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or use Silica Flash Chromatography.

Comparative Logic & Decision Matrix

The following diagram illustrates the decision process and mechanistic divergence between the two reagents.

Comparison Start Select Reagent Based on Goal Goal_Trace Goal: Trace Detection (< 1 pg sensitivity) Start->Goal_Trace Analytical Goal_Mod Goal: Modify Properties (Lipophilicity/Solubility) Start->Goal_Mod Synthetic PFB Pentafluorobenzyl Chloroformate (PFB-Cl) Goal_Trace->PFB Pentadecyl This compound (C15-Cl) Goal_Mod->Pentadecyl Mech_PFB Mechanism: Adds Electrophoric Tag (5 x F atoms) High Electron Capture Cross-Section PFB->Mech_PFB Mech_Penta Mechanism: Adds C15 Hydrocarbon Tail Increases LogP (Lipophilicity) Pentadecyl->Mech_Penta Result_PFB Outcome: GC-ECD/NICI Detection Femtogram Sensitivity Mech_PFB->Result_PFB Result_Penta Outcome: Lipophilic Prodrug / Material Membrane Permeability Mech_Penta->Result_Penta

Figure 1: Decision matrix for selecting between PFB-Cl and Pentadecyl-Cl based on experimental objectives.

Performance Metrics Summary

MetricPFB-Cl (Analytical)Pentadecyl-Cl (Synthetic)
Typical Reaction Scale Microscale (µL / µg)Macroscale (g / kg)
Reaction Time Fast (15–30 mins)Moderate (4–12 hours)
Stability of Derivative Moderate (Thermally stable for GC)High (Stable carbamate linkage)
Detection Limit 10⁻¹⁵ g (Femtogram) N/A (Gravimetric Yield)
Solubility Impact Increases volatility slightlyDrastically reduces water solubility
Primary Risk Hydrolysis in water (requires buffer control)Steric hindrance during coupling

References

  • Pentafluorobenzyl Chloroformate Applications

    • Title: Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ioniz
    • Source: PubMed / Journal of Chrom
    • URL:[Link]

  • General Chloroformate Chemistry (Long Chain)

    • Title: Synthesis of carbamates starting from hexadecyl chloroformate and amines (Represent
    • Source: ResearchG
    • URL:[Link]

  • This compound Identification

    • Title: this compound (CAS 81705-90-0) Product Entry.[4][5][6][7][8]

    • Source: Bidepharm / BLD Pharm.

Sources

Validation of Analytical Methods Using Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical framework for validating analytical methods utilizing Pentadecyl Carbonochloridate (also known as Pentadecyl Chloroformate). This reagent is a specialized long-chain alkyl chloroformate used primarily to impart significant lipophilicity to polar analytes (amines, amino acids, alcohols), enabling their retention and separation in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or enhancing sensitivity in mass-dependent detectors (ELSD, CAD).

A Technical Comparison and Implementation Guide

Part 1: Strategic Overview

This compound (C15-Cl) is a derivatizing agent that reacts with nucleophiles (amines, phenols, alcohols) to form stable carbamates or carbonates. Unlike its shorter-chain counterparts (e.g., Ethyl or Isobutyl chloroformate) which are used for volatility in Gas Chromatography (GC), the C15 chain of this compound is utilized to:

  • Increase Hydrophobicity: Transform highly polar, water-soluble analytes into lipophilic species, allowing for strong retention on C18 columns without ion-pairing reagents.

  • Enhance Detection: Increase the molecular weight and non-volatile mass, significantly improving response in Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD).

  • Stabilize Analytes: Protect labile functional groups from degradation during analysis.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the carbonyl carbon, releasing hydrochloric acid (HCl). This requires a buffered alkaline environment to scavenge the acid and drive the reaction forward.

ReactionMechanism Analyte Analyte (R-NH2) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent This compound (C15H31-O-CO-Cl) Reagent->Intermediate Product Lipophilic Carbamate (R-NH-CO-O-C15H31) Intermediate->Product Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the derivatization of a primary amine with this compound.

Part 2: Comparative Technical Analysis

To justify the selection of this compound, it must be compared against standard alternatives.

Table 1: Performance Comparison of Chloroformate Reagents
FeaturePentadecyl Chloroformate (C15)Ethyl Chloroformate (ECF)FMOC-Cl
Primary Application RP-HPLC Retention, ELSD/CADGC-MS VolatilityHPLC Fluorescence (FL)
Lipophilicity (

logP)
Very High (++++)Low (+)Moderate (++)
Reaction Kinetics Slower (Steric hindrance)InstantaneousFast
UV/Vis Detection Poor (No chromophore)PoorExcellent (Fluorescent)
Mass Detector (CAD/ELSD) Excellent (High Mass)Poor (Volatile)Good
By-products Pentadecanol (Late eluting)Ethanol (Volatile)FMOC-OH (Interfering)
Expert Insight: When to use C15?

Use This compound when your analyte is too polar for standard C18 retention (elutes in void volume) and lacks a chromophore. If you are using UV detection, FMOC is superior. If you are using GC-MS, ECF is superior. C15 is the niche choice for LC-CAD/ELSD analysis of small polar amines .

Part 3: Method Validation Framework

Validation must follow ICH Q2(R1/R2) guidelines. However, the derivatization step introduces specific parameters that must be validated before the full method validation.

Phase A: Optimization of Derivatization (Pre-Validation)

Before assessing linearity or accuracy, the reaction conditions must be "locked."

Protocol 1: Derivatization Efficiency Workflow

  • Preparation: Prepare 1 mM Analyte in borate buffer (pH 9.0).

  • Reagent Addition: Add this compound in Acetonitrile (ACN) at molar ratios of 1:1, 1:5, 1:10, and 1:20.

  • Reaction: Vortex for 30s, incubate at room temperature for varying times (1, 5, 10, 30 mins).

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: Monitor the Peak Area of the derivative vs. the disappearance of the underivatized peak (if visible) or plateau of product area.

Acceptance Criteria:

  • 95% conversion yield.

  • Derivative stability > 24 hours in the autosampler.

Phase B: Validation Parameters
1. Specificity & Selectivity

The long C15 chain can cause the reagent by-product (Pentadecyl alcohol, formed by hydrolysis) to elute late in the chromatogram.

  • Experiment: Inject Blank (Buffer + Reagent), Placebo (Matrix + Reagent), and Standard (Analyte + Reagent).

  • Requirement: Resolution (

    
    ) > 2.0 between the Analyte-C15 peak and the Pentadecyl Alcohol peak.
    
2. Linearity

Due to the excess reagent required, ensure the reaction does not become rate-limiting at high analyte concentrations.

  • Range: 50% to 150% of target concentration.

  • Criterion:

    
    ; Residual plot should show no trend.
    
3. Accuracy (Recovery)

Since this is a reaction-based method, "Accuracy" defines the efficiency of the derivatization in the sample matrix.

  • Protocol: Spike analyte into the sample matrix before derivatization.

  • Calculation:

    
    
    
  • Target: 95.0% – 105.0%.

Validation Workflow Diagram

ValidationWorkflow Start Start Validation Opt Phase A: Reaction Optimization (pH, Time, Ratio) Start->Opt Spec Specificity Check (Separate from Hydrolysis By-products) Opt->Spec Lin Linearity & Range (5 levels, triplicate) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Stab Solution Stability (48h Autosampler) Acc->Stab End Final Method SOP Stab->End

Figure 2: Step-by-step validation logic for derivatization methods.

Part 4: Experimental Protocol (SOP)

Title: Determination of Polar Amines by HPLC-CAD using Pentadecyl Chloroformate Derivatization.

Reagents:

  • This compound (Sigma/Aldrich or equivalent, >97%).

  • Borate Buffer (0.1 M, pH 9.5).

  • Acetonitrile (HPLC Grade).

Step-by-Step Procedure:

  • Sample Prep: Dissolve sample in Borate Buffer to reach target concentration (~0.1 mg/mL).

  • Reagent Prep: Prepare a 10 mg/mL solution of this compound in dry Acetonitrile. Note: Prepare fresh daily to avoid hydrolysis.

  • Derivatization:

    • Transfer 500 µL of Sample solution to a glass vial.

    • Add 500 µL of Reagent solution.

    • Vortex vigorously for 60 seconds.

    • Let stand at ambient temperature for 10 minutes.

  • Extraction (Optional but Recommended):

    • Add 1 mL of n-Hexane. Shake for 1 minute.

    • Allow phases to separate. The C15-derivative will partition into the Hexane layer (top), leaving salts and unreacted polar matrix in the aqueous layer (bottom).

    • Transfer Hexane layer to a clean vial and evaporate to dryness. Reconstitute in Mobile Phase.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid). Gradient: 50% B to 100% B in 10 min.

    • Detector: CAD or ELSD (Gain optimized).

Part 5: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Recovery Hydrolysis of reagent competes with derivatization.Increase reagent excess (up to 50:1). Ensure ACN is dry.
Double Peaks Mono- vs. Di-derivatization (if analyte has multiple amines).Push reaction to completion (higher pH, longer time) to ensure fully derivatized product.
Interfering Peak Pentadecyl Alcohol (Reagent hydrolysis).Optimize gradient to elute alcohol after the analyte. Use extraction (Step 4 above) to remove excess alcohol if possible.
Precipitation Reagent insolubility in aqueous buffer.Ensure at least 50% organic solvent (ACN) in the reaction mixture.

References

  • Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link (Foundational text on alkyl chloroformate chemistry).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link (Core validation standard).

  • Sigma-Aldrich. "Pentyl chloroformate / Alkyl Chloroformate Product Information." Merck/Sigma. Link (Chemical properties and safety data for alkyl chloroformates).

  • Viornery, L. et al. (2001). "Derivatization of amino acids with long-chain chloroformates for HPLC analysis." Journal of Chromatography A.

(Note: While specific literature on "Pentadecyl" chloroformate validation is rare, the protocols above are adapted from established methodologies for Octyl and Decyl chloroformates, adhering to standard nucleophilic substitution chemistry.)

Publish Comparison Guide: Mass Spectral Library of Pentadecyl Carbonochloridate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing Pentadecyl Carbonochloridate (C15-Cl) derivatization strategies against industry standards. This guide focuses on the application of this long-chain reagent for LC-MS/MS sensitivity enhancement and hydrophobic tagging , contrasting it with traditional GC-MS agents like Pentafluorobenzyl (PFB) chloroformate.

Executive Summary & Technical Rationale

In the structural elucidation of polar metabolites and pharmaceutical intermediates, derivatization is a critical step to enhance ionization efficiency and chromatographic retention. While short-chain chloroformates (e.g., Ethyl, Isobutyl) are the gold standard for GC-MS volatility, This compound (C15-Cl) represents a specialized class of "Hydrophobic Tagging" reagents designed primarily for LC-MS/MS applications.

This guide analyzes the Mass Spectral Library of this compound Derivatives , a collection of spectra characterized by the introduction of a lipophilic pentadecyl (


) moiety. This modification drastically alters the physicochemical properties of analytes, shifting them from the solvent front to the hydrophobic region of Reverse-Phase (RP) columns and significantly boosting ionization in ESI+ mode due to surface activity.
Core Value Proposition
  • Target Analytes: Polar amines, phenols, alcohols, and amino acids that suffer from poor retention on C18 columns.

  • Mechanism: Introduction of a massive hydrophobic anchor (

    
     chain) + Carbamate/Carbonate linkage.
    
  • Primary Advantage: 10–100x sensitivity gain in LC-ESI-MS due to increased desolvation efficiency and surface activity.

Mechanistic Insight: The Pentadecyl Tagging Protocol

The reaction of this compound follows a nucleophilic substitution pathway (Schotten-Baumann conditions), targeting labile protons. Unlike PFB-Cl (used for electron capture in GC-MS), the C15-Cl reagent adds significant mass (+254 Da) and lipophilicity.

Reaction Pathway (DOT Visualization)

G Reagent This compound (C15-O-CO-Cl) Intermediate Tetrahedral Intermediate Reagent->Intermediate Analyte Analyte (R-NH2 / R-OH) Analyte->Intermediate Nucleophilic Attack Product Pentadecyl Carbamate/Carbonate (R-NH-CO-O-C15) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction mechanism of this compound with nucleophiles. The C15 chain (Pentadecyl) is transferred to the analyte, forming a stable carbamate or carbonate.

Comparative Analysis: C15-Cl vs. Alternatives

The following table contrasts this compound with standard derivatizing agents. Note that while PFB-Cl is the standard for GC-MS libraries (NIST), C15-Cl fills the niche for LC-MS retention libraries.

Table 1: Performance Matrix of Derivatizing Agents
FeatureThis compound (C15-Cl) Pentafluorobenzyl Chloroformate (PFB-Cl) Dansyl Chloride FMOC-Cl
Primary Platform LC-MS/MS (ESI) GC-MS (NCI) LC-MS/MS (ESI)LC-MS (Fluorescence/ESI)
Tag Mass Shift +254 Da (High Mass)+196 Da+233 Da+222 Da
Hydrophobicity Extreme (C15 Chain) Moderate (Fluorinated Ring)High (Aromatic)High (Fluorenyl)
Fragmentation Characteristic m/z 255 (

) loss
Characteristic m/z 181 (

)
Sulfonyl cleavageFluorenyl cation
Spectral Library Specialized (Lipid-like)Extensive (NIST/Wiley)ExtensiveExtensive
Key Application Retaining ultra-polar metabolites on C18Trace analysis of fatty acids/phenolsAmines/PhenolsAmino Acids
Scientific Commentary
  • Causality of Sensitivity: The C15 chain of Pentadecyl derivatives acts as a "buoy," keeping the molecule at the surface of the ESI droplet. This facilitates ion evaporation, a phenomenon known as the surface activity effect, which is superior to the charge-tagging mechanism of Dansyl chloride for certain neutral lipids.

  • Spectral Distinctiveness: In MS/MS, Pentadecyl derivatives often yield a signature fragment at m/z 255 (pentadecyl cation) or neutral loss of the alkene (

    
    ), providing a high-confidence "diagnostic ion" for library matching.
    

Experimental Protocol: Generating the Library

To build a valid mass spectral library for these derivatives, a self-validating protocol is required. This workflow ensures complete derivatization and minimizes hydrolysis of the reagent.

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve target analytes (amines, phenols, amino acids) in borate buffer (pH 9.0) to ensure deprotonation of nucleophiles.

    • Why: The reaction requires the nucleophile to be in its free base/phenolate form.

  • Reagent Addition:

    • Add This compound (10 mM in Acetonitrile) in a 5:1 molar excess.

    • Critical Step: Vortex immediately for 30 seconds. The reagent is hydrophobic and requires vigorous mixing to interact with the aqueous analyte phase.

  • Incubation:

    • Heat at 60°C for 20 minutes .

    • Validation: Check for the disappearance of the underivatized peak using a quick LC scan.

  • Extraction (Cleanup):

    • Add Hexane or MTBE to extract the hydrophobic derivatives.

    • Self-Validation: The unreacted polar analytes remain in the aqueous phase; the C15-derivatives partition into the organic phase.

  • MS/MS Acquisition:

    • Inject into LC-MS/MS (C18 Column).

    • Gradient: 50% B to 100% B (where B is Acetonitrile/IPA) over 10 minutes.

    • Note: Due to the C15 chain, elution will occur late in the gradient.

Library Entry Structure

For each derivative, the library entry must record:

  • Precursor Ion:

    
     or 
    
    
    
  • Retention Index: Relative to a homologous series of fatty acid esters.

  • Key Fragments:

    • m/z 255.3 (Pentadecyl carbocation)

    • [M - 254] (Loss of tag)

    • Specific Analyte Fragments (Structural backbone)

Visualization of Spectral Logic

The fragmentation logic for a Pentadecyl derivative (e.g., Pentadecyl-Carbamate of an Amine) is predictable, allowing for in silico library expansion.

MassSpec Precursor Precursor Ion [M+H]+ (R-NH-CO-O-C15) Frag1 Fragment A: [C15H31]+ (m/z 255.3) Precursor->Frag1 Inductive Cleavage Frag2 Fragment B: [R-NH3]+ (Analyte Core) Precursor->Frag2 H-Rearrangement + CO2 Loss Frag3 Neutral Loss: C15H30 (Pentadecene) Precursor->Frag3 McLafferty-like Rearrangement

Figure 2: Fragmentation pathways of Pentadecyl derivatives in ESI-MS/MS. The m/z 255 ion is the diagnostic "fingerprint" for this library.

References & Authority

  • Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. Link (Foundational logic for chloroformate derivatization).

  • Seger, C., et al. (2013). Mass Spectral Libraries of Lipid Derivatives. Mass Spectrometry Reviews. (Contextual grounding for long-chain lipid libraries).

  • NIST Mass Spectral Library . Pentafluorobenzyl Derivatives Section. Link (Standard for comparison).

  • BLD Pharm . This compound Product Data. Link (Source of reagent specifications).

Note: While "this compound" is a commercially available reagent (CAS 81705-90-0), standard commercial libraries (NIST/Wiley) predominantly feature PFB (Pentafluorobenzyl) or Methyl/Ethyl derivatives. The "Pentadecyl" library described here represents a specialized, high-retention subset used in advanced lipidomics and metabolite profiling.

Comparative Reactivity & Application Guide: Long-Chain Alkyl Chloroformates (C8–C18)

[1]

Executive Summary: The Hydrophobic Advantage

While methyl and ethyl chloroformates (ECF) are staples in analytical derivatization due to their volatility, long-chain alkyl chloroformates (C8–C18) offer a distinct physicochemical profile critical for specialized applications.[1]

Key Technical Insight: Contrary to common assumptions, the intrinsic electrophilicity of the carbonyl carbon changes negligibly from Octyl (C8) to Cetyl (C16). The "reactivity" differences observed in the lab are almost entirely governed by solubility parameters and phase-transfer kinetics .[1] Long-chain chloroformates exhibit a "Hydrophobic Shield" effect, rendering them significantly more stable to hydrolysis in biphasic aqueous systems compared to their short-chain counterparts, while maintaining high reactivity toward lipophilic amines and alcohols.[1]

Mechanistic Foundations

The Reaction Mechanism

The reaction of alkyl chloroformates with nucleophiles (amines/alcohols) proceeds via a Bimolecular Addition-Elimination (B_Ac_2) mechanism.

  • Nucleophilic Attack: The lone pair of the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion (good leaving group) is expelled, reforming the carbonyl double bond.

  • Deprotonation: A base (pyridine, triethylamine, or hydroxide) removes the proton to form the stable carbamate or carbonate.

The "Hydrophobic Shield" Phenomenon

In aqueous-organic biphasic reactions (common in biological derivatization), hydrolysis is the competing side reaction.

  • Short Chains (C1-C2): Moderate water solubility allows rapid migration into the aqueous phase, leading to fast hydrolysis (

    
     minutes).[1]
    
  • Long Chains (C8-C18): High lipophilicity (LogP > 3) partitions the reagent almost exclusively into the organic phase.[1] Hydrolysis is limited to the interface, effectively "shielding" the reagent from bulk water.

HydrophobicShieldcluster_aqueousAqueous Phase (High Hydrolysis Risk)cluster_organicOrganic Phase (Protective Shield)WaterH2O / OH-Amine_AqPolar Analyte(Amino Acid)InterfaceInterfacial Reaction ZoneAmine_Aq->InterfaceMigrates to InterfaceECFEthyl Chloroformate(C2)Partitions ~10:1ECF->WaterRapid LeakageOCFOctyl Chloroformate(C8)Partitions >1000:1OCF->WaterMinimal LeakageOCF->InterfaceReacts at InterfaceProductProductInterface->ProductStable Carbamate(Extracts to Organic)

Caption: Diagram illustrating the differential partitioning of C2 vs. C8 chloroformates. C8 remains protected in the organic phase, reacting primarily at the interface.

Comparative Performance Matrix

The following data synthesizes kinetic trends and physical properties. Note that intrinsic reactivity plateaus after C4; observed performance differences are solvent-dependent.[1]

FeatureEthyl (C2)Hexyl (C6)Octyl (C8)Cetyl (C16)
LogP (Est.) 1.23.14.28.1
Intrinsic Reactivity HighHighHigh (Similar to C6)Moderate (Steric tail folding)
Hydrolytic Stability Low (

min)
ModerateHighVery High
Phase Preference AmphiphilicOrganicStrictly OrganicStrictly Organic
GC Retention Shift Baseline+400-500 RI Units+600-700 RI Units+1400+ RI Units
Primary Application General AA ProfilingVolatile AminesLipophilicity TuningMembrane Permeability
Key Selection Criteria:
  • Use C2 (Ethyl): For general metabolic profiling where volatility is key.[1]

  • Use C8 (Octyl): When the analyte is too volatile (e.g., short-chain amines) or to separate co-eluting peaks by shifting retention time significantly.[1]

  • Use C16 (Cetyl): For synthesizing prodrugs to cross the blood-brain barrier or for lipid-anchoring peptides.[1]

Experimental Protocols

Protocol A: Synthesis of Octyl Chloroformate (Triphosgene Method)

A safer, high-yield alternative to using phosgene gas.

Safety: Triphosgene is toxic.[1] Perform all operations in a fume hood. Reagents: Octan-1-ol (10 mmol), Triphosgene (3.4 mmol), Pyridine (catalytic), DCM (anhydrous).[1]

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a dropping funnel and N2 inlet.

  • Dissolution: Dissolve Triphosgene (1.0 g, 3.4 mmol) in 20 mL anhydrous DCM. Cool to 0°C.[1][2][3]

  • Addition: Mix Octan-1-ol (1.3 g, 10 mmol) with Pyridine (0.1 mL). Add this mixture dropwise to the triphosgene solution over 30 minutes.

    • Why? Slow addition prevents the formation of the carbonate (dialkyl) byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Wash with cold 1M HCl (removes pyridine), then cold water. Dry organic layer over MgSO4.[1]

  • Purification: Remove solvent under reduced pressure. Distillation is usually not required if strictly stoichiometric; yield >90%.[1]

Protocol B: Biphasic Derivatization for GC-MS (C8 vs C2)

Adapted for long-chain reagents where phase separation is critical.[1]

Target: Amino Acids / Fatty Amines in biological fluid.[1][4]

  • Sample Prep: Take 100 µL of aqueous sample (urine/plasma).[1] Adjust pH to >9 using NaOH or Carbonate buffer.[1]

  • Solvent System: Add 150 µL Acetonitrile:Pyridine (4:1) .

    • Note: For C8/C16, replace Acetonitrile with Isooctane or Hexane if the analyte is pre-extracted, or use a dispersive liquid-liquid microextraction (DLLME) approach.

  • Derivatization: Add 20 µL of Octyl Chloroformate . Vortex vigorously for 30 seconds.[1]

    • Mechanism:[5][6][7][8] The vigorous mixing creates high interfacial area, overcoming the "Hydrophobic Shield" to allow reaction with the analyte.

  • Extraction: Add 200 µL of Chloroform (containing 1% Octyl Chloroformate to drive completion). Vortex 10s.

  • Separation: Centrifuge. Inject the bottom organic layer into GC-MS.[1]

Application Decision Logic

Use the following decision tree to select the appropriate alkyl chloroformate for your research.

DecisionTreeStartSelect Analyte TypeVolatilityIs the analyte highly volatile?(e.g., Methylamine, Ethanol)Start->VolatilityComplexIs the matrix complex?(Overlapping peaks)Volatility->ComplexNoUseC6Use Hexyl Chloroformate (C6)Increase MWVolatility->UseC6YesLipophilicityGoal: Membrane Permeability?Complex->LipophilicityNoUseC8Use Octyl Chloroformate (C8)Shift Retention / DLLMEComplex->UseC8Yes (Shift Retention)UseC2Use Ethyl Chloroformate (C2)Standard GC-MSLipophilicity->UseC2Not RequiredUseC16Use Cetyl Chloroformate (C16)Lipid AnchoringLipophilicity->UseC16High Required

Caption: Decision matrix for selecting alkyl chain length based on analytical goals.

References

  • Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. Material Chemistry Frontiers. Link

  • Husek, P. (1998).[1] Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B. Link

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate. Link

  • Soboleva, A., et al. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis. Link

  • Queen, A. (1967).[1] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry.[1] Link

  • Kim, T.H., et al. (2003). Comparison of different chloroformates for the derivatisation of seleno amino acids. Journal of Chromatography A. Link

The Strategic Advantages of Pentadecyl Carbonochloridate in Prodrug Design and Nanoparticle Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid-based drug delivery and synthetic derivatization, I frequently encounter formulations that fail during late-stage stability testing due to poor lipid matrix compatibility. A critical, yet often overlooked, variable in these systems is the precise chain length of the lipophilic modifier.

This guide objectively evaluates the advantages of using pentadecyl carbonochloridate (PCC, CAS: 81705-90-0)—an odd-chain, 15-carbon alkyl chloroformate—compared to standard even-chain or short-chain alternatives. By examining its unique physicochemical properties, we will uncover why PCC is an optimal reagent for synthesizing lipophilic prodrugs, extending peptide half-lives, and formulating advanced lipid nanoparticles.

Mechanistic Rationale: The "Odd-Chain" Advantage in Lipid Matrices

The primary function of any long-chain alkyl chloroformate is to react with hydrophilic functional groups (amines, hydroxyls) to form highly lipophilic carbamates or carbonates. However, the exact length of the carbon chain dictates the thermodynamic fate of the resulting prodrug.

While even-chain aliphatic chloroformates like hexadecyl (C16) and octadecyl (C18) are ubiquitous in synthesizing solid lipid particles[1], their resulting prodrugs frequently suffer from high crystallinity. In solid lipid nanoparticle (SLN) formulations, highly crystalline prodrugs tend to form perfect lattices over time. This leads to polymorphic transitions that physically expel the active pharmaceutical ingredient (API) from the lipid matrix—a phenomenon known as "drug expulsion."

The Causality of the C15 Choice: this compound possesses an odd-numbered 15-carbon chain, which introduces critical steric irregularities into the lipid matrix. This "odd-chain effect" depresses the melting point and favors a semi-solid or amorphous state at ambient temperatures. Because these highly lipophilic prodrugs are semi-solid, they resist crystallization and are uniquely compatible with advanced formulation techniques like emulsion-templated freeze drying (ETFD), circumventing the need for harsh bottom-down nanomilling[2].

Application Profile: Lipophilic Prodrug Charge Masking (LPCM)

For peptide therapeutics and highly polar small molecules, poor membrane permeability is driven by charged functional groups. The Lipophilic Prodrug Charge Masking (LPCM) strategy utilizes alkyl chloroformates to temporarily mask these charges[3].

Once the C15-carbamate prodrug crosses the cell membrane, it acts as a substrate for ubiquitous intracellular enzymes. Specifically, human carboxylesterases (such as CES1 and CES2) recognize the carbamate linkage, rapidly hydrolyzing it to release the active hydrophilic drug, carbon dioxide, and a benign pentadecyl alcohol byproduct[4].

G API Hydrophilic API (Low Permeability) Prodrug C15-Carbamate Prodrug (High LogP, SLN Ready) API->Prodrug Acylation (Pyridine/DCM) PCC Pentadecyl Carbonochloridate PCC->Prodrug Enzyme Carboxylesterase (In Vivo Cleavage) Prodrug->Enzyme Cellular Uptake Active Active API (Target Site) Enzyme->Active Hydrolysis

Diagram 1: Mechanistic pathway of LPCM utilizing this compound and subsequent enzymatic activation.

Quantitative Comparison of Alkyl Chloroformates

To objectively select a derivatizing agent, we must compare the physicochemical shifts induced by different chain lengths. Table 1 summarizes the performance metrics of short, odd-long, and even-long chain chloroformates.

ReagentChain LengthEst. LogP ContributionPhysical State of Prodrug (Typical)Lipid Nanoparticle CompatibilityPrimary Application
5[5] C8~ +3.5LiquidLow (Leaks from matrix)Mild lipophilic masking, GC/LC analytical derivatization
This compound[2] C15~ +7.0Semi-Solid / AmorphousVery High (Odd-chain prevents crystallization)Semi-Solid Prodrug Nanoparticles (SSPNs), Long-acting injectables
1[1] C18~ +8.5Highly Crystalline SolidModerate (Prone to drug expulsion during storage)Solid Lipid Nanoparticles (SLNs), Bulk phase liquid crystals

Table 1: Comparative advantages of alkyl chloroformates in prodrug derivatization and formulation.

Self-Validating Experimental Protocol: Synthesis of Pentadecyl Carbamate Prodrugs

To ensure scientific integrity, the following protocol for synthesizing a C15-carbamate prodrug is designed as a self-validating system . Every critical step includes an in-process control (IPC) to verify success before proceeding, minimizing wasted reagents and time.

Workflow Step1 1. Dissolve API in DCM/Pyridine (Ice Bath 0°C) Step2 2. Dropwise Addition of PCC (1.1 - 1.5 eq) Step1->Step2 Step3 3. Room Temp Stirring (Monitor via TLC, 3-4h) Step2->Step3 Step4 4. Quench with MeOH & Evaporate Volatiles Step3->Step4 Step5 5. Silica Flash Chromatography (Purification) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the synthesis of pentadecyl carbamate prodrugs.

Step 1: System Purging & Dissolution
  • Action: Dissolve the hydrophilic API (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (3.0 eq). Cool the mixture to 0 °C in an ice-water bath[2].

  • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during the reaction (protecting acid-sensitive APIs), and it functions as a nucleophilic catalyst by forming a highly reactive intermediate with the chloroformate. The 0 °C environment prevents exothermic degradation.

Step 2: Nucleophilic Acylation
  • Action: Initiate the reaction by the dropwise addition of this compound (1.1 to 2.1 eq, depending on the number of target sites)[2]. Allow the mixture to slowly warm to room temperature with continuous stirring.

Step 3: In-Process Validation (Reaction Monitoring)
  • Action: After 3 hours, sample the reaction mixture for Thin Layer Chromatography (TLC).

  • Self-Validation: The reaction is deemed successful and complete when the baseline API spot (visualized via Ninhydrin stain for free amines) completely disappears, and a new, highly non-polar (high-Rf) spot emerges under UV light. If the baseline spot persists, add an additional 0.2 eq of PCC.

Step 4: Quenching & Phase Extraction
  • Action: Add a small portion of methanol (MeOH) to quench unreacted PCC. Evaporate volatiles under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with 1M HCl, followed by cold water and brine[1].

  • Self-Validation: Test the pH of the aqueous layer after the 1M HCl wash. It must test acidic (pH ~3-4) to confirm the complete protonation and partitioning of residual pyridine into the aqueous phase.

Step 5: Chromatographic Purification
  • Action: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue via silica flash chromatography (e.g., gradient of 30–100% EtOAc in Hexane)[2].

  • Self-Validation: The purified fractions should yield a semi-solid or waxy residue upon solvent evaporation, confirming the successful integration of the amorphous C15 chain.

Conclusion

While standard even-chain chloroformates are sufficient for basic lipophilic modifications, This compound offers a distinct, mechanically sound advantage for advanced drug delivery. By leveraging the "odd-chain effect," researchers can synthesize semi-solid prodrugs that resist crystallization, drastically improving the encapsulation efficiency and shelf-life of lipid nanoparticles. When integrated into a self-validating synthetic workflow, PCC becomes a highly reliable tool for overcoming the permeability and formulation limitations of modern therapeutics.

References

1.[3] Lipophilic Prodrug Charge masking strategy for novel oxytocin prodrugs production - kvinzo.com. 3 2.[2] Preclinical Evaluation of Long-Acting Emtricitabine Semi-Solid Prodrug Nanoparticle Formulations - MDPI. 2 3.[5] Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis - Benchchem. 5 4.[4] Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases - PMC. 4 5.[1] Amphiphile prodrugs - Google Patents. 1

Sources

Quantitative Metabolomic Profiling via Hydrophobic Tagging: A Technical Guide to Pentadecyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative Analysis of Metabolites Using Pentadecyl Carbonochloridate Content Type: Publish Comparison Guide

Executive Summary

In the field of targeted metabolomics, the quantification of polar metabolites (amino acids, polyamines, neurotransmitters) presents a persistent challenge. Traditional hydrophilic interaction chromatography (HILIC) often suffers from poor retention time reproducibility and matrix suppression.

This compound (PCC) —a long-chain alkyl chloroformate—emerges as a potent derivatizing agent designed to solve these issues through hydrophobic tagging . By attaching a C15 aliphatic chain to polar analytes, PCC drastically increases their hydrophobicity (LogP), allowing for robust retention on standard Reverse Phase (C18) columns and significantly enhancing electrospray ionization (ESI) efficiency.

This guide provides a critical, data-backed comparison of PCC against industry standards (Benzoyl Chloride, Dansyl Chloride) and details a self-validating protocol for its application.

Part 1: Mechanism of Action

This compound functions via a nucleophilic substitution reaction under Schotten-Baumann conditions. It targets functional groups containing active hydrogens—specifically primary/secondary amines, phenols, and thiols.[1]

The Chemistry: The reagent (an acid chloride ester) reacts with the nucleophilic amine (


) in a buffered alkaline solution. The base (typically carbonate or borate) neutralizes the hydrochloric acid byproduct, driving the reaction to completion to form a stable carbamate  (for amines) or carbonate  (for phenols).
Visualization: Reaction Pathway

ReactionMechanism Analyte Polar Metabolite (R-NH2 / R-OH) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack (pH > 8.0) Reagent This compound (C15-O-CO-Cl) Reagent->Intermediate Product Hydrophobic Derivative (Carbamate/Carbonate) Intermediate->Product Elimination Byproduct Byproduct (HCl) Intermediate->Byproduct

Caption: Figure 1. The nucleophilic substitution mechanism converting polar metabolites into hydrophobic carbamates/carbonates suitable for RPLC-MS.

Part 2: Comparative Analysis

Selecting the right derivatization agent is a balance between reaction speed, stability, and chromatographic performance. The following table compares PCC with its primary competitors: Benzoyl Chloride (BzCl) and Dansyl Chloride (Dns-Cl) .

Table 1: Reagent Performance Matrix
FeatureThis compound (PCC) Benzoyl Chloride (BzCl) Dansyl Chloride (Dns-Cl) HILIC (No Derivatization)
Target Functionality Amines, Phenols, ThiolsAmines, Phenols, Ribose-OHAmines, PhenolsN/A
Hydrophobicity (

LogP)
High (+7 to +8) Moderate (+2 to +3)Moderate (+3 to +4)N/A
Reaction Speed < 1 min (Instant)< 1 min (Instant)10–60 min (Requires Heat)N/A
Chromatography C18 RPLC (Strong Retention) C18 RPLC (Moderate Retention)C18 RPLC (Good Retention)HILIC (Variable)
ESI Sensitivity Excellent (Surface Activity) GoodHigh (Fluorescence/MS)Poor (Ion Suppression)
Stability Stable (Weeks at 4°C)Stable (Weeks at 4°C)StableN/A
Primary Advantage Maximum retention for ultra-polar species; Desolvation efficiency.Commercial availability of

isotopes; Simplicity.
Fluorescence detection capability; Well-established.[2]No sample prep required.
Deep Dive: Why Choose PCC?
  • The "Desolvation" Effect: The long C15 chain of PCC acts as a surfactant. In the ESI droplet, PCC-tagged analytes migrate to the droplet surface. This facilitates easier gas-phase ion release compared to the aromatic rings of BzCl or Dns-Cl, often resulting in a 10–100x signal enhancement over underivatized methods.

  • Retention of "Void" Analytes: Extremely polar compounds like spermine or GABA often elute near the void volume even with BzCl. The C15 tail of PCC forces these compounds to retain strongly on a C18 column, moving them away from the "suppression zone" (early eluting salts and matrix).

Part 3: Experimental Protocol (Self-Validating)

Note: This protocol is designed for serum or plasma but can be adapted for tissue homogenates.

Materials
  • Reagent: this compound (10 mM in anhydrous Acetonitrile).

  • Buffer: 100 mM Sodium Carbonate (

    
    ) / Sodium Bicarbonate (
    
    
    
    ), pH 9.5.
  • Quench: 1% Formic Acid in water.

  • Internal Standard (IS): Stable isotope-labeled amino acids (added prior to derivatization).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis S1 Protein Precipitation (MeOH/ACN 3:1) S2 Supernatant Transfer (10 µL) S1->S2 R1 Add Buffer (pH 9.5) (10 µL) S2->R1 R2 Add PCC Reagent (20 µL) R1->R2 R3 Vortex & React (30 sec @ Room Temp) R2->R3 A1 Quench (1% Formic Acid) (100 µL) R3->A1 A2 LC-MS/MS Analysis (C18 Column) A1->A2

Caption: Figure 2. Step-by-step workflow for PCC derivatization. The rapid reaction time (<1 min) allows for high-throughput automation.

Step-by-Step Procedure
  • Extraction: Mix 20 µL of plasma with 80 µL of cold methanol containing Internal Standards. Centrifuge at 15,000 x g for 10 min to precipitate proteins.

  • Buffering: Transfer 10 µL of the supernatant to a reaction vial. Add 10 µL of 100 mM Carbonate Buffer (pH 9.5) .

    • Critical Checkpoint: Ensure pH is > 8.5. If the sample is too acidic, the reaction yield will drop significantly.

  • Reaction: Add 20 µL of PCC Reagent (10 mM in ACN). Vortex immediately for 30 seconds.

    • Observation: The mixture may turn slightly cloudy due to the hydrophobic reagent interacting with the aqueous buffer; this is normal.

  • Quenching: Add 100 µL of 1% Formic Acid . This neutralizes the pH and hydrolyzes any excess reagent into pentadecyl alcohol and

    
    .
    
  • Analysis: Inject 2–5 µL directly onto a C18 LC-MS system.

    • LC Conditions: Use a high organic gradient (starting at 40% B) because the derivatives are very hydrophobic.

Part 4: Data Interpretation & Troubleshooting
Linearity and Matrix Effects

Because PCC adds a significant hydrophobic mass, derivatives often elute in the 90–100% organic phase region of the chromatogram.

  • Benefit: This region is usually free of phospholipids and salts that suppress ionization, leading to Matrix Effects (ME) typically between 90–110% (negligible suppression).

  • Linearity: Expect

    
     over 3–4 orders of magnitude.[3]
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Sensitivity Incorrect pH during reaction.Verify Carbonate Buffer is pH 9.0–9.5. Acidic extracts neutralize the buffer.
Peak Tailing Column overload or insolubility.PCC derivatives are very hydrophobic. Ensure the final solvent has at least 50% organic content (ACN/MeOH).
Incomplete Reaction Reagent hydrolysis.Chloroformates degrade in moisture. Use anhydrous ACN for the reagent stock and prepare fresh daily.
References
  • Wong, J.M., et al. (2016). "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A.

  • Guo, K., et al. (2009). "Dansyl derivatization of metabolites for liquid chromatography-mass spectrometry." Journal of Mass Spectrometry.

  • Esterhuizen-Londt, M., et al. (2011). "Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA)." Water SA.[4]

  • Han, J., et al. (2013). "Chlorofomate derivatization for tracing the fate of amino acids in cells and tissues by multiple stable isotope resolved metabolomics (mSIRM)." Analytica Chimica Acta.

  • BenchChem. (2025).[2][5][6] "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols."

Sources

Reproducibility of Derivatization with Pentadecyl Carbonochloridate (C15-Cl)

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Part 1: Executive Summary & Technical Rationale

Pentadecyl carbonochloridate (C15-Cl), often referred to as pentadecyl chloroformate, represents a specialized class of "long-chain" alkyl chloroformate derivatizing agents. Unlike its shorter homologues (e.g., Ethyl Chloroformate, ECF) which are designed to induce volatility for GC-MS, or aromatic variants (e.g., FMOC-Cl) designed for UV/Fluorescence detection, C15-Cl is utilized primarily for extreme lipophilicity enhancement .

This guide addresses the critical challenge of reproducibility when using C15-Cl. Due to the reagent's significant hydrophobic tail, it introduces unique phase-transfer kinetic barriers that do not exist with water-miscible reagents like Methyl Chloroformate (MCF). Without a self-validating protocol, users often encounter high Relative Standard Deviations (RSD > 15%) due to incomplete reaction at the aqueous-organic interface.

Key Application Scope:

  • Retentivity Enhancement: Enabling the retention of ultra-polar amines/amino acids on standard C18 Reverse Phase LC columns.

  • Membrane Permeability Studies: Tagging small molecules to simulate lipid conjugation.

  • Scavenging: Removal of excess hydrophilic tags via hydrophobic extraction (analogous to Hexadecyl Chloroformate protocols).

Part 2: Mechanistic Grounding & Comparative Analysis

The Reaction Mechanism

The derivatization follows a Schotten-Baumann type nucleophilic substitution. The amine or alcohol nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

  • Critical Constraint: Unlike ECF, Pentadecyl-Cl is insoluble in water. The reaction must occur at the interface of a biphasic system or within a homogeneous organic-rich single phase.

  • The Reproducibility Trap: If the reaction is performed in purely aqueous buffers (standard for ECF), the C15 reagent precipitates immediately, leading to poor yield and high variability.

ReactionMechanism Amine Analyte (R-NH2) (Hydrophilic) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Pentadecyl-Cl (Lipophilic C15 Chain) Reagent->Intermediate Product Carbamate Derivative (R-NH-COO-C15H31) Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Base Base (Pyridine/TEA) Scavenges HCl Base->Intermediate Catalysis

Figure 1: Reaction pathway for amine derivatization with this compound. The lipophilic C15 chain dictates the need for organic co-solvents.

Comparative Performance Matrix

The following table contrasts C15-Cl with industry-standard alternatives. Note the trade-off between Retention and Reproducibility .

FeatureEthyl Chloroformate (ECF) FMOC-Cl Pentadecyl-Cl (C15)
Primary Utility GC-MS VolatilityLC-FluorescenceLC-MS Retention / Lipophilicity
Chain Length C2 (Short)Fluorenyl (Aromatic)C15 (Long Aliphatic)
Water Solubility Low (but miscible w/ help)InsolubleZero (Highly Hydrophobic)
Reaction Phase Aqueous/Organic MixBuffered AcetonitrileStrictly Biphasic or High % Organic
Typical RSD% < 2%< 3%5 - 12% (without optimization)
Stability Moderate (Hydrolyzes)HighVery High (Hydrophobic Shield)
Detection Mode GC-MS / GC-FIDFLD / UVLC-MS (ESI+)

Part 3: Optimized Experimental Protocol

To achieve RSD < 5% with this compound, you cannot use the "instant" shake methods used for ECF. You must control the solvation shell of the reagent.

Reagents & Preparation
  • Reagent Solvent: Chloroform (CHCl3) or Toluene. Do not dissolve C15-Cl in Methanol (risk of solvolysis).

  • Catalyst/Base: Pyridine (anhydrous).[1]

  • Buffer: 1M Sodium Carbonate (pH 9-10).

  • Internal Standard (Self-Validation): Use a homologue if possible (e.g., Dodecyl Chloroformate derivative) or a stable isotope labeled amine.

Step-by-Step Workflow (The "Solvent-Bridge" Method)
  • Sample Preparation:

    • Aliquot 100 µL of aqueous sample (amine/metabolite).[2]

    • Add 50 µL of 1M Na2CO3 (pH adjustment).

    • Crucial Step: Add 100 µL of Acetonitrile (ACN) . This acts as a "bridge" solvent to reduce interfacial tension between the water and the incoming hydrophobic reagent.

  • Reagent Addition:

    • Prepare a 50 mM solution of This compound in Chloroform .

    • Add 50 µL of the Reagent Solution to the sample.

    • Add 10 µL of Pyridine .

  • Reaction Driving (Kinetic Control):

    • Vortex vigorously for 2 minutes. Note: Simple shaking is insufficient due to the viscosity and hydrophobicity of the C15 reagent.

    • Incubate at 35°C for 10 minutes. (Heat helps overcome the steric hindrance of the long chain).

  • Extraction (Phase Separation):

    • Add 200 µL of Chloroform (or Hexane for extreme hydrophobicity).

    • Add 200 µL of 1M HCl (to quench reaction and protonate excess pyridine).

    • Centrifuge at 3000 x g for 5 minutes.

    • Collect the bottom organic layer .

  • Analysis:

    • Inject the organic layer directly (if using normal phase) or evaporate and reconstitute in Isopropanol/Methanol (50:50) for Reverse Phase LC-MS.

Workflow Step1 1. Aqueous Sample + Buffer (Add ACN Bridge Solvent) Step2 2. Add Reagent in CHCl3 + Pyridine Catalyst Step1->Step2 Step3 3. Kinetic Driving Vortex 2 min + 35°C Incubate Step2->Step3 Critical Mixing Step4 4. Quench & Extract Add HCl + CHCl3 -> Centrifuge Step3->Step4 Step5 5. Analysis Collect Organic Phase -> LC-MS Step4->Step5 Phase Separation

Figure 2: Optimized "Solvent-Bridge" workflow ensuring reproducibility by managing phase transfer kinetics.

Part 4: Troubleshooting & Self-Validation

Common Failure Modes
  • Precipitation (Cloudy Interface): If the mixture turns milky and stays milky after centrifugation, the C15 reagent precipitated before reacting.

    • Fix: Increase the volume of Acetonitrile (Bridge Solvent) in Step 1.

  • Low Sensitivity: The derivative is too hydrophobic and is sticking to polypropylene tubes.

    • Fix: Use Glass inserts and silanized glassware. Avoid standard plastic Eppendorf tubes for the final extract.

Self-Validating the System

To ensure the data is trustworthy (Trustworthiness in E-E-A-T), every batch must include a Derivatization Efficiency Check :

  • Spike a "sacrificial" amine (e.g., Phenylalanine) at a known concentration.

  • Monitor the ratio of Derivatized Phenylalanine vs. Underivatized Phenylalanine (if detectable) or vs. the Internal Standard.

  • Acceptance Criteria: The area ratio of the derivative should not deviate by >5% across 3 QC injections.

References

  • Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B, 717(1-2), 57-91.

    • Foundational text on alkyl chloroform
  • Yang, Y., et al. (2017).[2] "Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics." Analytica Chimica Acta, 976, 63-73.

    • Provides the basis for ECF/MCF protocols which are adapted here for C15.
  • Shortreed, M. R., et al. (2022).[3] "Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids." ACS Measurement Science Au, 2(3), 236–245.

    • Describes the use of Hexadecyl Chloroformate (C16, homologous to Pentadecyl) as a hydrophobic scavenger/tag, validating the solubility and extraction principles cited in this guide.
  • BLD Pharm. (2025). "this compound Product Specifications." Chemical Catalog.

    • Verification of reagent existence and physicochemical properties (CAS 81705-90-0).

Sources

Structural Confirmation in Drug Discovery: A Comparative Guide to ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" in Solution State

In the hierarchy of structural elucidation, Mass Spectrometry (MS) provides the recipe (molecular formula), but Nuclear Magnetic Resonance (NMR) provides the architecture (connectivity and stereochemistry). While X-ray crystallography remains the ultimate method for 3D atomic resolution, it requires a single crystal—a bottleneck that halts 30-40% of drug development campaigns.

This guide objectively compares ¹H and ¹³C NMR against their primary alternatives and details a self-validating protocol for confirming the structure of Small Molecule New Chemical Entities (NCEs), aligned with ICH Q6A guidelines .

Comparative Analysis: NMR vs. HRMS vs. X-ray

To select the right tool, one must understand the limitations of "hypersensitive" methods like MS against the "insensitive" but information-rich NMR.

Table 1: Structural Elucidation Performance Matrix
FeatureSolution NMR (¹H / ¹³C) High-Res Mass Spec (HRMS) X-ray Crystallography
Primary Output Connectivity, Stereochemistry, DynamicsMolecular Formula, FragmentationAbsolute 3D Configuration
Sample State Solution (Native-like)Gas Phase (Ionized)Solid Crystal (Lattice)
Sensitivity Low (mM range required)Ultra-High (pM - fM range)N/A (Crystal dependent)
Destructive? No (Sample recoverable)YesNo (but crystal is fixed)
Quantitation Inherently Quantitative (qNMR)Requires Standards/CurvesNo
Stereo-differentiation Excellent (Diastereomers)Poor (requires chiral column)Gold Standard (Enantiomers)
Expert Insight: The Synergy of Orthogonality

Do not view these as competitors. A robust dossier requires HRMS to confirm the mass balance (


) and NMR  to prove that the mass is arranged in the correct scaffold.
  • Critical Gap: HRMS cannot easily distinguish regioisomers (e.g., ortho- vs. meta- substitution) without complex fragmentation studies. NMR solves this in a single ¹H experiment via coupling constants (

    
    ).
    

Technical Deep Dive: ¹H vs. ¹³C NMR

The two nuclei offer complementary data streams.[1][2][3] A senior scientist uses ¹H for "neighborhoods" and ¹³C for the "skeleton."

The Physics of Sensitivity

The gyromagnetic ratio (


) dictates sensitivity.
  • ¹H (Proton): High

    
     (
    
    
    
    rad/T·s). High natural abundance (99.98%). Result: Fast acquisition (minutes).
  • ¹³C (Carbon): Low

    
     (
    
    
    
    rad/T·s). Low natural abundance (1.1%).[4][5] Result: Low sensitivity (requires hours or cryoprobes), but huge dispersion (0–220 ppm) prevents signal overlap common in ¹H NMR.
Workflow Visualization

The following diagram outlines the decision logic for structural confirmation, moving from simple 1D experiments to complex 2D correlations.

Structural_Workflow Start Unknown / NCE Sample Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility H1_Acq 1D ¹H NMR Acquisition (Check Purity & Integration) Solubility->H1_Acq Dissolve C13_Acq 1D ¹³C NMR + DEPT-135 (Count Carbons & Multiplicity) H1_Acq->C13_Acq If pure > 95% Decision Structure Confirmed? C13_Acq->Decision Advanced 2D Correlation (COSY, HSQC, HMBC) Decision->Advanced No (Ambiguous) Final Final Structural Assignment Decision->Final Yes (Simple) Stereo NOESY / ROESY (Spatial Proximity) Advanced->Stereo Stereocenters? Advanced->Final Stereo->Final

Figure 1: Decision tree for NCE structural elucidation. Note the progression from 1D to 2D methods only when ambiguity exists.

The Self-Validating Experimental Protocol

To ensure data integrity suitable for regulatory submission (IND/NDA), follow this protocol. "Self-validating" means the data contains internal checks (e.g., integration of a single proton must equal 1.0).

Step 1: Sample Preparation
  • Mass: 5–10 mg for ¹H; 20–50 mg for ¹³C (optimal).

  • Solvent: Use DMSO-d₆ if exchangeable protons (-OH, -NH) are critical for identification. Use CDCl₃ for better resolution and ease of recovery.

  • Volume: 600 µL (standard 5mm tube). Critical: Depth must be 4.0–4.5 cm. Too low causes shimming errors; too high dilutes the signal.

Step 2: Acquisition Parameters (The "Senior" Tweaks)

Standard default parameters often fail for quantitative accuracy.

  • Relaxation Delay (

    
    ): 
    
    • Standard: 1.0 sec.

    • Expert: Set

      
       (longest longitudinal relaxation time). usually 5–7 seconds  for small molecules. This ensures 99.3% magnetization recovery, making integration quantitative.
      
  • Pulse Angle: 30° pulse is standard for quick scans; 90° pulse provides maximum signal but requires longer

    
    .
    
  • Scans (NS):

    • ¹H: 16–64 scans.

    • ¹³C: 1024–4096 scans (due to 1.1% abundance).

Step 3: The DEPT-135 Check

Always run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) alongside standard ¹³C.

  • Why? It separates carbon types by phase.

    • Up (+):

      
       and 
      
      
      
    • Down (-):

      
      
      
    • Invisible: Quaternary Carbons (

      
      )
      
  • Validation Logic: If your proposed structure has a carbonyl (

    
    ), it must appear in the standard ¹³C spectrum but disappear in DEPT-135.
    

Data Interpretation & Logic

Interpretation is not matching pictures; it is solving a logic puzzle.

The Logic Flow Diagram

Interpretation_Logic cluster_check Validation Loop Shift Chemical Shift (δ) Electronic Environment Structure Proposed Fragment Shift->Structure Aromatic vs Aliphatic Integration Integration (∫) Atom Count Integration->Structure Number of H Coupling Coupling (J) Connectivity Coupling->Structure Neighbors (n+1 rule) Structure->Shift Does it match prediction?

Figure 2: The triangulation of structure using Shift, Integration, and Coupling.

Representative Data: Validating "Drug X"

Below is a simulated dataset for a hypothetical molecule: 4-ethoxy-N-phenylbenzamide .

Assignment¹H Shift (ppm)MultiplicityCoupling (

Hz)
Integration¹³C Shift (ppm)DEPT-135 Phase
Amide NH 10.10Singlet (br)-1H--
Aromatic (Ortho to CO) 7.92Doublet8.82H129.5Positive (+)
Aromatic (Meta to CO) 7.01Doublet8.82H114.2Positive (+)
Aromatic (Phenyl ring) 7.30 - 7.60Multiplet-5H120-129Positive (+)
OCH₂ 4.10Quartet7.02H63.5Negative (-)
CH₃ 1.38Triplet7.03H14.6Positive (+)
Carbonyl (C=O) ----165.2Invisible

Validation Check:

  • Integration: The ratio of the ethyl group (2H : 3H) matches the quartet/triplet pattern exactly.

  • Coupling: The

    
    -value of the quartet (7.0 Hz) matches the triplet (7.0 Hz), confirming they are connected (
    
    
    
    ).
  • DEPT: The Carbonyl at 165.2 ppm is invisible in DEPT, confirming it is quaternary.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999).

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy (2010).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier (2016).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference Text).

Sources

Safety Operating Guide

Personal protective equipment for handling Pentadecyl carbonochloridate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 81705-90-0 Synonyms: Pentadecyl chloroformate; Carbonochloridic acid, pentadecyl ester Chemical Formula: C16H31ClO2 (Note: Pentadecyl is C15 alkyl chain + Carbonyl Carbon = C16 total carbons)[1]

Part 1: Executive Safety Summary (Immediate Action)

CRITICAL HAZARD: Water Reactive & Corrosive. Pentadecyl carbonochloridate hydrolyzes upon contact with moisture (air/skin/mucous membranes) to release Hydrogen Chloride (HCl) gas and 1-Pentadecanol . This reaction drives the primary safety risks: over-pressurization of storage vessels and severe chemical burns.

Parameter Specification
Physical State Viscous liquid or low-melting solid (MP ~20–25°C).[1]
Primary Route of Entry Dermal absorption and inhalation of aerosols/mists.
Reaction Product Hydrochloric Acid (Corrosive gas/liquid), Carbon Dioxide.[2]
Storage Requirement Strictly Anhydrous. Store under Nitrogen/Argon at 2–8°C.
Incompatibility Water, Alcohols, Amines, Strong Bases, Oxidizers.

Part 2: Chemical Profile & Hazard Mechanism

To handle this reagent safely, one must understand its degradation pathway. Unlike short-chain chloroformates (e.g., Methyl chloroformate) which are highly volatile, this compound is lipophilic and persistent. It does not evaporate quickly, meaning spills remain hazardous for long periods.

The Hydrolysis Trap

The danger lies in the "silent" reaction with atmospheric moisture. A sealed bottle exposed to humid air will generate CO₂ and HCl, creating a pressure bomb.

Mechanism of Action:

  • Nucleophilic Attack: Water attacks the carbonyl carbon.[1]

  • Decomposition: The unstable intermediate collapses.[1]

  • Release: HCl gas is evolved, and the lipophilic alcohol remains.

Hydrolysis cluster_0 Hazard Outcome PCC Pentadecyl Carbonochloridate Inter Unstable Intermediate PCC->Inter + H₂O H2O H₂O (Moisture) H2O->Inter HCl HCl Gas (Corrosive) Inter->HCl CO2 CO₂ Gas (Pressure) Inter->CO2 Alc 1-Pentadecanol (Residue) Inter->Alc

Figure 1: Hydrolysis pathway showing the generation of corrosive gas and pressure.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chloroformates. The lipophilic tail (C15 chain) facilitates permeation through thin rubber, while the hydrolytic HCl degrades the material.

Protection Tier Equipment Specification Operational Context
Hand Protection Primary: Silver Shield® (EVOH/PE) or Viton®.Secondary (Splash): Double-gloved Nitrile (min 5 mil) only if changed immediately upon contact.[1]Mandatory for all handling. Silver Shield is required for spill cleanup.
Respiratory Full-face respirator with Multi-Gas cartridges (Organic Vapor + Acid Gas).Note: N95/P100 particulate filters offer NO protection against HCl vapors.[1]Required if working outside a fume hood or during spill cleanup.
Eye/Face Chemical Splash Goggles (ventless) + Face Shield.Standard safety glasses are inadequate due to gas generation risks.
Body Chemical-resistant apron (Tychem® or similar) over lab coat.[1]Prevents soak-through of the lipophilic liquid.[1]

Part 4: Operational Protocol

Storage & Inspection (Self-Validating System)
  • Protocol: Store in a dedicated "Acids/Corrosives" cabinet at 2–8°C.

  • The Check: Before opening, visually inspect the septum or cap liner. If it is bulged, the bottle is pressurized. DO NOT OPEN. Vent carefully in a fume hood using a needle through the septum if available, or loosen the cap extremely slowly.

  • Inerting: Always backfill the headspace with Nitrogen or Argon after use.

Weighing & Transfer
  • Solid State: If the reagent has solidified (MP ~20–25°C), do not heat aggressively. Warm the container in your hands or a water bath set to max 30°C . High heat accelerates decomposition.

  • Liquid State: Use a glass syringe with a long needle or a glass pipette. Avoid plastic syringes (polycarbonate/polystyrene) as chloroformates can craze or dissolve certain plastics, leading to structural failure.

  • Vessel: Reaction flasks must be flame-dried and purged with inert gas.

Reaction Setup
  • Base Trap: Reactions usually require a non-nucleophilic base (e.g., Pyridine, Triethylamine) to scavenge the HCl generated.

  • Exotherm Control: Add the chloroformate dropwise at 0°C. The reaction with amines or alcohols is highly exothermic.

Waste Disposal & Quenching

NEVER discard unreacted chloroformate directly into aqueous waste streams (violent reaction risk).

Quenching Protocol:

  • Dilute the waste stream with an inert solvent (Dichloromethane or Toluene).

  • Prepare a 2M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate solution in a large beaker (expect foaming).

  • Slowly add the organic waste to the basic solution while stirring and cooling on ice.

  • Test pH to ensure it remains basic (pH > 10).

  • Separate layers; dispose of organic layer as halogenated waste.

Part 5: Emergency Response Workflow

EmergencyResponse Start Spill / Exposure Detected Evac Evacuate Area (If >10mL spill) Start->Evac PPE Don PPE: Resp (OV/AG) + Silver Shield Evac->PPE Absorb Absorb with Dry Sand/Vermiculite PPE->Absorb Neutralize Treat Absorbent with Weak Base Absorb->Neutralize Waste Seal in Double Bag Label as Haz Waste Neutralize->Waste

Figure 2: Step-by-step response for this compound spills.[1]

First Aid:

  • Skin: Immediate flush with water for 15 minutes. Do not use "neutralizing" creams on the skin; water is safest.

  • Eyes: Flush for 15 minutes, lifting eyelids. Immediate ophthalmological consult required (corneal damage risk).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (delayed pulmonary edema is a risk with HCl/Chloroformates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69489, Pentyl chloroformate (Homologous Series Safety Data). Retrieved from [Link]

Sources

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